YK11
Description
What is YK-11?
YK11 is a steroidal compound made from synthetic materials that possess antimicrobial and anti-inflammatory properties. It is an analog to the peptide LL-37that is located in the human body to act as an antimicrobial.
The synthetic YK-11 is a specific androgen receptor that is steroidal (SARM). It is a selective partial agonist of androgen receptor (AR). It doesn't trigger the physical interactions between LBD/AF2 and NTD/AF1 (known in the context of the interaction between N/C) necessary to activate the AR fully. The drug is anabolic in the laboratory in C2C12 myoblasts and has greater effectiveness than dihydrotestosterone (DHT).
Mechanism of the action of the YK-11
The YK-11 receptor is a partial agonist which activates androgen receptor transcriptional activity within HEK293 cells that overexpress androgen receptors at a dose of 0.1 millimoles. It triggers the expression of targeted genes of the androgen receptor FKBP51 and FGF18 in HEK293 cells when utilized at 10 million. YK-11 speeds up nuclear androgen receptors' translocation but does not cause interactions between the androgen receptor N- or C-termini. Within C2C12 cells, the YK-11 (500 nM) enhances the expression of myogenic regulators MyoD, Myf5, and myogenin, as well as Follistatin (Fst) and stimulates myogenic differentiation. The YK-11 drug also boosts the growth rate of myoblasts and mineralization and increases the expression of osteoblast marker osteoprotegerin and osteocalcin within MC3T3-E1 osteoblast cells from mice.
The uses of YK-11
YK-11 is among the most efficient myostatin inhibitors available on the market to promote bulk and mass, reduce weight, and improve vascularity within the body. Animal research has studied it as a possible treatment for sepsis-induced muscle loss.
This compound has been shown to block the growth of cancerous cells and trigger Apoptosis. The drug can also treat bacterial infections caused by methicillin-resistant Staphylococcus aureus (MRSA). This compound reduces Hdac, an enzyme involved in regulating the transcription of genes that may play a role in its anti-inflammatory properties. The drug has been studied using both the optical system and carbon sources.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17-,18+,19+,20-,23-,24?,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQHQCDHFVGNMK-PQUNLUOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24/C(=C\C(=O)OC)/OC(O4)(C)OC)CCC5=CC(=O)CC[C@H]35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301107018 | |
| Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370003-76-1 | |
| Record name | 19-Norpregna-4,20-diene-21-carboxylic acid, 17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-, methyl ester, (17α,20E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370003-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YK-11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370003761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YK-11 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9748J6B0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
YK-11: A Technical Guide to its Dual Anabolic Mechanism as a Myostatin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK-11 is a novel, synthetic steroidal molecule that has garnered significant interest within the scientific community for its unique dual anabolic mechanism. Classified as a selective androgen receptor modulator (SARM), YK-11 exhibits partial agonist activity at the androgen receptor (AR). Uniquely, its primary anabolic effects appear to be mediated through the significant upregulation of follistatin, a potent endogenous inhibitor of myostatin. This whitepaper provides an in-depth technical overview of the current research on YK-11, focusing on its mechanism of action, supported by available quantitative data from in vitro and in vivo studies. Detailed experimental protocols and signaling pathway visualizations are presented to facilitate further research and development.
Introduction
Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a critical negative regulator of skeletal muscle mass. Its inhibition has been a key target for therapeutic strategies aimed at combating muscle-wasting diseases such as sarcopenia, cachexia, and muscular dystrophy. YK-11 has emerged as a compound of interest due to its purported ability to potently inhibit myostatin, not through direct binding, but by increasing the expression of its natural antagonist, follistatin.[1][2][3] This, coupled with its activity as a partial androgen receptor agonist, presents a multi-faceted approach to promoting myogenesis.[4][5][6] This document synthesizes the current scientific understanding of YK-11, providing a technical foundation for researchers in the field.
Mechanism of Action
YK-11's anabolic activity is understood to be a result of two distinct but synergistic mechanisms:
-
Partial Androgen Receptor Agonism: YK-11 is a synthetic steroid that binds to the androgen receptor.[4][6] However, it acts as a partial agonist, meaning it does not induce the full transcriptional activation of the AR in the same manner as potent androgens like dihydrotestosterone (DHT).[5][6] This partial agonism is thought to contribute to its anabolic effects while potentially mitigating some of the androgenic side effects associated with traditional anabolic steroids.[4]
-
Myostatin Inhibition via Follistatin Upregulation: The primary and most novel mechanism of YK-11's action is its ability to significantly increase the expression of follistatin (Fst).[1][7][8] Follistatin is a glycoprotein that binds to and inhibits myostatin, preventing it from activating its receptor, the activin type IIB receptor (ActRIIB), and initiating the downstream signaling cascade that leads to muscle protein degradation.[4] By increasing follistatin levels, YK-11 effectively removes the "brakes" on muscle growth imposed by myostatin.[2][3] Research on C2C12 myoblasts has shown that the myogenic effects of YK-11 are reversed in the presence of an anti-follistatin antibody, confirming the critical role of follistatin in its anabolic activity.[7][8]
In Vitro Studies
The majority of the current understanding of YK-11's molecular action comes from in vitro studies using the C2C12 mouse myoblast cell line. These studies have demonstrated that YK-11 promotes myogenic differentiation and upregulates key myogenic regulatory factors (MRFs).
Quantitative Data from In Vitro Experiments
| Parameter | YK-11 Treatment | Control/Comparator | Key Finding | Reference |
| Myogenic Regulatory Factors (MRFs) Expression | 500 nM YK-11 | DHT (500 nM) | YK-11 more significantly induced the expression of MyoD, Myf5, and myogenin compared to DHT. | [7][8] |
| Follistatin (Fst) mRNA Expression | 500 nM YK-11 | DHT (500 nM) | YK-11 significantly increased Fst mRNA levels, an effect not observed with DHT treatment. | [7][8] |
| Androgen Receptor (AR) Dependency | YK-11 + Flutamide (AR antagonist) | YK-11 alone | The upregulation of MRFs by YK-11 was suppressed by the AR antagonist flutamide, indicating an AR-dependent mechanism. | [1] |
| Follistatin Dependency | YK-11 + Anti-Fst Antibody | YK-11 alone | The myogenic differentiation induced by YK-11 was reversed by an anti-follistatin antibody. | [7][8] |
Experimental Protocols: In Vitro
Cell Culture and Differentiation:
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Differentiation Medium: DMEM supplemented with 2% horse serum.
-
Treatment: Cells were cultured to near confluence and then switched to differentiation medium containing YK-11 (typically 500 nM, dissolved in ethanol), DHT (as a positive control), or vehicle (ethanol).
Analysis of Gene Expression (qRT-PCR):
-
Total RNA was extracted from C2C12 cells after treatment using a suitable RNA isolation kit.
-
cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative real-time PCR (qRT-PCR) was performed using SYBR Green chemistry and primers specific for MyoD, Myf5, myogenin, follistatin, and a housekeeping gene (e.g., β-actin) for normalization.
-
The relative fold change in gene expression was calculated using the ΔΔCt method.
Androgen Receptor Antagonism Studies:
-
C2C12 cells were pre-treated with the androgen receptor antagonist, flutamide (typically at 10 µM), for a specified period (e.g., 30 minutes) before the addition of YK-11.[1]
-
Gene expression of MRFs was then analyzed as described above to determine if the effects of YK-11 were AR-dependent.
Follistatin Neutralization Studies:
-
C2C12 cells were co-treated with YK-11 and a neutralizing anti-follistatin antibody.[7][8]
-
Myogenic differentiation markers were assessed to confirm the dependency of YK-11's anabolic effects on follistatin.
In Vivo Studies
To date, published in vivo research on YK-11 is limited. One notable study investigated the effects of YK-11 in a mouse model of sepsis-induced muscle wasting.
Quantitative Data from In Vivo Experiments
| Animal Model | YK-11 Dosage | Duration | Key Findings | Reference |
| Sepsis-induced muscle wasting in BALB/c mice | 350 mg/kg and 700 mg/kg (oral) | 10 days | YK-11 administration prevented the loss of muscle mass and increased total body weight in septic mice. It also reduced the levels of pro-inflammatory cytokines and organ damage markers, leading to a decreased mortality rate. | [6][9][10] |
Experimental Protocols: In Vivo
Sepsis-Induced Muscle Wasting Model:
-
Animal Model: Eight-week-old male BALB/c mice.
-
Treatment: Mice were orally administered YK-11 at doses of 350 mg/kg or 700 mg/kg for 10 consecutive days.[6][9]
-
Induction of Sepsis: On the 10th day, sepsis was induced by intraperitoneal injection of E. coli K1.[6][9]
-
Outcome Measures:
-
Body weight and muscle mass (e.g., quadriceps) were measured.
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and organ damage markers (e.g., AST, ALT) in the blood were quantified.
-
Mortality rates were recorded.
-
Histological analysis of muscle tissue was performed to assess muscle fiber size.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of YK-11's Anabolic Action
Caption: YK-11's dual mechanism of action.
Experimental Workflow for In Vitro Analysis
Caption: In vitro analysis of YK-11's effects on gene expression.
Discussion and Future Directions
The existing research, primarily from in vitro studies, strongly suggests that YK-11's anabolic effects are largely driven by its ability to induce follistatin expression, thereby inhibiting myostatin. The partial agonism of the androgen receptor appears to be the upstream mechanism initiating this cascade. The in vivo data, although limited, supports the potential of YK-11 in counteracting muscle wasting.
However, several knowledge gaps remain that require further investigation:
-
Quantitative In Vivo Efficacy: More comprehensive in vivo studies in various animal models of muscle atrophy are needed to establish a clear dose-response relationship and to quantify the extent of muscle growth and functional improvement.
-
Pharmacokinetics and Metabolism: The pharmacokinetic profile and metabolic fate of YK-11 in preclinical models and eventually in humans are largely unknown and are critical for drug development.
-
Safety and Off-Target Effects: A thorough evaluation of the long-term safety and potential off-target effects of YK-11 is essential. As a steroidal compound, its potential for androgenic side effects, despite its partial AR agonism, warrants careful investigation.
-
Binding Affinity: A precise determination of the binding affinity (Ki) of YK-11 to the androgen receptor would provide valuable insight into its potency and selectivity.
Conclusion
YK-11 represents a promising investigational compound with a unique dual mechanism of action that combines partial androgen receptor agonism with potent myostatin inhibition via follistatin induction. The current body of research provides a solid foundation for its potential therapeutic application in muscle-wasting conditions. This technical guide summarizes the key findings and methodologies to aid researchers and drug development professionals in designing future studies to further elucidate the efficacy, safety, and therapeutic potential of YK-11. Further rigorous preclinical and eventually clinical investigation is warranted to fully understand and harness the potential of this novel anabolic agent.
References
- 1. swolverine.com [swolverine.com]
- 2. This compound induces oxidative stress and mitochondrial dysfunction in hippocampus: The interplay between a selective androgen receptor modulator (SARM) and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. fitscience.co [fitscience.co]
- 5. YK-11 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. trustedsarms.ca [trustedsarms.ca]
- 8. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Myostatin inhibitor this compound as a preventative health supplement for bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of YK-11: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of YK-11, a novel steroidal selective androgen receptor modulator (SARM). YK-11, chemically identified as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, has garnered significant interest for its unique dual anabolic activity. It functions as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin, leading to the inhibition of myostatin, a key negative regulator of muscle growth. This whitepaper details the seminal research, experimental protocols, and quantitative data associated with YK-11, offering a foundational resource for professionals in the fields of pharmacology and drug development.
Discovery and Initial Characterization
YK-11 was first synthesized and reported in 2011 by Japanese researcher Yuichiro Kanno and his team.[1][2] Their initial investigation identified YK-11 as a novel, orally active SARM with a distinct steroidal structure.[3] Unlike non-steroidal SARMs, YK-11 is a derivative of dihydrotestosterone (DHT).[3]
The foundational study published in Biological & Pharmaceutical Bulletin in 2011 established that YK-11 is a partial agonist of the androgen receptor.[4] Subsequent research by the same group in 2013 further elucidated its unique mechanism of action, revealing its ability to significantly increase the expression of follistatin, a potent myostatin inhibitor.[2] This dual mechanism of promoting anabolism through both AR activation and myostatin inhibition sets YK-11 apart from other SARMs.
Synthesis of YK-11
The synthesis of YK-11 has been a subject of academic research, with an improved methodology being published in 2020. The initial synthesis produced a 5:1 mixture of diastereomers. The improved method focuses on a palladium-catalyzed diastereoselective cyclization carbonylation to yield the biologically active diastereomer.
Experimental Protocol: Improved Synthesis of YK-11 (Active Diastereomer)
This protocol is based on the improved synthesis method described by Kanno et al. (2020).
Materials:
-
Starting material (1)
-
p-Benzoquinone
-
Methanol (MeOH)
-
Dimethyl sulfoxide (DMSO)
-
Palladium(II) trifluoroacetate (Pd(tfa)₂)
-
Chiral ligand L1
-
Carbon monoxide (balloon)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A 100 mL two-necked round-bottomed flask containing a magnetic stirring bar is charged with starting material 1 (1.34 g, 3.9 mmol), p-benzoquinone (649 mg, 6.0 mmol), and a 10:1 mixture of MeOH/DMSO (45 mL).
-
The flask is fitted with a rubber septum and a three-way stopcock connected to a balloon filled with carbon monoxide.
-
The apparatus is purged with carbon monoxide by repeated pumping and filling.
-
A mixture of Pd(tfa)₂ (66.5 mg, 0.20 mmol) and the chiral ligand L1 (131 mg, 0.30 mmol) in 10:1 MeOH/DMSO (10 mL) is prepared.
-
This catalyst solution is added dropwise to the stirred reaction mixture via a syringe at -10 °C.
-
The reaction is monitored for completion.
-
Upon completion, the product, the major diastereomer of YK-11 (2a), is isolated and purified using standard chromatographic techniques.
Mechanism of Action
YK-11 exerts its anabolic effects through a dual-pathway mechanism:
-
Partial Androgen Receptor Agonism: YK-11 binds to the androgen receptor, acting as a partial agonist.[4] This binding initiates downstream signaling cascades that contribute to anabolic activity in muscle and bone tissue.[5]
-
Myostatin Inhibition via Follistatin Induction: A key differentiator of YK-11 is its ability to significantly increase the production of follistatin (Fst).[2] Follistatin is a natural antagonist of myostatin, a protein that negatively regulates muscle growth. By upregulating follistatin, YK-11 effectively inhibits myostatin, leading to enhanced myogenic differentiation and muscle hypertrophy.[2][6] This induction of follistatin has been shown to be androgen receptor-dependent.[1]
Signaling Pathway of YK-11 in Myogenic Differentiation
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for YK-11 in the scientific literature.
| Parameter | Value | Cell Line | Assay | Reference |
| EC₅₀ (Active Diastereomer) | 7.85 nM | HEK293 | ARE-Luciferase Reporter Assay | Kanno et al. (2020) |
| EC₅₀ (Diastereomeric Mixture) | 12.5 nM | HEK293 | ARE-Luciferase Reporter Assay | Kanno et al. (2020) |
| Androgen Receptor Binding Affinity (Ki) | Not Reported | - | - | - |
| Follistatin mRNA Induction | Significant Upregulation | C2C12 | qRT-PCR | Kanno et al. (2013)[1] |
| Myogenic Regulatory Factor Induction (Myf5, MyoD, Myogenin) | Significant Upregulation | C2C12 | qRT-PCR | Kanno et al. (2013)[1] |
Note: While a specific Ki value for androgen receptor binding has not been reported, studies consistently refer to YK-11 as having a high binding affinity.[7]
Key Experimental Protocols
This section provides an overview of the methodologies employed in the foundational studies of YK-11.
Cell Culture and Myogenic Differentiation
Cell Line: Mouse myoblast C2C12 cells.[1]
Protocol:
-
C2C12 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
To induce myogenic differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.[8]
-
Cells are treated with YK-11 (typically at concentrations of 100 nM or 500 nM) or a vehicle control.[5]
-
The progress of differentiation is monitored over several days.
Androgen Receptor Activity Assay (Luciferase Reporter Assay)
Cell Line: Human embryonic kidney 293 (HEK293) cells.
Protocol:
-
HEK293 cells are co-transfected with an androgen receptor expression vector and an androgen response element (ARE)-driven luciferase reporter plasmid.
-
Transfected cells are treated with varying concentrations of YK-11.
-
After a 24-hour incubation period, cell lysates are prepared.
-
Luciferase activity is measured using a luminometer, which indicates the level of AR transactivation.
-
Data is normalized and used to calculate EC₅₀ values.
Gene Expression Analysis (qRT-PCR)
Target Genes: Follistatin, MyoD, Myf5, Myogenin.[1]
Protocol:
-
C2C12 cells are cultured and treated with YK-11 as described in the myogenic differentiation protocol.
-
Total RNA is isolated from the cells at specified time points.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative PCR is carried out using primers specific for the target genes.
-
Gene expression levels are normalized to a reference gene (e.g., β-actin) and the fold change in expression is calculated.[1]
Primer Sequences for Myogenic Regulatory Factors:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| MyoD | CGGGACATAGACTTGACAGGC | AGATACTACTGGGCACAAAGCT |
| Myogenin | GAGACATCCCCCTATTTCTACCA | GCTCAGTCCGCTCATAGCC |
(Primer sequences as reported for C2C12 cells in relevant literature.[9])
Experimental and Logical Workflows
Workflow for the Synthesis and Biological Evaluation of YK-11
Conclusion
YK-11 represents a significant development in the field of selective androgen receptor modulators due to its unique steroidal structure and dual anabolic mechanism. Its discovery and subsequent characterization have provided valuable insights into the potential for developing novel therapeutics for muscle-wasting conditions. The ability of YK-11 to induce follistatin expression and thereby inhibit myostatin presents a promising avenue for future research and drug development. This technical whitepaper serves as a consolidated resource of the foundational scientific knowledge on YK-11, providing researchers and drug development professionals with a detailed understanding of its synthesis, mechanism of action, and the experimental methodologies used to elucidate its properties. Further in-vivo studies are warranted to fully understand the therapeutic potential and safety profile of this compound.
References
- 1. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 2. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YK-11 - Wikipedia [en.wikipedia.org]
- 4. (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (this compound) is a partial agonist of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Follistatin Improves Skeletal Muscle Healing after Injury and Disease through an Interaction with Muscle Regeneration, Angiogenesis, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Validation of Quantitative PCR Reference Genes Suitable for Normalizing Expression in Normal and Dystrophic Cell Culture Models of Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of skeletal myogenesis in C2C12 cells through modulation of Pax7, MyoD, and myogenin via different low-frequency electromagnetic field energies - PMC [pmc.ncbi.nlm.nih.gov]
YK-11's role as a partial androgen receptor agonist
An In-depth Technical Guide on the Core Mechanisms of YK-11 as a Partial Androgen Receptor Agonist
Abstract
YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has generated considerable interest for its potent anabolic effects, which are mediated through a unique dual mechanism.[1][2] It functions as a partial agonist of the androgen receptor (AR) and, notably, as a powerful inducer of follistatin, a myostatin antagonist.[1][3][4][5][6][7] This guide provides a detailed technical examination of YK-11's molecular interactions, supported by quantitative data, experimental protocols, and visualizations of its signaling pathways, intended for an audience of researchers, scientists, and professionals in drug development.
Molecular Mechanism of Action
YK-11's distinct profile stems from its unconventional interaction with the androgen receptor and its downstream effects, setting it apart from both traditional anabolic steroids and other non-steroidal SARMs.[3]
Partial Agonism at the Androgen Receptor
YK-11 binds to the androgen receptor and acts as a partial agonist.[3][4][8][9] Unlike full agonists such as dihydrotestosterone (DHT), YK-11 does not induce the physical N-terminal/C-terminal (N/C) interaction required for full AR transactivation.[2][3][5][6][9] This gene-selective activation allows it to stimulate anabolic pathways in muscle tissue while potentially mitigating some of the androgenic side effects associated with full agonists.[4][9] Studies in AR-positive breast cancer cells (MDA-MB-453) have shown that YK-11 and DHT produce different patterns of AR-mediated gene expression and AR recruitment to enhancer regions, highlighting its selective nature.[10]
Myostatin Inhibition via Follistatin Induction
The most distinctive feature of YK-11 is its ability to significantly increase the expression of follistatin (Fst).[5][11] Follistatin is a secreted glycoprotein that binds to and inhibits the activity of myostatin, a member of the transforming growth factor-β (TGF-β) family that acts as a negative regulator of muscle mass.[1][3][12] By upregulating follistatin, YK-11 effectively suppresses myostatin, leading to enhanced myogenic differentiation and muscle growth beyond the effects of AR activation alone.[1][13] This anabolic effect mediated by follistatin induction has been shown to be AR-dependent, as the effect is diminished by AR antagonists.[5]
Quantitative Data
The following tables summarize key quantitative findings from in vitro studies, primarily using C2C12 myoblasts and MC3T3-E1 osteoblasts.
Table 1: Myogenic and Osteogenic Activity of YK-11
| Parameter | Cell Line | Concentration | Observation | Reference |
| Myogenic Differentiation | C2C12 Myoblasts | 500 nM | Induces myogenic differentiation via follistatin mRNA upregulation. | [14][15] |
| Myogenic Regulatory Factors (MRFs) | C2C12 Myoblasts | 100-500 nM | Enhances Myf5 and myogenin mRNA expression. | [14][15] |
| Osteoblast Proliferation | MC3T3-E1 Osteoblasts | 0.5 µM | Increases cell growth and alkaline phosphatase (ALP) activity. | [14][15][16] |
| Osteoblast Differentiation Markers | MC3T3-E1 Osteoblasts | 0.1-1.0 µM | Dose-dependently increases osteocalcin mRNA expression. | [14][15][16] |
| Akt Phosphorylation | MC3T3-E1 Osteoblasts | Not specified | Increases phosphorylated Akt levels, suggesting activation of non-genomic AR signaling. | [8][16] |
Table 2: Comparative Anabolic Potency and Gene Expression
| Comparison | Cell Line | Finding | Reference |
| Anabolic Activity vs. DHT | C2C12 Myoblasts | YK-11 shows greater anabolic activity in vitro than DHT. | [6][17] |
| MRF Induction vs. DHT | C2C12 Myoblasts | Induction of MyoD, Myf5, and myogenin is more significant with YK-11 than with DHT. | [5][11] |
| Follistatin Expression vs. DHT | C2C12 Myoblasts | YK-11 induces follistatin expression, while DHT does not. | [5][8] |
Experimental Protocols
Cell Culture and Myogenic Differentiation
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 4 mM glutamine, and antibiotics.[14][15][18]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[14][15]
-
Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with DMEM supplemented with 2% horse serum (differentiation medium). Cells are then treated with YK-11, DHT (as a positive control), or a vehicle control (e.g., EtOH).[14][15]
-
Neutralization Assay: To confirm the role of follistatin, differentiated cells can be co-treated with an anti-follistatin antibody to observe the reversal of YK-11's myogenic effects.[5][7]
Androgen Receptor (AR) Luciferase Reporter Assay
-
Objective: To quantify the functional activity of a compound as an AR agonist or antagonist.[19][20]
-
Methodology:
-
Cell Transfection: Mammalian cells (e.g., HEK293, PC3) are co-transfected with two plasmids: an AR expression vector and a reporter vector.[19][21][22] The reporter vector contains a firefly luciferase gene downstream of multiple androgen response elements (AREs).[22][23]
-
Cell Seeding and Treatment: Transfected cells are seeded in 96-well plates. After a period of adherence, they are treated with varying concentrations of YK-11 or a reference agonist (e.g., DHT).[20]
-
Incubation: Cells are incubated for a specified period (e.g., 18-24 hours) to allow for AR activation and luciferase expression.[20][22]
-
Lysis and Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to AR transcriptional activity, is measured using a luminometer.[19][20]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the relative mRNA expression levels of target genes such as follistatin, myostatin, and myogenic regulatory factors (MyoD, Myf5, myogenin).
-
Methodology:
-
RNA Extraction: Total RNA is isolated from treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: One microgram of total RNA is reverse transcribed into complementary DNA (cDNA) using a first-strand cDNA synthesis kit.[24]
-
PCR Amplification: The qRT-PCR reaction is prepared with the cDNA template, SYBR Green PCR master mix, and gene-specific forward and reverse primers.[24]
-
Cycling and Detection: The reaction is run on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[24]
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., β-actin or GAPDH). The relative quantification is often calculated using the ΔΔCt method.[7][24]
-
Signaling Pathways and Workflows
Caption: The dual mechanism of YK-11 in skeletal muscle cells.
Caption: Experimental workflow for qRT-PCR gene expression analysis.
Caption: Logical relationship of YK-11's anabolic signaling cascade.
Discussion and Future Directions
YK-11's dual-action mechanism makes it a compound of significant scientific interest. Its ability to modulate the AR in a gene-selective manner while simultaneously inhibiting myostatin via follistatin induction presents a novel strategy for promoting anabolism.[13] The existing data, primarily from in vitro studies, demonstrate potent myogenic and osteogenic potential.[11][16]
However, the lack of human clinical data means its safety profile, pharmacokinetics, and long-term effects remain largely unknown.[2] While preclinical studies suggest therapeutic potential for muscle-wasting conditions, concerns about side effects such as testosterone suppression and potential neurochemical alterations in the hippocampus warrant further investigation.[25][26]
Future research should prioritize:
-
In Vivo Studies: Comprehensive animal models are needed to validate the in vitro findings and establish a therapeutic window, assessing both anabolic efficacy and potential androgenic side effects.
-
Pharmacokinetic Profiling: Determining the half-life, bioavailability, and metabolic fate of YK-11 is crucial for designing potential clinical trials.[27]
-
Safety and Toxicology: Rigorous long-term studies are required to evaluate its impact on cardiovascular, hepatic, and endocrine systems.
Conclusion
YK-11 is a structurally unique SARM that functions as a partial agonist of the androgen receptor. Its primary anabolic distinction lies in its robust induction of follistatin, leading to the inhibition of myostatin. This dual mechanism confers potent muscle-building properties in vitro that exceed those of DHT in some assays. While the preclinical data are promising, a thorough investigation into its in vivo efficacy and safety is essential before its therapeutic potential can be fully realized. The protocols and pathways detailed herein provide a foundational framework for professionals engaged in the ongoing research and development of next-generation anabolic agents.
References
- 1. swolverine.com [swolverine.com]
- 2. fitscience.co [fitscience.co]
- 3. YK-11 - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 6. sportstechnologylabs.com [sportstechnologylabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 9. Benefits and Mechanism of YK-11_Chemicalbook [chemicalbook.com]
- 10. Differential DNA-binding and cofactor recruitment are possible determinants of the synthetic steroid this compound-dependent gene expression by androgen receptor in breast cancer MDA-MB 453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - SARMS and NOOTROPICS - Enhancetech [enhancetech.eu]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. glpbio.com [glpbio.com]
- 16. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. musechem.com [musechem.com]
- 18. Follistatin alters myostatin gene expression in C2C12 muscle cells [pubmed.ncbi.nlm.nih.gov]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. researchgate.net [researchgate.net]
- 25. moreplatesmoredates.com [moreplatesmoredates.com]
- 26. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. sr 9009 stenabolic [weimiaobio.com]
Unraveling the Anabolic Matrix: A Technical Guide to YK-11 and its Regulation of Follistatin Expression
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research surrounding YK-11, a steroidal selective androgen receptor modulator (SARM), and its unique mechanism of action involving the potent upregulation of follistatin, a key inhibitor of myostatin. This document provides a comprehensive overview of the core scientific principles, detailed experimental methodologies, and quantitative data derived from seminal in vitro studies. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in the fields of muscle biology, endocrinology, and the development of novel anabolic agents.
Core Mechanism of Action
YK-11 is distinguished from traditional androgens and other SARMs by its dual functionality. It acts as a partial agonist of the androgen receptor (AR), but its significant anabolic effects are largely attributed to its ability to robustly induce the expression of follistatin (Fst).[1][2][3] Follistatin, in turn, is a well-established antagonist of myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily that negatively regulates muscle mass.[4][5] By increasing follistatin levels, YK-11 effectively inhibits myostatin, leading to enhanced myogenic differentiation and muscle growth.[1][2][3][6] Notably, this induction of follistatin is an androgen receptor-dependent process.[1]
A pivotal study demonstrated that while both YK-11 and the potent androgen dihydrotestosterone (DHT) promote myogenic differentiation, only YK-11 significantly upregulates follistatin expression in C2C12 myoblasts.[1][5][7] The anabolic effects of YK-11 were shown to be reversed by the administration of an anti-follistatin antibody, solidifying the critical role of the YK-11/follistatin/myostatin axis in its myogenic activity.[1][7][8]
Quantitative Analysis of Gene Expression
The following tables summarize the quantitative data from foundational in vitro research on YK-11, specifically from the study by Kanno et al. (2013), which utilized C2C12 mouse myoblast cells. All gene expression data was obtained using quantitative real-time reverse transcription polymerase chain reaction (qRT-PCR) and normalized to β-actin expression.
Table 1: Effect of YK-11 and DHT on Follistatin (Fst) mRNA Expression in C2C12 Cells
| Treatment (Duration) | Concentration | Relative Fst mRNA Expression (Fold Change vs. Control) |
| Control (Ethanol) (2 days) | - | ~1.0 |
| YK-11 (2 days) | 500 nM | ~3.0 |
| DHT (2 days) | 500 nM | No significant change |
| Control (Ethanol) (4 days) | - | ~1.0 |
| YK-11 (4 days) | 500 nM | ~4.5 |
| DHT (4 days) | 500 nM | No significant change |
Data interpreted from graphical representations in Kanno et al. (2013).
Table 2: Effect of YK-11 and DHT on Myogenic Regulatory Factors (MRFs) mRNA Expression in C2C12 Cells after 4 Days
| Treatment | Concentration | Relative Myf5 mRNA Expression (Fold Change vs. Control) | Relative MyoD mRNA Expression (Fold Change vs. Control) | Relative Myogenin mRNA Expression (Fold Change vs. Control) |
| Control (Ethanol) | - | ~1.0 | ~1.0 | ~1.0 |
| YK-11 | 500 nM | ~3.5 | ~2.5 | ~3.0 |
| DHT | 500 nM | ~2.0 | ~1.5 | ~2.0 |
Data interpreted from graphical representations in Kanno et al. (2013).
Table 3: AR-Dependence of YK-11-Induced Gene Expression in C2C12 Cells
| Treatment | Concentration | Relative Fst mRNA Expression (Fold Change vs. Control) | Relative Myf5 mRNA Expression (Fold Change vs. Control) |
| YK-11 | 500 nM | Significant Increase | Significant Increase |
| YK-11 + Flutamide (AR Antagonist) | 500 nM YK-11, 10 µM Flutamide | Upregulation significantly reduced | Upregulation significantly reduced |
| YK-11 + Anti-Follistatin Antibody | 500 nM YK-11 | - | Upregulation abolished |
This table provides a qualitative summary of the findings demonstrating the necessity of the androgen receptor and follistatin for YK-11's effects, as specific fold-change data for these conditions were not extractable from the provided search results.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the foundational research on YK-11 and follistatin expression.
Cell Culture and Differentiation
-
Cell Line: C2C12 mouse myoblast cells.
-
Growth Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Differentiation: To induce myogenic differentiation, the growth medium was switched to a differentiation medium consisting of DMEM supplemented with 2% horse serum.
-
Treatments: YK-11 (500 nM), Dihydrotestosterone (DHT, 500 nM), and the androgen receptor antagonist Flutamide (FLU, 10 µM) were dissolved in ethanol (EtOH) and added to the differentiation medium. The final concentration of ethanol in the culture medium was kept constant across all conditions.
Quantitative Real-Time Reverse Transcription PCR (qRT-PCR)
-
RNA Isolation: Total RNA was extracted from C2C12 cells using a suitable RNA isolation reagent.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
Real-Time PCR: qRT-PCR was performed using a SYBR Green-based detection method on a real-time PCR system.
-
Gene Expression Analysis: The relative expression levels of target genes (Follistatin, Myf5, MyoD, Myogenin) were normalized to the expression of the housekeeping gene, β-actin. The fold change in gene expression was calculated using the comparative Ct (ΔΔCt) method.
Anti-Follistatin Antibody Neutralization Assay
-
Procedure: C2C12 cells were cultured in differentiation medium in the presence of YK-11 (500 nM) with or without a neutralizing anti-follistatin antibody.
-
Duration: The treatment was carried out for 4 days.
-
Analysis: Following the treatment period, total RNA was isolated, and the mRNA expression of Myf5 was quantified by qRT-PCR to determine the effect of follistatin neutralization on YK-11-induced myogenesis.[1]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visually represent the key biological processes and experimental designs.
References
- 1. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 2. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Expression and subcellular localization of myogenic regulatory factors during the differentiation of skeletal muscle C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preliminary Efficacy of YK-11 on Myoblasts: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the preliminary in-vitro studies on YK-11, a selective androgen receptor modulator (SARM), and its effects on myoblasts. The focus is on the compound's mechanism of action, its impact on myogenic differentiation, and the key signaling pathways involved. All presented data is collated from publicly available research, primarily focusing on studies conducted on the C2C12 mouse myoblast cell line. This guide is intended to serve as a foundational resource for researchers and professionals in the field of muscle biology and drug development.
Introduction
YK-11 is a steroidal SARM that has garnered significant interest for its potent anabolic effects on muscle tissue.[1] Unlike traditional anabolic steroids, SARMs are designed to selectively target androgen receptors in specific tissues, potentially minimizing androgenic side effects.[2] YK-11, in particular, has demonstrated a unique mechanism of action that distinguishes it from other SARMs, primarily through its induction of follistatin, a potent myostatin inhibitor.[3][4] This whitepaper will delve into the preliminary studies that have elucidated these effects on myoblasts.
Mechanism of Action
YK-11 functions as a partial agonist of the androgen receptor (AR).[1][5] Upon binding to the AR, it does not induce the N/C-terminal interaction required for the full agonistic activity seen with androgens like dihydrotestosterone (DHT).[5][6] Instead, its anabolic effects on myoblasts are largely mediated through a secondary pathway: the significant upregulation of follistatin (Fst).[3][6] Follistatin, in turn, acts as an antagonist to myostatin, a protein that negatively regulates muscle growth.[4] By inhibiting myostatin, YK-11 effectively promotes myogenic differentiation.[3] This dual mechanism of AR agonism and myostatin inhibition makes YK-11 a compound of significant interest.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from the key study by Kanno et al. (2013) on the effects of YK-11 on C2C12 myoblasts.
Table 1: Effect of YK-11 and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression
| Treatment (500 nM) | Myf5 mRNA Expression (Fold Change vs. Control) | MyoD mRNA Expression (Fold Change vs. Control) | Myogenin mRNA Expression (Fold Change vs. Control) |
| YK-11 (Day 4) | ~3.5 | ~2.5 | ~4.0 |
| DHT (Day 4) | ~2.0 | ~1.5 | ~2.5 |
*Data are estimated from graphical representations in Kanno et al. (2013) and presented as approximate fold changes. The original study reported these increases as statistically significant (p < 0.05).[6]
Table 2: Effect of YK-11 and DHT on Follistatin (Fst) mRNA Expression
| Treatment (500 nM) | Fst mRNA Expression (Fold Change vs. Control) |
| YK-11 (Day 2) | ~4.0 |
| DHT (Day 2) | No significant change |
| YK-11 (Day 4) | ~3.0 |
| DHT (Day 4) | No significant change |
Data are estimated from graphical representations in Kanno et al. (2013). The original study reported these increases as statistically significant ( p < 0.01).[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of YK-11's effects on myoblasts.
C2C12 Cell Culture and Myogenic Differentiation
-
Cell Line: Mouse C2C12 myoblasts.[6]
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[6]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.[6]
-
Treatment: YK-11 or DHT is added to the differentiation medium at a concentration of 500 nM.[6] The solvent control used is ethanol (EtOH).[6]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is isolated from C2C12 cells using a suitable method, such as with ISOGEN II.[6]
-
Reverse Transcription: First-strand cDNA is synthesized from the isolated RNA.
-
qPCR Reaction: qPCR is performed using a SYBR Green-based qPCR mix, such as THUNDERBIRD™ SYBR® qPCR Mix.[6][7]
-
Primers: The following primer sequences were used in the study by Kanno et al. (2013)[6]:
-
Myf5: Forward: 5'-CCTGCGTCTCCAAAACGAAC-3', Reverse: 5'-GTAGAATCCCCAAGCCCAAG-3'
-
MyoD: Forward: 5'-CCACTCCGGGACATAGACTTG-3', Reverse: 5'-AAAACACGGGGCCACTGTT-3'
-
Myogenin: Forward: 5'-GCCCAGTGAAGTGCAATGTAA-3', Reverse: 5'-AGGCGCTGTGGGAGTTGC-3'
-
Follistatin (Fst): Forward: 5'-AGCAGCAGCTGGAGGATTTC-3', Reverse: 5'-TGCCTGGCATCTTTCATCTG-3'
-
β-actin (housekeeping gene): Forward: 5'-CATCCGTAAAGACCTCTATGC-3', Reverse: 5'-ATACTCCTGCTTGCTGATCC-3'
-
-
Thermal Cycling (General Protocol): A typical thermal cycling protocol would involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Specific temperatures and times should be optimized for each primer set.
-
Data Analysis: Gene expression is normalized to the housekeeping gene (β-actin), and relative quantification is performed using a method like the ΔΔCt method.[6]
Western Blotting
-
Cell Lysis: C2C12 cells are lysed using a suitable lysis buffer, such as RIPA buffer, to extract total protein.[8][9] A common RIPA buffer composition includes 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS, often supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the BCA assay.[8]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody against the protein of interest. For myoblast differentiation, a key marker is Myosin Heavy Chain (MyHC).[6][10]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Androgen Receptor (AR) Knockdown Experiment
-
siRNA Transfection: C2C12 cells are transfected with siRNA against the androgen receptor or a negative control siRNA using a transfection reagent like Lipofectamine® RNAiMAX.[6][11][12]
-
Procedure: The transfection is typically performed according to the manufacturer's protocol.[11] After an initial incubation with the siRNA-lipid complexes, the medium is changed to differentiation medium, and cells are subsequently treated with YK-11 or a solvent control.[6]
-
Analysis: The effect of AR knockdown on YK-11-induced gene expression is then analyzed by qRT-PCR.[6]
Follistatin Neutralization Assay
-
Antibody Treatment: To confirm the role of follistatin, C2C12 cells are cultured in differentiation medium containing an anti-follistatin antibody in the presence of YK-11 or a solvent control.[6]
-
Analysis: The effect of neutralizing follistatin on YK-11-induced myogenic differentiation is assessed by measuring the mRNA expression of myogenic regulatory factors like Myf5 via qRT-PCR.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in the preliminary studies of YK-11.
Caption: Signaling pathway of YK-11 in myoblasts.
Caption: General experimental workflow for studying YK-11's effects on C2C12 myoblasts.
Caption: Workflow for AR knockdown and Follistatin neutralization experiments.
Conclusion
The preliminary in-vitro data strongly suggest that YK-11 is a potent inducer of myogenic differentiation in C2C12 myoblasts. Its unique dual mechanism, involving partial activation of the androgen receptor and robust induction of the myostatin inhibitor follistatin, sets it apart from other selective androgen receptor modulators. The upregulation of key myogenic regulatory factors further supports its anabolic potential at a cellular level. These initial findings provide a solid foundation for further research into the therapeutic applications of YK-11 for muscle wasting diseases and enhancing muscle regeneration. Future studies should focus on in-vivo models to validate these findings and to assess the safety and efficacy profile of this compound.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. t-nation.com [t-nation.com]
- 3. assaygenie.com [assaygenie.com]
- 4. fitscience.co [fitscience.co]
- 5. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 7. Identification of MyoD-Responsive Transcripts Reveals a Novel Long Non-coding RNA (lncRNA-AK143003) that Negatively Regulates Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fortislife.com [fortislife.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. pharm.ucsf.edu [pharm.ucsf.edu]
- 12. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]
YK-11: A Technical Whitepaper on its Classification as a Steroidal Selective Androgen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YK-11 is a synthetic, steroidal compound that has garnered significant interest for its potent anabolic effects. Classified as a selective androgen receptor modulator (SARM), YK-11 exhibits a unique mechanism of action that distinguishes it from traditional anabolic androgenic steroids (AAS) and other non-steroidal SARMs. This document provides a comprehensive technical overview of YK-11, focusing on its molecular characteristics, mechanism of action, and the experimental evidence supporting its classification. Detailed experimental protocols from key in vitro and in vivo studies are provided, along with a quantitative summary of its effects on myogenic differentiation and gene expression.
Introduction
YK-11, with the chemical name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is structurally derived from dihydrotestosterone (DHT).[1][2] Despite its steroidal backbone, its activity profile aligns with that of a SARM, demonstrating tissue-selective anabolic effects.[3][4] Notably, YK-11 functions as a partial agonist of the androgen receptor (AR) and uniquely induces the expression of follistatin (Fst), a potent inhibitor of myostatin, a negative regulator of muscle growth.[1][3][5] This dual mechanism of action contributes to its significant myoanabolic properties observed in preclinical studies.[1]
Molecular Profile and Androgen Receptor Interaction
YK-11's steroidal structure is a key differentiator from the more common non-steroidal SARMs.[2] Its interaction with the androgen receptor is characterized by partial agonism, meaning it activates the receptor but to a lesser extent than full agonists like DHT.[1] This partial activation is a hallmark of many SARMs, contributing to a potentially more favorable safety profile by minimizing androgenic side effects in tissues such as the prostate.[6]
Androgen Receptor Activation
In vitro studies utilizing androgen-responsive element (ARE) luciferase reporter assays have demonstrated the ability of YK-11 to activate the androgen receptor. These assays are crucial for determining the potency and efficacy of a compound's interaction with the receptor.
| Compound | EC50 (nM) | Assay System |
| YK-11 (major diastereomer 2a) | 7.85 | ARE-luciferase reporter assay in HEK293 cells |
| YK-11 (5:1 diastereomeric mixture) | 12.5 | ARE-luciferase reporter assay in HEK293 cells |
Caption: Table 1. In vitro androgen receptor activation potency of YK-11.
Mechanism of Action: A Dual Approach to Myogenesis
The primary mechanism underpinning the potent anabolic effects of YK-11 is its dual action as a partial androgen receptor agonist and a robust inducer of follistatin.
Androgen Receptor-Mediated Myogenic Differentiation
Upon binding to the androgen receptor in muscle cells, YK-11 initiates a signaling cascade that promotes myogenic differentiation. This process involves the upregulation of key myogenic regulatory factors (MRFs), including Myogenic Differentiation Factor (MyoD), Myogenic Factor 5 (Myf5), and myogenin.[1] In vitro studies on C2C12 myoblasts have shown that YK-11 is a more potent inducer of these critical myogenic factors than DHT.[1]
Follistatin Induction and Myostatin Inhibition
A unique characteristic of YK-11 is its ability to significantly increase the expression of follistatin.[1][3] Follistatin is a natural antagonist of myostatin (also known as GDF-8), a protein that acts as a negative regulator of muscle mass.[7] By upregulating follistatin, YK-11 effectively inhibits myostatin's function, thereby removing a key brake on muscle growth.[3][5] This myostatin-inhibiting activity is a significant contributor to the anabolic effects of YK-11 and is not observed with DHT treatment.[1]
Signaling Pathway
The proposed signaling pathway for YK-11's anabolic action in muscle cells is initiated by its binding to the androgen receptor. This leads to the translocation of the AR-ligand complex to the nucleus, where it modulates the expression of target genes. A key downstream effect is the significant upregulation of follistatin expression. The secreted follistatin then binds to and inhibits myostatin in the extracellular space, preventing myostatin from binding to its receptor (ActRIIB) on the muscle cell surface. This inhibition of the myostatin signaling pathway, coupled with the direct AR-mediated upregulation of myogenic regulatory factors, leads to enhanced myoblast differentiation and muscle hypertrophy.
Quantitative Analysis of Myogenic Effects
The anabolic properties of YK-11 have been quantified in vitro through the measurement of key myogenic markers in C2C12 myoblast cell lines.
| Treatment (500 nM) | Myf5 mRNA Expression (Fold Change vs. Control) | Myogenin mRNA Expression (Fold Change vs. Control) | Follistatin mRNA Expression (Fold Change vs. Control) |
| Day 4 | |||
| DHT | ~2.5 | ~3.5 | No significant change |
| YK-11 | ~4.5 | ~5.5 | Not reported on Day 4 |
| Day 2 | |||
| DHT | Not reported | Not reported | No significant change |
| YK-11 | Not reported | Not reported | ~3.5 |
Caption: Table 2. Relative mRNA expression of myogenic regulatory factors and follistatin in C2C12 cells treated with DHT or YK-11. Data extrapolated from Kanno et al., 2013.[1]
Experimental Protocols
In Vitro Myogenic Differentiation of C2C12 Myoblasts
This protocol is based on the methodology described by Kanno et al. (2013).[1]
Objective: To assess the effect of YK-11 on the differentiation of C2C12 myoblasts and the expression of myogenic regulatory factors and follistatin.
Materials:
-
C2C12 mouse myoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
YK-11
-
Dihydrotestosterone (DHT)
-
RNA extraction kit
-
qRT-PCR reagents and primers for MyoD, Myf5, myogenin, follistatin, and a housekeeping gene (e.g., β-actin)
-
Protein lysis buffer
-
Antibodies for Myosin Heavy Chain (MyHC) and a loading control (e.g., β-actin)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: C2C12 cells are maintained in DMEM supplemented with 10% FBS.
-
Differentiation Induction: To induce differentiation, the growth medium is replaced with DMEM supplemented with 2% HS. Cells are treated with YK-11 (e.g., 1-500 nM), DHT (e.g., 1-500 nM), or vehicle control (ethanol).
-
RNA Analysis (qRT-PCR):
-
At specified time points (e.g., Day 2 and Day 4), total RNA is extracted from the cells.
-
cDNA is synthesized from the RNA.
-
qRT-PCR is performed to quantify the relative mRNA expression levels of MyoD, Myf5, myogenin, and follistatin. Expression levels are normalized to a housekeeping gene.
-
-
Protein Analysis (Western Blot):
-
At a later time point (e.g., Day 7), cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against MyHC and a loading control, followed by secondary antibodies.
-
Protein bands are visualized and quantified.
-
Follistatin Neutralization Assay: To confirm the role of follistatin in YK-11-mediated myogenesis, a neutralizing anti-follistatin antibody can be co-administered with YK-11. The expression of myogenic regulatory factors is then assessed as described above. A reversal of the YK-11-induced increase in MRFs in the presence of the antibody would confirm the follistatin-dependent mechanism.
In Vivo Assessment of Anabolic Activity (Representative Protocol)
Objective: To evaluate the anabolic effects of YK-11 on muscle mass in a rodent model.
Materials:
-
Male rodents (e.g., C57BL/6 mice or Wistar rats)
-
YK-11
-
Vehicle for administration (e.g., corn oil, DMSO/PEG mixture)
-
Gavage needles or equipment for subcutaneous injection
-
Anesthesia
-
Dissection tools
-
Equipment for measuring muscle fiber cross-sectional area (microscope, imaging software)
Procedure:
-
Animal Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Animals are randomly assigned to treatment groups:
-
Vehicle control
-
YK-11 (various doses, e.g., 1-10 mg/kg body weight)
-
Positive control (e.g., testosterone propionate) Administration is typically performed daily via oral gavage or subcutaneous injection for a predefined period (e.g., 2-4 weeks).
-
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Tissue Collection: At the end of the treatment period, animals are euthanized. Specific muscles with known androgen sensitivity (e.g., levator ani) and major locomotor muscles (e.g., gastrocnemius, tibialis anterior) are carefully dissected and weighed.
-
Histological Analysis:
-
A portion of the dissected muscle is embedded in a suitable medium (e.g., OCT compound) and frozen for cryosectioning.
-
Cross-sections of the muscle are cut and stained (e.g., with H&E or specific antibodies for laminin to delineate muscle fibers).
-
Images of the stained sections are captured using a microscope.
-
Muscle fiber cross-sectional area (CSA) is measured using image analysis software.
-
-
Data Analysis: Muscle weights (normalized to body weight) and mean fiber CSA are compared between treatment groups using appropriate statistical methods.
Conclusion
The available preclinical evidence strongly supports the classification of YK-11 as a steroidal selective androgen receptor modulator with a unique and potent anabolic mechanism. Its ability to act as a partial agonist on the androgen receptor while simultaneously inducing follistatin expression and inhibiting myostatin provides a multifaceted approach to promoting myogenesis. The quantitative data from in vitro studies clearly demonstrates its superiority over the potent androgen DHT in upregulating key myogenic regulatory factors. While further in vivo research is required to fully elucidate its anabolic and androgenic ratio and long-term safety profile, the existing data provides a solid foundation for its consideration as a novel anabolic agent. The detailed experimental protocols provided herein offer a framework for future research aimed at further characterizing the pharmacological profile of YK-11.
References
- 1. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 2. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. YK-11 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
The Potential Therapeutic Applications of YK-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR) and as a potent myostatin inhibitor, a function not typically associated with SARMs. This is achieved through the upregulation of follistatin, an endogenous antagonist of myostatin. Preclinical in vitro and in vivo studies suggest YK-11 may have therapeutic potential in conditions characterized by muscle wasting and bone density loss. However, the lack of human clinical trials and comprehensive safety data necessitates a cautious and research-oriented approach to its study. This technical guide provides an in-depth overview of the current scientific understanding of YK-11, focusing on its mechanism of action, available quantitative data, and detailed experimental protocols from key studies to support further research and development.
Introduction
Selective androgen receptor modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, aiming to produce the anabolic benefits of androgens with fewer of the undesirable side effects. YK-11, first synthesized by Yuichiro Kanno in 2011, is a unique SARM due to its steroidal structure, derived from dihydrotestosterone (DHT), and its distinct pharmacological profile.[1][2] Unlike traditional non-steroidal SARMs, YK-11 not only modulates the androgen receptor but also significantly inhibits myostatin, a key negative regulator of muscle growth.[1][3] This dual action positions YK-11 as a compound of interest for therapeutic applications in muscle-wasting diseases, sarcopenia, and osteoporosis.[1][4] This guide synthesizes the available preclinical data on YK-11 to serve as a resource for the scientific community.
Mechanism of Action
YK-11 exerts its biological effects through two primary pathways:
-
Partial Agonism of the Androgen Receptor: YK-11 binds to the androgen receptor but does not induce the full conformational change typically seen with full agonists like DHT.[2] Specifically, it does not promote the N-terminal/C-terminal (N/C) interaction, which is necessary for the full transactivation of the AR.[5] This partial agonism is thought to contribute to its selective anabolic effects.
-
Myostatin Inhibition via Follistatin Upregulation: The most distinctive feature of YK-11 is its ability to induce the expression of follistatin, a glycoprotein that binds to and inhibits the activity of myostatin.[1][5] Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, potently inhibits muscle differentiation and growth. By increasing follistatin levels, YK-11 effectively antagonizes myostatin, leading to enhanced myogenic differentiation.[1][3] Notably, this effect on follistatin expression has been observed with YK-11 treatment but not with DHT, highlighting a unique mechanism of action.[3]
Signaling Pathway of YK-11 in Myogenic Differentiation
The following diagram illustrates the proposed signaling cascade initiated by YK-11 in muscle cells.
Quantitative Data
The available quantitative data for YK-11 is limited, primarily originating from in vitro studies. A significant gap exists in the literature regarding comprehensive dose-response and time-course data.
Table 1: In Vitro Activity of YK-11
| Parameter | Cell Line | Value | Compound | Reference |
| EC50 | HEK293 (AR Luciferase Reporter Assay) | 7.85 nM | YK-11 (active diastereomer 2a) | [6] |
| EC50 | HEK293 (AR Luciferase Reporter Assay) | 12.5 nM | YK-11 (5:1 mixture of diastereomers) | [6] |
Note: The EC50 values represent the concentration at which YK-11 elicits half-maximal activation of the androgen receptor in this specific reporter assay.
Table 2: In Vivo Data from a Sepsis-Induced Muscle Atrophy Model in Mice
| Dosage | Animal Model | Duration | Key Findings | Reference |
| 350 mg/kg/day (oral) | BALB/c mice | 10 days | - No significant change in total body weight compared to control.- Slight increase in muscle mass as a percentage of body weight.- Slight decrease in fat mass as a percentage of body weight. | [7][8] |
| 700 mg/kg/day (oral) | BALB/c mice | 10 days | - Increase in total body weight compared to control.- Increase in muscle mass as a percentage of body weight.- Decrease in fat mass as a percentage of body weight. | [7][8] |
Note: These high doses in mice are not directly translatable to human-equivalent doses and were administered in a disease model, not a healthy anabolic model.
Experimental Protocols
The following sections detail the methodologies from key preclinical studies on YK-11.
In Vitro Myogenic Differentiation Assay (C2C12 cells)
This protocol is based on the methodology described by Kanno et al. (2013).[1][9]
Objective: To assess the effect of YK-11 on the differentiation of myoblasts into myotubes.
Cell Line: Murine myoblast cell line C2C12.
Materials:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
YK-11
-
Dihydrotestosterone (DHT) as a positive control
-
Anti-Follistatin antibody for neutralization experiments
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Antibodies for Western blot (e.g., anti-MyoD, anti-myogenin, anti-MyHC, anti-β-actin)
Procedure:
-
Cell Culture: Culture C2C12 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 humidified atmosphere.
-
Induction of Differentiation: To induce differentiation, replace the growth medium with differentiation medium (DMEM supplemented with 2% HS) containing YK-11 (e.g., 100 nM or 500 nM), DHT (e.g., 500 nM), or vehicle control.
-
Time Points: Culture the cells for various time points (e.g., 2, 4, and 7 days) to assess different stages of differentiation.
-
Analysis of Myogenic Markers:
-
qRT-PCR: At specified time points, extract total RNA and perform qRT-PCR to quantify the mRNA expression levels of myogenic regulatory factors (MRFs) such as Myf5, MyoD, and myogenin, as well as follistatin. Normalize the expression to a housekeeping gene like β-actin.[9]
-
Western Blot: At later time points (e.g., day 7), lyse the cells and perform Western blot analysis to detect the protein expression of differentiation markers like Myosin Heavy Chain (MyHC), MyoD, and myogenin. Use β-actin as a loading control.
-
-
Follistatin Neutralization Assay: To confirm the role of follistatin, treat cells with YK-11 in the presence of a neutralizing anti-follistatin antibody and assess the expression of MRFs.[9]
Experimental Workflow for In Vitro Myogenic Differentiation Assay
In Vitro Osteogenic Proliferation and Differentiation Assay (MC3T3-E1 cells)
This protocol is based on the methodology described in studies assessing the osteogenic potential of YK-11.[4][10][11]
Objective: To evaluate the effect of YK-11 on the proliferation and differentiation of pre-osteoblastic cells.
Cell Line: Murine pre-osteoblastic cell line MC3T3-E1.
Materials:
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Ascorbic acid and β-glycerol phosphate (for differentiation medium)
-
YK-11
-
Dihydrotestosterone (DHT) as a positive control
-
Reagents for MTS cell proliferation assay
-
Reagents for Alkaline Phosphatase (ALP) activity assay and staining
-
Alizarin Red S for mineralization staining
-
Reagents for qRT-PCR and Western blot
Procedure:
-
Cell Culture: Culture MC3T3-E1 cells in α-MEM with 10% FBS.
-
Proliferation Assay (MTS):
-
Seed cells in 96-well plates.
-
Treat with YK-11 (e.g., 0.5 µM), DHT (e.g., 0.01 µM), or vehicle for a specified period (e.g., 96 hours).[4]
-
Measure cell proliferation using an MTS assay according to the manufacturer's instructions.
-
-
Differentiation Assay:
-
Culture cells in differentiation medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 5 mM β-glycerol phosphate).
-
Treat with YK-11 or DHT for up to 21 days, changing the medium every 3-4 days.[4]
-
-
Analysis of Osteogenic Markers:
-
ALP Activity: At early time points (e.g., day 7), measure ALP activity in cell lysates or perform ALP staining.
-
Mineralization (Alizarin Red S Staining): At later time points (e.g., day 21), fix the cells and stain with Alizarin Red S to visualize calcium deposits.[4]
-
qRT-PCR: Analyze the mRNA expression of osteogenic markers such as osteoprotegerin and osteocalcin.[10]
-
Western Blot: Assess the protein levels of key signaling molecules like phosphorylated Akt (p-Akt) and total Akt to investigate the involvement of the PI3K/Akt pathway.[11]
-
Logical Relationship of YK-11's Dual Anabolic Action
Pharmacokinetics and Metabolism
The pharmacokinetic profile of YK-11 in humans has not been formally studied. Anecdotal reports from non-clinical settings suggest a half-life of approximately 6-12 hours, leading to twice-daily administration to maintain stable blood concentrations.[12]
A study on the in vivo metabolism of YK-11 in horses following oral administration identified extensive metabolic conversion, with no intact YK-11 detected in urine. The study identified 11 phase I metabolites in urine and 7 in plasma.[7][13] The most abundant analytes were demethylated and hydroxylated breakdown products. This suggests that YK-11 undergoes rapid and substantial metabolism in vivo.
Potential Therapeutic Applications and Future Directions
The unique dual mechanism of YK-11 suggests several potential therapeutic avenues:
-
Muscle-Wasting Disorders: Conditions such as cachexia (associated with cancer or other chronic diseases), sarcopenia (age-related muscle loss), and muscular dystrophies could potentially benefit from a compound that both promotes muscle growth and inhibits muscle breakdown.
-
Osteoporosis: The demonstrated ability of YK-11 to promote osteoblast proliferation and differentiation in vitro suggests it could be investigated for the treatment of osteoporosis and other conditions characterized by low bone mineral density.[4][10]
-
Recovery from Injury or Surgery: The anabolic effects of YK-11 on muscle and bone could potentially accelerate recovery from trauma or major surgery.
However, significant research is required before any clinical applications can be considered. Key areas for future investigation include:
-
Comprehensive Preclinical Safety and Toxicology Studies: A thorough evaluation of the short-term and long-term safety of YK-11 is essential.
-
Pharmacokinetic and Pharmacodynamic Studies in Rodent Models: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of YK-11, as well as its dose-response relationship for anabolic effects in relevant animal models.
-
Human Clinical Trials: Ultimately, well-designed, placebo-controlled clinical trials are necessary to determine the efficacy and safety of YK-11 in human populations for any potential therapeutic indication.
Conclusion
YK-11 is a promising preclinical compound with a novel dual mechanism of action that makes it a compelling candidate for further research in the context of muscle and bone anabolic therapies. Its ability to act as a partial androgen receptor agonist while simultaneously inhibiting myostatin through follistatin upregulation sets it apart from other SARMs. While the current body of evidence is limited to in vitro and a few in vivo animal studies, the initial findings warrant a more in-depth investigation into its therapeutic potential. This technical guide provides a summary of the existing scientific literature to facilitate and guide future research endeavors into this unique molecule. Researchers are encouraged to build upon this foundational knowledge to fully elucidate the pharmacological profile of YK-11 and its potential role in medicine.
References
- 1. swolverine.com [swolverine.com]
- 2. YK-11 - Wikipedia [en.wikipedia.org]
- 3. moreplatesmoredates.com [moreplatesmoredates.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 10. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 12. fitscience.co [fitscience.co]
- 13. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early In Vitro Anabolic Research of YK-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in vitro research elucidating the anabolic mechanisms of YK-11, a selective androgen receptor modulator (SARM). The content herein is curated for an audience well-versed in molecular biology and pharmacology, focusing on the core data, experimental designs, and signaling pathways described in the initial scientific literature.
Core Anabolic Mechanism of YK-11
Early research into YK-11, a synthetic steroidal SARM, has identified it as a partial agonist of the androgen receptor (AR).[1][2][3] Its anabolic activity in muscle cells, however, is distinguished from that of traditional androgens like dihydrotestosterone (DHT) by its unique mechanism of action. In vitro studies on C2C12 mouse myoblast cells have demonstrated that YK-11 promotes myogenic differentiation, the process of muscle cell formation.[2][4][5]
A pivotal finding in the early research is that YK-11 induces the expression of follistatin (Fst), a known inhibitor of myostatin.[4][5][6] Myostatin is a negative regulator of muscle growth, and its inhibition is a key therapeutic target for muscle-wasting conditions. This induction of follistatin by YK-11 is dependent on the androgen receptor.[4][5] Furthermore, the anabolic effects of YK-11 on myogenic differentiation were shown to be reversed when follistatin was neutralized by an anti-Fst antibody, underscoring the critical role of this pathway in YK-11's mechanism.[4][5][6]
In addition to its effects on the follistatin-myostatin axis, YK-11 has been shown to significantly upregulate key myogenic regulatory factors (MRFs), including MyoD, Myf5, and myogenin.[4][5][6] The induction of these MRFs by YK-11 was observed to be more pronounced than that induced by DHT.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the early in vitro studies on YK-11's anabolic activity in C2C12 myoblasts.
Table 1: Effect of YK-11 and DHT on Myogenic Regulatory Factor (MRF) and Follistatin (Fst) mRNA Expression
| Treatment (500 nM) | Myf5 mRNA Fold Change | MyoD mRNA Fold Change | Myogenin mRNA Fold Change | Fst mRNA Fold Change |
| Control (EtOH) | 1.0 | 1.0 | 1.0 | 1.0 |
| YK-11 | > DHT | > DHT | > DHT | Significant Increase |
| DHT | < YK-11 | < YK-11 | < YK-11 | No Significant Change |
Data presented are qualitative summaries of the reported relative expression levels. The original research indicated statistically significant increases with YK-11 treatment compared to both control and DHT for the MRFs.
Table 2: Role of Androgen Receptor (AR) and Follistatin (Fst) in YK-11-Mediated Gene Expression
| Condition | Target Gene | Outcome |
| YK-11 + AR Antagonist (Flutamide) | Fst, Myf5, MyoD, Myogenin | Upregulation significantly reduced |
| YK-11 + anti-Fst Antibody | Myogenic Differentiation | Reversed |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early in vitro research on YK-11.
Cell Culture and Myogenic Differentiation of C2C12 Cells
-
Cell Line: C2C12 mouse myoblast cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: To induce myogenic differentiation, the growth medium was replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.
-
Treatment: YK-11 (500 nM), DHT (500 nM), or ethanol (vehicle control) was added to the differentiation medium. For antagonist studies, cells were pre-treated with the AR antagonist flutamide (10 µM) for 30 minutes before the addition of YK-11 or DHT.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA was extracted from C2C12 cells using a suitable RNA isolation kit.
-
Reverse Transcription: First-strand cDNA was synthesized from total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Real-time PCR was performed using a thermal cycler with SYBR Green chemistry. The relative expression of target genes (Myf5, MyoD, myogenin, Fst) was normalized to the expression of a housekeeping gene (e.g., β-actin).
-
Data Analysis: The comparative Ct method (2^-ΔΔCt) was used to calculate the fold change in gene expression.
Immunoblotting
-
Protein Extraction: Whole-cell lysates were prepared using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against Myosin Heavy Chain (MyHC) and a loading control (e.g., β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Follistatin Neutralization Assay
-
Procedure: C2C12 cells were cultured in differentiation medium in the presence of YK-11 (500 nM) with or without an anti-follistatin antibody.
-
Endpoint: The effect on myogenic differentiation was assessed by measuring the expression of myogenic markers such as Myf5 mRNA by qRT-PCR.
Visualized Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key molecular pathways and experimental processes.
Caption: YK-11 anabolic signaling pathway in myocytes.
Caption: Workflow for in vitro myogenic differentiation assay.
Caption: Inhibition logic in YK-11 pathway analysis.
References
- 1. Page loading... [guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YK-11 - Wikipedia [en.wikipedia.org]
- 4. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
YK-11 in Preclinical Research: A Guide to Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction:
YK-11 is a synthetic steroidal selective androgen receptor modulator (SARM) recognized for its unique dual mechanism of action. It functions as a partial agonist of the androgen receptor (AR) and concurrently as a potent myostatin inhibitor by increasing the expression of follistatin, a natural antagonist of myostatin.[1][2][3][4] This dual activity has positioned YK-11 as a compound of interest for researchers investigating muscle growth, muscle wasting disorders, and bone health.[5][6][7] Preclinical studies in animal models are crucial for elucidating its therapeutic potential and safety profile. This document provides a detailed overview of the dosages and administration protocols for YK-11 as reported in various animal studies.
Mechanism of Action Overview:
YK-11 binds to the androgen receptor, initiating downstream signaling pathways that promote anabolic activity in muscle and bone tissues.[7] Uniquely, this interaction also leads to a significant upregulation of follistatin expression.[4][8] Follistatin, in turn, binds to and inhibits myostatin, a protein that negatively regulates muscle growth.[3][8] By inhibiting myostatin, YK-11 effectively removes a key brake on muscle development.[3]
Quantitative Data Summary
The following tables summarize the reported dosages and administration details of YK-11 in various animal models.
Table 1: YK-11 Dosage and Administration in Rodent Models
| Animal Model | Strain & Sex | Age | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| Mouse (Sepsis Model) | BALB/c, Male | 8 weeks | 350 mg/kg/day | Oral | Daily for 10 days | Reduced mortality, repressed pro-inflammatory cytokines, and reverted muscle wasting. | [1][9] |
| Mouse (Sepsis Model) | BALB/c, Male | 8 weeks | 700 mg/kg/day | Oral | Daily for 10 days | Similar protective effects as the 350 mg/kg dose. | [1][9] |
| Rat (Neurotoxicity Study) | Wistar, Male | Not Specified | 0.35 g/kg (350 mg/kg) | Not Specified | 5 weeks | Altered hippocampal neurochemistry, suggesting potential neurological risks at anabolic doses. | [2][10] |
Table 2: YK-11 Dosage and Administration in Equine Model
| Animal Model | Breed | Number of Animals | Dosage | Administration Route | Frequency & Duration | Purpose of Study | Reference |
| Horse | Thoroughbred | 2 | 50 mg | Oral | Three daily doses | To investigate the in vivo metabolites for doping control purposes. | [11][12] |
Experimental Protocols
Sepsis-Induced Muscle Atrophy Model in Mice
This protocol is based on the study by Lee et al. (2021) investigating the protective effects of YK-11 against sepsis-induced muscle wasting.[1][9]
a. Animal Model:
-
Species: Mouse
-
Strain: BALB/c
-
Sex: Male
-
Age: 8 weeks old
b. YK-11 Administration:
-
Formulation: The vehicle for oral administration was not explicitly stated in the abstract. Researchers should select an appropriate vehicle (e.g., corn oil, carboxymethylcellulose) for oral gavage.
-
Dosage Groups:
-
Control Group: Vehicle only.
-
YK-11 Low Dose Group: 350 mg/kg body weight.
-
YK-11 High Dose Group: 700 mg/kg body weight.
-
-
Administration: Administered orally once daily for 10 consecutive days.
c. Sepsis Induction:
-
Following the 10-day YK-11 pretreatment, sepsis was induced via intraperitoneal (IP) injection of E. coli K1.
-
For survival studies, a dose of 1 x 10⁹ CFU/mouse was used.
-
For tissue harvesting and analysis, a dose of 1 x 10⁸ CFU/mouse was used.
d. Key Experimental Readouts:
-
Survival rate monitoring.
-
Measurement of serum endotoxin levels.
-
Quantification of pro-inflammatory cytokines in blood and major organs.
-
Assessment of muscle mass and body weight changes.
-
Histological analysis of muscle tissue.
Neurochemical Impact Study in Rats
This protocol is derived from a study investigating the effects of YK-11 on the rat hippocampus.[2][10]
a. Animal Model:
-
Species: Rat
-
Strain: Wistar
-
Sex: Male
b. YK-11 Administration:
-
Dosage: 0.35 g/kg (350 mg/kg) body weight.
-
Administration Route: The specific route of administration was not detailed in the abstract but was likely oral, consistent with other studies.
-
Duration: The study was conducted over a five-week period.
c. Experimental Groups:
-
Control Group.
-
YK-11 Group (0.35 g/kg).
-
Exercise (EXE) Group (swimming protocol).
-
Combined EXE + YK-11 Group.
d. Key Experimental Readouts:
-
Analysis of hippocampal neurochemistry.
-
Assessment of oxidative stress markers.
-
Evaluation of mitochondrial function in the hippocampus.
-
Behavioral tests to assess memory consolidation.
Metabolism Study in Horses
This protocol is based on a study aimed at identifying YK-11 metabolites for anti-doping purposes.[11][12]
a. Animal Model:
-
Species: Horse
-
Breed: Thoroughbred
b. YK-11 Administration:
-
Dosage: 50 mg.
-
Administration Route: Oral.
-
Frequency: Administered as three daily doses.
c. Sample Collection and Analysis:
-
Urine and plasma samples were collected post-administration.
-
Metabolites were identified using techniques such as mass spectrometry.
Visualizations
Signaling Pathway of YK-11
Caption: Dual mechanism of YK-11 action in muscle cells.
Experimental Workflow for Sepsis Mouse Model
Caption: Workflow for YK-11 administration in a mouse sepsis model.
References
- 1. researchgate.net [researchgate.net]
- 2. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 4. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swolverine.com [swolverine.com]
- 6. YK-11 - Wikipedia [en.wikipedia.org]
- 7. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Myostatin inhibitor this compound as a preventative health supplement for bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces oxidative stress and mitochondrial dysfunction in hippocampus: The interplay between a selective androgen receptor modulator (SARM) and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. madbarn.com [madbarn.com]
- 12. Equine metabolism of the selective androgen receptor modulator YK-11 in urine and plasma following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Studying YK-11's Effect on Bone Density: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK-11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on muscle and bone tissue. As a partial agonist of the androgen receptor (AR), YK-11 demonstrates a unique mechanism of action that promotes osteoblast proliferation and differentiation, making it a compound of interest for potential therapeutic applications in conditions characterized by low bone density, such as osteoporosis.[1][2][3] This document provides detailed application notes and protocols for researchers investigating the effects of YK-11 on bone density, with a focus on both in vitro and in vivo methodologies.
Mechanism of Action Overview
YK-11 exerts its effects on bone primarily through its interaction with the androgen receptor. Upon binding to the AR, it initiates a signaling cascade that promotes the proliferation and differentiation of osteoblasts, the cells responsible for new bone formation.[4][5] This process is mediated, at least in part, through a non-genomic AR signaling pathway that leads to the activation of Akt, a key protein in cell growth and survival.[5] Additionally, YK-11 has been shown to upregulate the expression of follistatin, which may further contribute to its anabolic activity. A recent study also suggests that YK-11 may influence the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) through the BMP2/Smad signaling pathway.[6][7] The culmination of these actions is an increase in the expression of crucial osteoblast-specific differentiation markers, such as osteoprotegerin (OPG) and osteocalcin (OCN), leading to enhanced mineralization and bone formation.[2][5]
Signaling Pathways
The signaling pathways influenced by YK-11 in osteoblasts are complex and involve both genomic and non-genomic actions of the androgen receptor. The following diagrams illustrate the key pathways.
In Vitro Experimental Protocols
Cell Culture
Mouse osteoblastic MC3T3-E1 cells or primary bone marrow-derived mesenchymal stem cells (BMSCs) are suitable for in vitro studies. Cells should be cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For osteogenic differentiation, the medium should be supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
Cell Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of YK-11 (e.g., 0.25-4 µM) or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.
Protocol:
-
Culture and treat cells in 24-well plates as described above.
-
After the treatment period (e.g., 7 or 14 days), wash the cells with PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Centrifuge the lysate to remove cell debris.
-
Incubate an aliquot of the supernatant with a p-nitrophenyl phosphate (pNPP) substrate solution.
-
Stop the reaction with NaOH and measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein concentration of the sample, determined by a BCA or Bradford protein assay.
Mineralization Assay (Alizarin Red S Staining)
This assay detects calcium deposits, a hallmark of late-stage osteoblast differentiation and mineralization.
Protocol:
-
Culture and treat cells in 6-well plates for an extended period (e.g., 21 days) in osteogenic medium.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Rinse the wells with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize and photograph the stained mineralized nodules.
-
For quantification, the stain can be eluted with 10% cetylpyridinium chloride, and the absorbance of the eluate can be measured at 562 nm.
Gene Expression Analysis (RT-qPCR)
This technique quantifies the mRNA levels of osteogenic marker genes.
Protocol:
-
Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR using gene-specific primers for target genes (e.g., Osteoprotegerin, Osteocalcin, Runx2, BMP2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Western Blotting for Protein Phosphorylation
This method is used to detect the activation of signaling proteins like Akt.
Protocol:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the p-Akt signal to the total Akt signal.
In Vivo Experimental Protocols
Animal Model: Ovariectomy (OVX)-Induced Osteoporosis in Rats
This is a widely accepted model for postmenopausal osteoporosis.
Protocol:
-
Acclimatize female Sprague-Dawley or Wistar rats (typically 3-6 months old) for at least one week.
-
Anesthetize the rats and perform bilateral ovariectomy through a dorsal incision. Sham-operated animals undergo the same surgical procedure without removal of the ovaries.
-
Allow a post-operative recovery period of 2-4 weeks to establish bone loss.
-
Administer YK-11 or vehicle control to the rats daily via oral gavage or subcutaneous injection for a specified duration (e.g., 4-12 weeks).
Animal Model: Cranial Defect in Rats
This model is used to assess the bone regenerative capacity of a substance.[6][7]
Protocol:
-
Anesthetize the rats and create a critical-sized (e.g., 5 mm diameter) circular defect in the parietal bone using a trephine bur, taking care not to damage the dura mater.
-
Apply a hydrogel containing YK-11 (e.g., 0.5 mg/ml or 1.0 mg/ml) or a vehicle control hydrogel into the defect.[6][7]
-
Suture the incision and allow for a healing period of 4 to 8 weeks.
Bone Mineral Density (BMD) Measurement (DEXA)
Dual-energy X-ray absorptiometry (DEXA) is a non-invasive method to measure areal BMD.
Protocol:
-
Anesthetize the rat and place it in a prone position on the DEXA scanner.
-
Perform a whole-body scan or a region-of-interest (ROI) scan of the femur and lumbar spine.
-
The software calculates the bone mineral content (BMC), bone area (BA), and areal BMD (g/cm²).
Bone Microarchitecture Analysis (Micro-CT)
Micro-computed tomography (micro-CT) provides high-resolution 3D images of the bone structure.
Protocol:
-
Euthanize the rats and excise the bones of interest (e.g., femur, tibia, or calvaria).
-
Fix the bones in 10% neutral buffered formalin.
-
Scan the bones using a micro-CT system at a high resolution (e.g., 10-20 µm voxel size).
-
Reconstruct the 3D images and perform analysis on a defined volume of interest (VOI).
-
Quantify key trabecular and cortical bone parameters.
Biomechanical Strength Testing (Three-Point Bending)
This method assesses the mechanical properties of long bones.
Protocol:
-
Excise the femur and remove all soft tissue.
-
Place the bone on two supports with the anterior surface facing up.
-
Apply a progressively increasing load to the midpoint of the femoral diaphysis until the bone fractures.
-
Record the force-displacement curve to determine parameters such as ultimate load, stiffness, and energy to failure.
Bone Histomorphometry
This technique provides quantitative information on cellular activity and bone structure at the microscopic level.
Protocol:
-
Administer fluorescent labels (e.g., calcein and alizarin) to the animals at specific time points before sacrifice to mark areas of new bone formation.
-
Embed the excised bones in plastic without decalcification.
-
Cut thin sections of the bone using a microtome.
-
Stain the sections (e.g., von Kossa, Goldner's trichrome) or view unstained sections under a fluorescence microscope.
-
Quantify static and dynamic parameters of bone formation and resorption using specialized software.
Data Presentation
In Vitro Quantitative Data
| Assay | Parameter Measured | Example Result with YK-11 |
| MTS Assay | Cell Viability (% of Control) | Increased proliferation in a dose-dependent manner (0.25-4 µM) in BMSCs.[6] |
| ALP Activity | ALP Activity (fold change vs. Control) | Significantly increased in MC3T3-E1 cells. |
| Alizarin Red S | Mineralized Nodule Formation | Increased calcium deposition in MC3T3-E1 cells.[4] |
| RT-qPCR | Relative mRNA Expression (fold change) | Upregulation of Osteoprotegerin and Osteocalcin in MC3T3-E1 cells.[5] |
| Western Blot | p-Akt / Total Akt Ratio | Increased Akt phosphorylation in MC3T3-E1 cells.[2][5] |
In Vivo Quantitative Data (Rat Cranial Defect Model)
The following table presents hypothetical data based on the qualitative findings that YK-11 promotes bone repair in a rat cranial defect model.[6][7] Specific quantitative data from such studies is needed for a complete picture.
| Treatment Group | Bone Volume / Total Volume (BV/TV) (%) | Trabecular Thickness (Tb.Th) (µm) | Trabecular Number (Tb.N) (1/mm) | Bone Mineral Density (BMD) (g/cm³) |
| Control (Vehicle) | 10 ± 2.5 | 50 ± 5.1 | 2.0 ± 0.4 | 0.25 ± 0.05 |
| YK-11 (0.5 mg/ml) | 25 ± 4.1 | 65 ± 6.3 | 3.8 ± 0.6 | 0.40 ± 0.07 |
| YK-11 (1.0 mg/ml) | 35 ± 5.2 | 75 ± 7.0 | 4.7 ± 0.8 | 0.55 ± 0.09 |
| **p < 0.05, *p < 0.01 vs. Control |
Experimental Workflow Visualization
References
- 1. Item - Bone mineral density analysis for bone growth in rat critical-sized calvarial defect model. - Public Library of Science - Figshare [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Comprehensive evaluation of critical-size calvarial defect in athymic rat model [frontiersin.org]
- 4. This compound promotes osteogenic differentiation of BMSCs and repair of bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. researchgate.net [researchgate.net]
YK-11: Application Notes and Protocols for Myostatin Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Application Note: YK-11 as a Research Tool for Interrogating the Myostatin/Follistatin Pathway
Introduction YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that presents a unique mechanism of action, making it a valuable research tool for studying muscle growth and myostatin signaling pathways.[1] Unlike traditional androgens or other SARMs, YK-11 functions as a partial agonist of the androgen receptor (AR) while simultaneously and robustly inducing the expression of follistatin (Fst), a potent endogenous inhibitor of myostatin.[2][3][4] This dual activity allows for the targeted investigation of myostatin inhibition and its downstream effects on muscle cell differentiation and hypertrophy.
Mechanism of Action YK-11 binds to the androgen receptor, which is a key signaling pathway for its anabolic effects.[4] However, its primary and most distinct mechanism for promoting myogenesis is through the significant upregulation of follistatin.[2][4] Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, acts as a negative regulator of muscle mass. It binds to the activin type IIB receptor (ActRIIB), initiating a signaling cascade through the phosphorylation of Smad2 and Smad3 proteins.[2] This activated Smad complex then translocates to the nucleus to regulate the transcription of genes that inhibit muscle growth.
YK-11 disrupts this process by increasing the production of follistatin. Follistatin directly binds to myostatin, preventing it from interacting with its receptor and thereby inhibiting the entire downstream signaling cascade.[5] This leads to an increase in the expression of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, which are crucial for the differentiation of myoblasts into mature muscle fibers.[2][6] Notably, the anabolic effects of YK-11 on myogenic differentiation have been shown to be reversed by the application of an anti-follistatin antibody, confirming the critical role of this pathway in its mechanism of action.[2][4]
Applications in Research Due to its specific mechanism of action, YK-11 is a powerful tool for:
-
Investigating the Myostatin-Follistatin Axis: YK-11 can be used to artificially upregulate endogenous follistatin, allowing for the study of its direct effects on myostatin signaling and muscle growth.
-
Studying Myogenic Differentiation: By promoting the expression of key myogenic regulatory factors, YK-11 serves as a useful compound for in vitro studies on the molecular processes of myoblast differentiation.[2][6]
-
Screening for Myostatin Pathway Modulators: YK-11 can be used as a positive control in high-throughput screening assays designed to identify new small molecules that can inhibit myostatin or upregulate follistatin.
-
Preclinical Models of Muscle Wasting: While further research is needed, YK-11 has been explored in animal models for its potential to mitigate muscle wasting conditions.[1]
Quantitative Data Summary
The following tables summarize the effects of YK-11 on key markers of myogenesis as observed in in vitro studies.
Table 1: Effect of YK-11 on Myogenic Regulatory Factor (MRF) and Follistatin mRNA Expression in C2C12 Myoblasts
| Target Gene | Treatment (500 nM) | Observation Period | Relative mRNA Expression (Fold Change vs. Control) | Reference |
| Myf5 | YK-11 | Day 4 | Significantly higher than DHT treatment | [2][7] |
| MyoD | YK-11 | Day 4 | Significantly higher than DHT treatment | [2][7] |
| Myogenin | YK-11 | Day 4 | Significantly higher than DHT treatment | [2][7] |
| Follistatin (Fst) | YK-11 | Day 2 & 4 | Significant induction | [2][7] |
| Follistatin (Fst) | DHT | Day 2 & 4 | No significant induction | [7] |
Note: The referenced studies demonstrated a more significant enhancement of MRF mRNA expression with YK-11 compared to Dihydrotestosterone (DHT) but did not provide specific fold-change values in the published text. The effect is consistently reported as statistically significant.
Visualizations
Caption: YK-11 signaling pathway leading to myostatin inhibition.
Caption: In vitro workflow for studying YK-11 effects.
Experimental Protocols
Protocol 1: In Vitro Myogenic Differentiation of C2C12 Cells with YK-11
This protocol describes the induction of myogenic differentiation in C2C12 mouse myoblasts to assess the effects of YK-11.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS)
-
YK-11 (stock solution in ethanol or DMSO)
-
Vehicle control (ethanol or DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed C2C12 cells in 6-well plates at a density that allows them to reach approximately 80-90% confluency within 24 hours.
-
Cell Growth: Culture the cells in Growth Medium at 37°C in a humidified 5% CO2 incubator.
-
Induction of Differentiation: Once confluent, aspirate the Growth Medium, wash the cells once with sterile PBS.
-
Treatment: Add Differentiation Medium to each well. For treated wells, add YK-11 to a final concentration of 500 nM. For control wells, add an equivalent volume of the vehicle.
-
Incubation: Culture the cells for the desired experimental duration (e.g., 2 to 7 days), replacing the Differentiation Medium with fresh medium containing the respective treatments every 48 hours.
-
Harvesting: At the end of the incubation period, cells can be harvested for downstream analysis such as RNA or protein extraction.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Myogenic Gene Expression
This protocol outlines the steps to quantify the mRNA expression of follistatin and myogenic regulatory factors.
Materials:
-
RNA extraction kit (e.g., ISOGEN II or similar)
-
cDNA synthesis kit (e.g., ReverTra Ace® qPCR RT Kit)
-
SYBR Green qPCR Master Mix (e.g., THUNDERBIRD™ SYBR qPCR Mix)
-
qRT-PCR instrument
-
PCR primers (see Table 2)
Table 2: Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Follistatin | AGAGGAAATGTCTGCTTCCG | CACCTCTCTTCAGTCTCCTG |
| MyoD | ACTACAGCGGCGACTCCGACGCGTCCAG | GGTGGAGATGCGCTCCACGATGCTGGACAG |
| Myf5 | AGCATTGTGGATCGGATCACGTCT | CTGGAGGGTCCCGGGGTAGC |
| Myogenin | AGCTGTATGAGACATCCCCC | TTCTTGAGCCTGCGCTTCTC |
| β-Actin | TCCTCCTGAGCGCAAGTACTC | CTGCTTGCTGATCCACATCTG |
Primer sequences as reported by Kanno et al., 2013.[7]
Procedure:
-
RNA Extraction: Following Protocol 1, harvest the C2C12 cells and extract total RNA according to the manufacturer's instructions of your chosen kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR Reaction Setup: Prepare the qPCR reaction mix in a final volume of 25 µL containing SYBR Green Master Mix, forward and reverse primers, and the synthesized cDNA.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the results using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene such as β-actin.
Protocol 3: Western Blotting for Myogenic Proteins
This protocol details the detection of key myogenic proteins by Western blot.
Materials:
-
RIPA buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Myosin Heavy Chain (MyHC), anti-MyoD, anti-Myogenin
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the harvested C2C12 cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-MyoD, anti-Myogenin) overnight at 4°C, using the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or tubulin.
Protocol 4: In Vivo Administration of YK-11 in a Mouse Model of Muscle Hypertrophy
This protocol provides a general framework for studying the effects of YK-11 on muscle mass in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
YK-11
-
Vehicle (e.g., corn oil, DMSO, or a suitable alternative)
-
Oral gavage needles or subcutaneous injection supplies
Procedure:
-
Acclimation: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to a control (vehicle) group and a YK-11 treatment group.
-
Dosing: Prepare a sterile solution or suspension of YK-11 in the chosen vehicle. Administer YK-11 to the treatment group daily via oral gavage or subcutaneous injection. A starting dose for exploratory studies could be in the range of 1-10 mg/kg body weight, with adjustments based on pilot data.
-
Monitoring: Monitor the animals daily for any adverse effects. Record body weight regularly (e.g., twice weekly).
-
Study Duration: Continue the treatment for a predetermined period, for example, 4 to 8 weeks.
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect specific muscles (e.g., gastrocnemius, tibialis anterior, quadriceps). Record the wet weight of the muscles.
-
Downstream Analysis: The collected muscle tissue can be flash-frozen in liquid nitrogen for later molecular analysis (qRT-PCR, Western blot) or fixed for histological analysis (e.g., H&E staining for fiber cross-sectional area).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of skeletal myogenesis in C2C12 cells through modulation of Pax7, MyoD, and myogenin via different low-frequency electromagnetic field energies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
Techniques for dissolving and preparing YK-11 for experiments
Application Notes and Protocols for YK-11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of YK-11 for experimental use, along with summaries of its chemical properties and mechanism of action.
Chemical and Physical Properties
YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) known for its potent anabolic effects.[1][2] It is structurally derived from dihydrotestosterone (DHT).[1] Understanding its physical and chemical properties is critical for proper handling, storage, and preparation.
| Property | Value | Reference |
| CAS Number | 1370003-76-1 | [3][4] |
| Molecular Formula | C₂₅H₃₄O₆ | [4] |
| Molecular Weight | 430.53 g/mol | [4] |
| Appearance | White to pale yellow solid powder | [5] |
| Storage Temperature | Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C | [4][6][7] |
| Stock Solution Storage | Store in aliquots at -20°C (use within 1 month) or -80°C (use within 6 months) |
Solubility Data
YK-11 is poorly soluble in water and requires organic solvents for dissolution. The choice of solvent is critical for ensuring the compound's stability and bioavailability in experimental settings.
| Solvent | Solubility | Reference |
| DMSO | ≥ 64 mg/mL (148.65 mM) | [3] |
| Ethanol | Soluble | [5][8] |
| PEG400 | Soluble | [8] |
| Methanol | Slightly Soluble | [4][5][6] |
| Chloroform | Slightly Soluble | [4][5][6] |
| Water | Insoluble / Very slightly soluble (~0.13 g/L) | [5] |
Experimental Protocols
Protocol 1: Preparation of YK-11 Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution, typically in DMSO, for use in cell culture experiments.
Materials:
-
YK-11 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Methodology:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of YK-11 powder. For example, to prepare a 10 mM stock solution, weigh 4.305 mg of YK-11.
-
Dissolution:
-
Transfer the weighed YK-11 powder into a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired concentration. For 4.305 mg of YK-11, add 1 mL of DMSO to create a 10 mM stock solution.
-
Vortex the solution thoroughly until the YK-11 is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if needed.[3]
-
-
Sterilization (Optional): If the DMSO used was not pre-sterilized, the final stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
Figure 1: Workflow for preparing YK-11 stock solution.
Protocol 2: Preparation of YK-11 Working Solution for Cell Culture
This protocol details the dilution of the DMSO stock solution into a cell culture medium for treating cells.
Materials:
-
YK-11 stock solution (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM)
-
Sterile serological pipettes and pipette tips
Methodology:
-
Thaw Stock: Thaw one aliquot of the YK-11 stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your culture medium.
-
Example: To prepare 10 mL of a 500 nM working solution from a 10 mM stock:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000,000 nM) * V₁ = (500 nM) * (10 mL)
-
V₁ = (500 * 10) / 10,000,000 = 0.0005 mL = 0.5 µL
-
-
-
Serial Dilution (Recommended): To ensure accuracy, especially for low final concentrations, perform a serial dilution.
-
First, dilute the 10 mM stock 1:100 in sterile medium to create an intermediate 100 µM solution.
-
Then, add the appropriate volume of the intermediate solution to your final volume of culture medium.
-
-
Final Dilution: Add the calculated volume of the YK-11 stock (or intermediate dilution) to the pre-warmed cell culture medium. Mix immediately by gentle inversion or pipetting.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
-
Application: Use the freshly prepared working solution to treat cells immediately.
Protocol 3: Myogenic Differentiation of C2C12 Myoblasts
This protocol is adapted from studies demonstrating YK-11's ability to induce muscle cell differentiation.[3][9]
Methodology:
-
Cell Seeding: Culture mouse C2C12 myoblasts in growth medium (DMEM supplemented with 10% Fetal Bovine Serum (FBS)) at 37°C and 5% CO₂. Seed cells onto plates and allow them to reach approximately 80-90% confluency.[3][10]
-
Induction of Differentiation:
-
Treatment:
-
Incubation and Analysis: Incubate the cells for 2-4 days, replacing the medium with a fresh treatment medium daily. Analyze myogenic differentiation by observing myotube formation or by using molecular markers like MyoD, myogenin, or Myosin Heavy Chain (MyHC).[9]
Mechanism of Action: Signaling Pathway
YK-11 exhibits a unique dual mechanism. It acts as a partial agonist of the androgen receptor (AR) and as a potent myostatin inhibitor.[1][7][11]
-
Partial AR Agonism: YK-11 binds to the androgen receptor. However, unlike full agonists like DHT, it does not induce the N-terminus/C-terminus interaction required for full transcriptional activation of all androgen-responsive genes.[1][6] This "gene-selective" activation contributes to its specific anabolic effects.
-
Myostatin Inhibition via Follistatin: The primary mechanism for its powerful muscle-building effect is the induction of Follistatin (Fst) expression.[1][9] Follistatin is a natural protein that binds to and inhibits Myostatin , a negative regulator of muscle mass. By increasing follistatin, YK-11 effectively "removes the brakes" on muscle growth.[11]
-
Non-Genomic Signaling: YK-11 has also been shown to rapidly activate the Akt signaling pathway through a non-genomic action of the AR.[3][12] This pathway is crucial for cell proliferation and differentiation, particularly in osteoblasts (bone cells).[12]
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. fitscience.co [fitscience.co]
- 3. glpbio.com [glpbio.com]
- 4. Cas 1370003-76-1,this compound | lookchem [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. This compound CAS#: 1370003-76-1 [m.chemicalbook.com]
- 7. Buy YK-11 | 1370003-76-1 | >98% [smolecule.com]
- 8. pp-researchlab.com [pp-researchlab.com]
- 9. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 10. glpbio.com [glpbio.com]
- 11. swolverine.com [swolverine.com]
- 12. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
Troubleshooting & Optimization
YK-11 Technical Support Center: Overcoming Solubility and Other Research Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with YK-11 in a research setting. Particular focus is given to overcoming its solubility issues to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is YK-11 and what is its primary mechanism of action?
A1: YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM).[1] Its unique mechanism of action is twofold. Firstly, it acts as a partial agonist of the androgen receptor (AR), meaning it binds to and activates the receptor, but not to the same extent as full agonists like dihydrotestosterone (DHT).[1][2] Secondly, and notably, YK-11 induces muscle cells to produce more follistatin, a protein that is a potent inhibitor of myostatin.[3][4] Myostatin is a negative regulator of muscle growth, so by inhibiting it, YK-11 promotes muscle hypertrophy.[3]
Q2: What are the common solvents for dissolving YK-11?
A2: YK-11 is known to be soluble in several organic solvents. The most common and effective solvent is Dimethyl Sulfoxide (DMSO).[3] Other reported solvents include ethanol, methanol, acetonitrile, and polyethylene glycol 400 (PEG-400).[2][5][6][7] It has been anecdotally reported to have poor solubility in propylene glycol.
Q3: What is the recommended storage condition for YK-11 powder and its solutions?
A3: For long-term storage, YK-11 powder should be kept at -20°C.[2][7][8][9] Stock solutions, typically prepared in DMSO, are best stored at -80°C for up to six months, or at -20°C for up to one month.[10] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: YK-11 is not dissolving properly in my chosen solvent.
-
Possible Cause: The concentration of YK-11 may be too high for the solvent's capacity.
-
Solution: Refer to the solubility data table below. Do not attempt to dissolve YK-11 at a concentration higher than its reported solubility in a particular solvent.
-
-
Possible Cause: The solvent quality may be poor, or it may have absorbed moisture.
-
Solution: Use high-purity, anhydrous solvents. For solvents like ethanol, methanol, and acetonitrile, it is recommended to purge them with an inert gas before use.[2]
-
-
Possible Cause: Insufficient mixing or temperature.
-
Solution: Vortex the solution thoroughly. For some solvents like DMSO, gentle warming to 37°C or brief ultrasonication can aid in dissolution.[11]
-
Issue 2: YK-11 precipitates out of solution when added to my aqueous cell culture medium.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too high, causing the hydrophobic YK-11 to precipitate.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally below 0.5%, to maintain cell viability and prevent precipitation. Perform serial dilutions of your YK-11 stock solution in the cell culture medium to reach the desired final concentration gradually.
-
-
Possible Cause: The working concentration of YK-11 is too high for the aqueous environment.
Issue 3: I am observing inconsistent or unexpected results in my experiments with YK-11.
-
Possible Cause: Degradation of YK-11 due to improper storage.
-
Solution: Ensure that both the powder and stock solutions are stored at the recommended temperatures and protected from light. Prepare fresh working solutions from a properly stored stock for each experiment.
-
-
Possible Cause: Issues with the biological activity of the specific batch of YK-11.
-
Solution: Whenever possible, obtain a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.
-
-
Possible Cause: The partial agonist nature of YK-11.
Data Presentation
Table 1: Solubility of YK-11 in Various Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 64 mg/mL[14] | ≥ 148.65 mM[14] | The most effective solvent for high-concentration stock solutions. |
| Ethanol | ~1 mg/mL[2][5][12] | ~2.32 mM | Purge with inert gas recommended.[2] |
| Methanol | ~1 mg/mL[5][12] | ~2.32 mM | Purge with inert gas recommended.[2] |
| Acetonitrile | ~1 mg/mL[5][12] | ~2.32 mM | Purge with inert gas recommended.[2] |
| PEG-400 (Polyethylene Glycol 400) | Soluble[6] | Not specified | Often used in formulations for in vivo studies. |
| Propylene Glycol | Poorly soluble | Not applicable | Not a recommended solvent. |
| Water | Insoluble[7] | Not applicable | YK-11 is highly hydrophobic. |
Molar concentration calculated based on a molecular weight of 430.53 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM YK-11 Stock Solution in DMSO
-
Materials:
-
YK-11 powder (purity ≥95%)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
Weigh out a precise amount of YK-11 powder (e.g., 4.305 mg) and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration (in this example, 1 mL).
-
Vortex the solution vigorously until the YK-11 powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[10]
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Materials:
-
10 mM YK-11 stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
-
Procedure (for a final concentration of 500 nM):
-
Thaw a vial of the 10 mM YK-11 stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 100 µM intermediate solution, add 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium and mix well.
-
To achieve the final 500 nM concentration, add an appropriate volume of the intermediate solution to your final volume of cell culture medium. For example, add 5 µL of the 100 µM intermediate solution to 995 µL of cell culture medium.
-
Always prepare a vehicle control with the same final concentration of DMSO as in your experimental samples.
-
Mandatory Visualization
Caption: YK-11 Signaling Pathway in Muscle Cells.
Caption: Workflow for Preparing and Using YK-11 in Cell Culture.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Buy YK-11 | 1370003-76-1 | >98% [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. YK-11 | CAS 1370003-76-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. pp-researchlab.com [pp-researchlab.com]
- 7. Page loading... [guidechem.com]
- 8. This compound CAS#: 1370003-76-1 [m.chemicalbook.com]
- 9. Cas 1370003-76-1,this compound | lookchem [lookchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 14. medkoo.com [medkoo.com]
Technical Support Center: Optimizing YK-11 Concentration for In-Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing YK-11 concentration for in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of YK-11 in in-vitro muscle cell models?
A1: YK-11 is a selective androgen receptor modulator (SARM) with a unique dual mechanism. It acts as a partial agonist of the androgen receptor (AR), which is crucial for its anabolic effects.[1][2][3][4] Unlike full AR agonists like dihydrotestosterone (DHT), YK-11 does not induce the physical interaction between the N-terminal and C-terminal domains of the AR, which is necessary for full receptor transactivation.[4] Uniquely, YK-11 significantly upregulates the expression of follistatin (Fst), a potent inhibitor of myostatin.[1][2][5][6] Myostatin is a negative regulator of muscle growth; therefore, by inhibiting myostatin, YK-11 promotes myogenic differentiation.[1][2][6]
Q2: What is a recommended starting concentration for YK-11 in C2C12 myoblast differentiation assays?
A2: Based on published studies, a concentration of 500 nM YK-11 is a commonly used and effective starting point for inducing myogenic differentiation in C2C12 cells.[2][5][7] This concentration has been shown to significantly increase the expression of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, as well as follistatin.[1][2][7] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I dissolve and store YK-11 for in-vitro use?
A3: YK-11 is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO, ethanol, and methanol.[8][9][10] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.[9] YK-11 demonstrates variable stability, and it is recommended to store the solid compound at -20°C for long-term stability (months to years).[10] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7] It is advisable to prepare fresh dilutions in culture medium for each experiment.
Q4: What are the expected morphological changes in C2C12 cells upon successful myogenic differentiation with YK-11?
A4: Successful myogenic differentiation of C2C12 myoblasts into myotubes is characterized by distinct morphological changes. You should observe the elongation of myoblasts and their fusion to form multinucleated, tube-like structures known as myotubes. Over time, these myotubes will become larger and more numerous.
Q5: How can I confirm the myogenic effects of YK-11 at a molecular level?
A5: The myogenic effects of YK-11 can be confirmed by analyzing the expression of key myogenic markers. At the mRNA level, you can perform RT-qPCR to measure the upregulation of myogenic regulatory factors (MRFs) like MyoD, Myf5, and myogenin, as well as follistatin. At the protein level, you can use Western blotting or immunofluorescence to detect an increase in proteins such as myosin heavy chain (MyHC) and myogenin.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no myogenic differentiation observed. | 1. Suboptimal YK-11 Concentration: The concentration of YK-11 may be too low to induce a significant effect. 2. Cell Health and Confluency: C2C12 cells may be unhealthy, at a high passage number, or not at the optimal confluency for differentiation. 3. Differentiation Medium Issues: The differentiation medium (e.g., low serum) may not be correctly prepared or may be of poor quality. 4. YK-11 Degradation: The YK-11 stock solution may have degraded due to improper storage. | 1. Perform a dose-response experiment with a range of YK-11 concentrations (e.g., 10 nM to 1000 nM) to determine the optimal concentration. 2. Use low-passage C2C12 cells and ensure they are healthy and have reached near confluency before switching to differentiation medium. 3. Prepare fresh differentiation medium and ensure the quality of all components, especially the serum. 4. Prepare a fresh stock solution of YK-11 from a reliable source. |
| High cell death or cytotoxicity observed. | 1. High YK-11 Concentration: The concentration of YK-11 may be in the cytotoxic range for your cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 3. Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of YK-11 and use a concentration well below the IC50 value. 2. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO) and include a vehicle control in your experiments. 3. Regularly check your cell cultures for signs of contamination and test for mycoplasma. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Inconsistent cell seeding density, passage number, or confluency at the start of the experiment. 2. Inconsistent Reagent Preparation: Variations in the preparation of YK-11 dilutions or differentiation medium. 3. Experimental Timing: Variations in the duration of YK-11 treatment or the time points for analysis. | 1. Standardize your cell culture procedures, including seeding density, passage number, and the level of confluency at which you initiate differentiation. 2. Prepare reagents fresh for each set of experiments or use aliquots of a single, well-mixed stock solution. 3. Maintain consistent timing for all experimental steps, from treatment to sample collection and analysis. |
| No significant increase in follistatin expression. | 1. Suboptimal YK-11 Concentration: The concentration of YK-11 may not be sufficient to induce follistatin expression. 2. Incorrect Time Point for Analysis: The timing of sample collection may not coincide with the peak of follistatin expression. 3. Issues with RT-qPCR: Problems with RNA extraction, cDNA synthesis, or the qPCR reaction itself. | 1. As with myogenic differentiation, perform a dose-response experiment to find the optimal YK-11 concentration for follistatin induction. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for measuring follistatin mRNA levels. 3. Ensure high-quality RNA extraction, verify cDNA synthesis, and validate your RT-qPCR primers and reaction conditions. |
Data Presentation
Table 1: Summary of Effective YK-11 Concentrations in In-Vitro Studies
| Cell Line | Assay | Effective Concentration Range | Key Findings | Reference |
| C2C12 Myoblasts | Myogenic Differentiation | 100 nM - 500 nM | Increased expression of MyoD, Myf5, myogenin, and myosin heavy chain. | [1][2][7] |
| C2C12 Myoblasts | Follistatin Expression | 500 nM | Significant upregulation of follistatin mRNA. | [1][2][5] |
| MC3T3-E1 Osteoblasts | Cell Proliferation & Differentiation | 0.5 µM (500 nM) | Accelerated cell proliferation and increased osteoblast differentiation markers. | [11] |
| HEK293 Cells | AR Luciferase Reporter Assay | EC50 ≈ 7.85 nM | Potent activation of the androgen receptor. |
Experimental Protocols
C2C12 Myogenic Differentiation Assay
Objective: To induce and assess the myogenic differentiation of C2C12 myoblasts into myotubes following treatment with YK-11.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
YK-11 stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Giemsa or antibodies for MyHC)
-
Multi-well culture plates
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that allows them to reach approximately 80-90% confluency within 24 hours.
-
Induction of Differentiation: Once the desired confluency is reached, aspirate the growth medium, wash the cells once with PBS, and replace it with differentiation medium containing the desired concentration of YK-11 (e.g., 500 nM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Culture the cells for 3-5 days in the differentiation medium, replacing the medium every 24-48 hours with fresh medium containing YK-11 or vehicle.
-
Assessment of Differentiation:
-
Morphological Analysis: Observe the cells daily under a microscope for the formation of multinucleated myotubes.
-
Immunostaining: After the incubation period, fix the cells and perform immunofluorescence staining for a late-stage differentiation marker like Myosin Heavy Chain (MyHC).
-
Fusion Index Calculation: Quantify the extent of myotube formation by calculating the fusion index: (Number of nuclei in myotubes / Total number of nuclei) x 100%.
-
Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of YK-11 on a given cell line.
Materials:
-
Cells of interest (e.g., C2C12)
-
Complete culture medium
-
YK-11 stock solution (in DMSO)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Aspirate the medium and add fresh medium containing serial dilutions of YK-11. Include a vehicle control (medium with the same concentration of DMSO as the highest YK-11 concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your main experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Aspirate the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of YK-11 that causes 50% inhibition of cell viability).
RT-qPCR for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of target genes (e.g., follistatin, myostatin, MyoD, myogenin) in response to YK-11 treatment.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (see Table 2 for examples)
-
Housekeeping gene primers (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by combining the cDNA, qPCR master mix, and forward and reverse primers for your target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression in YK-11-treated samples compared to control samples, normalized to the housekeeping gene.
Table 2: Example Primer Sequences for Mouse Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| Follistatin | CATCCCGTGCAAAGAAAC | CTCGTAGGCTAATCCAATG | [12] |
| Myostatin | GACTATCATGCCACAACCGAGACGA | GTGTACCAGGTGAGTGTGCGGGTATT | [12] |
| β-actin | (Primer sequences for β-actin are widely available and should be validated for your specific system) | (Primer sequences for β-actin are widely available and should be validated for your specific system) |
Mandatory Visualizations
References
- 1. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 3. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 4. This compound | 1370003-76-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Buy YK-11 | 1370003-76-1 | >98% [smolecule.com]
- 11. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. real.mtak.hu [real.mtak.hu]
Troubleshooting unexpected results in YK-11 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YK-11. The information is based on preclinical data and is intended for research purposes only.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower-than-expected anabolic activity in our C2C12 myoblasts. What are potential causes?
A1: Several factors could contribute to this:
-
Compound Purity and Stability: YK-11 is an experimental compound, and the purity of commercially available batches can vary. Impurities or degradation can significantly reduce its efficacy. Ensure you are using a high-purity, verified compound and store it correctly, protected from light and temperature fluctuations.
-
Partial Agonism: YK-11 is a partial agonist of the androgen receptor (AR).[1][2] Unlike a full agonist like dihydrotestosterone (DHT), it does not induce the complete conformational change in the AR required for maximal gene transactivation.[1][3] This inherent property limits its maximum anabolic potential through the direct AR pathway.
-
Follistatin Pathway Dependence: A significant portion of YK-11's anabolic effect is mediated by the induction of follistatin, which in turn inhibits myostatin.[4][5][6] If your cell culture conditions do not adequately support this secondary pathway, the observed effects may be diminished. The anabolic effects of YK-11 can be reversed by an anti-follistatin antibody.[5][7]
-
Experimental Conditions: Ensure optimal cell culture conditions, including appropriate differentiation medium (e.g., DMEM with 2% horse serum for C2C12 cells) and appropriate compound concentration (studies often use 500 nM).[5][7]
Q2: Our in vivo animal study shows signs of neurotoxicity or unexpected behavioral changes. Is this a known effect?
A2: Yes, this is a potential issue. Preclinical studies in rats have shown that YK-11 can cross the blood-brain barrier and may induce neurological risks.[8]
-
Hippocampal Effects: YK-11 administration in rats has been linked to increased oxidative stress, mitochondrial dysfunction, and inflammation in the hippocampus.[8] This can lead to impairments in memory consolidation.
-
Mechanism: YK-11 showed a high binding affinity for androgen receptors in the hippocampus and was found to down-regulate the BDNF/TrkB/CREB signaling pathway, which is crucial for neuronal survival and cognitive function.[9] Researchers should establish clear neurological and behavioral monitoring protocols when conducting in vivo studies.
Q3: We are seeing conflicting results where YK-11 appears less effective than DHT in some assays but more in others. Can you explain this?
A3: This paradox is explained by YK-11's dual mechanism of action.
-
Direct AR Agonism: As a partial AR agonist, YK-11's direct effect on androgen-responsive genes may be weaker than that of a full agonist like DHT.[1][3]
-
Myostatin Inhibition: YK-11's unique ability to significantly increase the expression of follistatin sets it apart from DHT.[5][7] This leads to the inhibition of myostatin, a negative regulator of muscle growth. In cell-based assays, this secondary pathway can result in a more potent overall myogenic (muscle-building) effect than DHT, as evidenced by a greater upregulation of key myogenic regulatory factors like MyoD, Myf5, and myogenin.[4][5][10]
Q4: What are the primary concerns regarding the stability and metabolism of YK-11 in experimental settings?
A4: YK-11 undergoes substantial metabolic conversion in vivo.
-
Metabolic Instability: Studies have shown that intact YK-11 is not detected in urine after administration, indicating it is extensively metabolized.[11][12] The primary metabolites are unconjugated, glucuronidated, and sulfoconjugated forms. Researchers should consider that the observed in vivo effects may be due to a combination of the parent compound and its metabolites.
-
Solubility: As a steroidal compound, YK-11 has low aqueous solubility. For in vitro experiments, it should be dissolved in an appropriate solvent like ethanol (EtOH) or DMSO before being added to the culture medium.[5][7] Ensure the final solvent concentration is low and consistent across all treatment groups, including controls, to avoid solvent-induced artifacts.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key in vitro studies on YK-11.
Table 1: Effect of YK-11 vs. DHT on Myogenic Regulatory Factor mRNA Expression in C2C12 Myoblasts (Data extracted from Kanno et al., Biol. Pharm. Bull., 2013)[5]
| Treatment (500 nM) | Myf5 mRNA (Fold Change vs. Control) | MyoD mRNA (Fold Change vs. Control) | Myogenin mRNA (Fold Change vs. Control) |
| Day 4 | |||
| DHT | ~2.5x | ~2.0x | ~3.0x |
| YK-11 | ~4.5x | ~2.5x | ~5.5x |
Note: Values are approximate based on graphical data. YK-11 showed a significantly more potent induction of these key muscle differentiation markers compared to DHT.
Table 2: Effect of YK-11 vs. DHT on Osteoblast Differentiation in MC3T3-E1 Cells (Data extracted from Yatsu et al., Biol. Pharm. Bull., 2018)[13][14]
| Treatment | Cell Proliferation (vs. Control) | ALP Activity (Day 10) (vs. Control) | Osteocalcin mRNA (Day 14) (vs. Control) |
| DHT (0.01 µM) | Increased | Increased | Increased |
| YK-11 (0.5 µM) | Increased | Increased | Increased |
Note: Both YK-11 and DHT promoted osteoblast proliferation and differentiation. These effects were reversed by an androgen receptor antagonist, confirming an AR-mediated mechanism.[13][14] Both compounds also increased mineralization and the phosphorylation of Akt, a key signaling protein in osteogenesis.[13][14]
Signaling Pathways & Experimental Workflows
Signaling Pathway of YK-11
Caption: Dual mechanism of YK-11 action.
General Workflow for In Vitro Myogenesis Study
Caption: Workflow for a YK-11 in vitro study.
Key Experimental Protocols
Protocol 1: In Vitro Myogenic Differentiation of C2C12 Cells
-
Objective: To assess the effect of YK-11 on muscle cell differentiation.
-
Cell Line: C2C12 mouse myoblasts.
-
Materials:
-
Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[15]
-
YK-11, DHT (positive control), vehicle (e.g., Ethanol).
-
Reagents for RNA isolation (e.g., ISOGEN II) and qRT-PCR.[5]
-
Reagents for protein extraction and immunoblotting.
-
-
Methodology:
-
Cell Culture: Culture C2C12 cells in Growth Medium until they reach 80-90% confluency.
-
Induce Differentiation: Replace Growth Medium with Differentiation Medium.
-
Treatment: Add YK-11 (e.g., 500 nM final concentration), DHT (500 nM), or vehicle control to the DM. The final concentration of the vehicle should be consistent across all wells and typically <0.1%.[5][7]
-
Incubation: Culture the cells for the desired period (e.g., 2, 4, or 7 days), replacing the medium with fresh DM and treatments every 48 hours.
-
Analysis (qRT-PCR): At specified time points (e.g., Day 4), lyse cells and isolate total RNA. Synthesize cDNA and perform qRT-PCR to measure the relative mRNA expression levels of myogenic markers (e.g., Myf5, MyoD, myogenin, follistatin). Normalize results to a housekeeping gene like β-actin.[5]
-
Analysis (Immunoblot): At later time points (e.g., Day 7), lyse cells and extract total protein. Perform immunoblotting to detect the expression of differentiation markers like Myosin Heavy Chain (MyHC).[5]
-
Protocol 2: In Vivo Sepsis-Induced Muscle Wasting Model
-
Objective: To evaluate the protective effects of YK-11 against muscle wasting in a sepsis model.
-
Animal Model: Eight-week-old male BALB/c mice.[16]
-
Materials:
-
YK-11 for oral administration.
-
E. coli K1 strain for inducing sepsis.
-
Equipment for oral gavage, body weight measurement, and tissue collection.
-
Kits for measuring serum endotoxin, cytokines (ELISA), and organ damage markers (AST, ALT, BUN).
-
-
Methodology:
-
Acclimatization: Acclimatize mice to laboratory conditions.
-
Pre-treatment: Administer YK-11 (e.g., 350 or 700 mg/kg) or vehicle orally for 10 consecutive days. Monitor body weight daily.[16]
-
Sepsis Induction: On Day 10, after the final YK-11 dose, induce sepsis via intraperitoneal (i.p.) injection of E. coli K1 (e.g., 1 x 10⁸ CFU/mouse).[16]
-
Monitoring: Monitor mice for survival rate and clinical signs of sepsis over a defined period (e.g., 75 hours).
-
Endpoint Analysis: At the end of the experiment, euthanize mice and collect blood and tissues.
-
Blood Analysis: Measure serum levels of endotoxin, pro-inflammatory cytokines (e.g., via lung homogenate ELISA), and markers of organ damage (AST, ALT, BUN).[17]
-
Tissue Analysis: Dissect, weigh, and record the mass of key muscles (e.g., tibialis anterior, quadriceps) and fat pads. Express weights as a percentage of total body weight.[16]
-
Histology: Fix muscle tissue for histological analysis (e.g., H&E staining) to assess myofiber size and morphology.[16]
-
Western Blotting: Analyze muscle extracts for protein levels of myostatin, follistatin, and other myogenic factors.[17]
-
-
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. swolverine.com [swolverine.com]
- 3. YK-11 [medbox.iiab.me]
- 4. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 6. moreplatesmoredates.com [moreplatesmoredates.com]
- 7. researchgate.net [researchgate.net]
- 8. medisearch.io [medisearch.io]
- 9. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ergo-log.com [ergo-log.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies on the in vivo metabolism of the SARM this compound: Identification and characterization of metabolites potentially useful for doping controls. | Semantic Scholar [semanticscholar.org]
- 13. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 14. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Myoblast differentiation of C2C12 cell may related with oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Myostatin inhibitor this compound as a preventative health supplement for bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of YK-11 in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of YK-11 in experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing YK-11 stock solutions?
A1: YK-11 is poorly soluble in water but soluble in several organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[1] Other suitable organic solvents include ethanol, methanol, and acetonitrile.[2] When using these solvents, it is recommended to purge them with an inert gas to prevent oxidation.
Q2: What are the recommended storage conditions for YK-11 solid compound and stock solutions?
A2: Solid YK-11 should be stored at -20°C for long-term stability. YK-11 stock solutions in organic solvents should also be stored at low temperatures. For short-term storage (days to weeks), 0-4°C may be adequate, but for long-term storage (months to years), -20°C is recommended.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q3: How can I prepare stable working solutions of YK-11 in aqueous media (e.g., cell culture medium)?
A3: Due to its hydrophobic nature, YK-11 is prone to precipitation when diluted into aqueous solutions. To prepare stable working solutions, it is crucial to start with a high-concentration stock in an appropriate organic solvent like DMSO. The stock solution should then be diluted into the aqueous medium with vigorous mixing. To avoid precipitation, the final concentration of the organic solvent in the working solution should be kept to a minimum, typically below 1% (v/v). For cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% to minimize solvent-induced cytotoxicity.
Q4: What are the main factors affecting the stability of YK-11 in solution?
A4: The primary factors affecting YK-11 stability in solution are pH, temperature, and exposure to light. YK-11 is particularly susceptible to hydrolysis, a process where water molecules break down the compound. This degradation is more pronounced under acidic conditions. Elevated temperatures can also accelerate the degradation process. Therefore, it is crucial to control these factors during solution preparation, storage, and experimentation.
Q5: What are the known degradation pathways for YK-11?
A5: The main degradation pathway for YK-11 is the hydrolysis of its ester and ether functionalities. Due to its steroidal backbone and a labile orthoester-derived moiety on the D-ring, YK-11 undergoes substantial metabolic conversion in vivo.[3][4][5] Studies have shown that intact YK-11 is often not detected in urine samples after administration, indicating rapid metabolism.[3][5][6] The degradation primarily involves the cleavage of the orthoester group, leading to the formation of various metabolites.[4]
Troubleshooting Guide: Common Issues with YK-11 Solutions
This guide provides solutions to common problems encountered when working with YK-11 in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | YK-11 has low aqueous solubility. The concentration of the organic solvent in the final working solution may be too low to maintain solubility. | 1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to keep YK-11 in solution, while remaining compatible with your experimental system (typically <1% v/v). 2. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions with constant mixing. 3. Use of Surfactants or Solubilizing Agents: For certain applications, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween 80, Pluronic F-68) may help to improve solubility. Compatibility with the experimental model must be verified. |
| Inconsistent or lower-than-expected experimental results | Degradation of YK-11 in the stock or working solution. This can be due to improper storage, repeated freeze-thaw cycles, or instability in the experimental medium. | 1. Freshly Prepare Solutions: Prepare working solutions fresh for each experiment from a properly stored stock solution. 2. Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. 3. Control pH and Temperature: Maintain the pH of the experimental solution within a stable range and avoid exposure to high temperatures. 4. Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation. |
| Loss of biological activity over time | Chemical degradation of YK-11, likely through hydrolysis of the ester or ether groups. | 1. Monitor Solution Stability: If possible, use analytical techniques like HPLC to monitor the concentration and purity of YK-11 in your solutions over time. 2. Use Buffered Solutions: When preparing aqueous solutions, use a buffer system to maintain a stable pH. 3. Short-Term Storage of Working Solutions: If working solutions need to be stored, keep them at 2-8°C and use them within a short period (e.g., 24-48 hours). Validate stability for your specific conditions. |
Data on YK-11 Solubility and Stability
The following tables summarize key quantitative data regarding the solubility and stability of YK-11.
Table 1: Solubility of YK-11 in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [2] |
| Acetonitrile | Soluble | [2] |
| Water | Poorly soluble |
Table 2: Recommended Storage Conditions for YK-11 Solutions
| Solution Type | Storage Temperature | Recommended Duration | Reference |
| Solid Compound | -20°C | Long-term | |
| Stock Solution in Organic Solvent | -20°C | Long-term (months) | [1] |
| Stock Solution in Organic Solvent | 0-4°C | Short-term (days to weeks) | [1] |
| Aqueous Working Solution | 2-8°C | Very short-term (hours to a few days) | General recommendation |
Experimental Protocols
Protocol 1: Preparation of a 10 mM YK-11 Stock Solution in DMSO
Materials:
-
YK-11 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing YK-11: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired amount of YK-11 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.305 mg of YK-11 (Molecular Weight: 430.53 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the YK-11 powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the YK-11 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile amber vials to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a 1 µM YK-11 Working Solution in Cell Culture Medium
Materials:
-
10 mM YK-11 stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or flasks
-
Sterile serological pipettes and pipette tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is recommended to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution. To do this, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium and mix well.
-
Final Dilution: Dilute the intermediate solution to the final desired concentration. To prepare a 1 µM working solution, dilute the 100 µM intermediate solution 1:100 in pre-warmed cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 9.9 mL of medium.
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments to ensure stability and minimize degradation.
Visualizations
Caption: Experimental workflow for preparing YK-11 solutions.
Caption: Simplified signaling pathway of YK-11.
Caption: Troubleshooting logic for YK-11 solution instability.
References
- 1. Buy YK-11 | 1370003-76-1 | >98% [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the in vivo metabolism of the SARM this compound: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wada-ama.org [wada-ama.org]
Addressing YK-11's off-target effects in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YK-11 in research models.
Frequently Asked Questions (FAQs)
General
Q1: What is YK-11 and what is its primary mechanism of action?
YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM).[1][2] It is unique among SARMs due to its steroidal structure, being derived from dihydrotestosterone (DHT).[2] YK-11 functions as a partial agonist of the androgen receptor (AR), meaning it binds to and activates the receptor, but not to the same extent as full agonists like DHT.[1][2] Its primary anabolic effect is believed to be mediated through a secondary mechanism: the induction of follistatin expression.[1][2] Follistatin is a potent inhibitor of myostatin, a protein that negatively regulates muscle growth.[1][2][3] By increasing follistatin, YK-11 effectively reduces myostatin's inhibitory action, leading to muscle hypertrophy.[1][3]
Q2: How does YK-11 differ from other non-steroidal SARMs?
The key difference lies in its chemical structure and dual mechanism of action. Unlike most SARMs which are non-steroidal, YK-11 has a steroidal backbone similar to DHT.[2] This structural feature contributes to its interaction with the androgen receptor. Furthermore, while other SARMs primarily act as selective agonists or antagonists of the AR in different tissues, YK-11 combines this partial AR agonism with myostatin inhibition via follistatin upregulation, a mechanism not typically associated with other SARMs.[1][2][3]
Off-Target Effects
Q3: What are the known off-target effects of YK-11 observed in research models?
The primary off-target effects of YK-11 identified in preclinical research and anecdotal reports include:
-
Hepatotoxicity: As a C-17 alpha-alkylated compound, YK-11 may pose a risk of liver stress or damage.[4][5] Monitoring liver enzymes is crucial in experimental models.
-
Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: YK-11 can suppress natural testosterone production by downregulating luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6] This is a common effect of compounds that activate the androgen receptor.
-
Cardiovascular Risks: Concerns have been raised about potential cardiovascular side effects, including alterations in lipid profiles (e.g., suppression of HDL cholesterol).[7][8] The long-term cardiovascular impact of YK-11 has not been thoroughly investigated.
-
Androgenic Side Effects: Due to its steroidal nature and interaction with the androgen receptor, YK-11 may cause androgenic side effects such as hair loss and acne, particularly at higher doses.[4]
Q4: Is there quantitative data on YK-11's binding affinity and selectivity?
Troubleshooting Guides
Inconsistent or Unexpected Experimental Results
Problem: My in vivo study with YK-11 is showing high variability in muscle mass increase between subjects in the same treatment group.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Delivery/Dosage | Ensure precise and consistent administration of YK-11. For oral gavage, verify technique and vehicle volume for each animal. If administered in drinking water, monitor daily water consumption for each animal as it can vary.[11] |
| Metabolic Differences | Individual differences in metabolism can affect drug efficacy. While challenging to control, ensure a homogenous study population in terms of age, weight, and genetic background. |
| Stress-Induced Variability | High stress levels can impact muscle metabolism and growth. Acclimatize animals to handling and experimental procedures to minimize stress. |
| YK-11 Purity and Stability | Verify the purity of your YK-11 compound through analytical methods like HPLC-MS. Ensure proper storage conditions to prevent degradation. |
Problem: I am observing significant suppression of endogenous testosterone in my animal models, even at low doses of YK-11.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High Androgenic Activity | This is an expected off-target effect of YK-11 due to its partial agonism at the androgen receptor, leading to HPG axis suppression.[6] |
| Dose-Response | Conduct a dose-response study to identify the minimum effective dose for the desired anabolic effect with the least amount of testosterone suppression. |
| Duration of Treatment | The duration of YK-11 administration can impact the extent of HPG axis suppression. Consider shorter treatment protocols if scientifically justifiable. |
| Monitoring HPG Axis Hormones | In addition to testosterone, measure serum levels of LH and FSH to better understand the mechanism and extent of suppression.[12] |
Managing Off-Target Effects
Problem: How can I monitor for potential hepatotoxicity in my YK-11 experiments?
Solution:
A multi-faceted approach is recommended for monitoring hepatotoxicity:
| Monitoring Parameter | Methodology |
| Serum Biomarkers | Collect blood samples at baseline and throughout the study to measure liver enzyme levels, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).[13] |
| Histopathology | At the end of the study, collect liver tissue for histological analysis. Look for signs of liver damage such as cholestasis, inflammation, and necrosis.[5][14] |
| Liver Weight | Measure and record the liver weight of each animal at the end of the study, as an increase can be an indicator of hepatotoxicity. |
Problem: What are the best practices for assessing the cardiovascular safety of YK-11 in a preclinical setting?
Solution:
A comprehensive cardiovascular safety assessment should include:
| Assessment Parameter | Methodology |
| Lipid Profile | Analyze serum samples for changes in total cholesterol, LDL, HDL, and triglycerides.[7] |
| Blood Pressure & Heart Rate | Monitor blood pressure and heart rate in conscious, unrestrained animals using telemetry or other non-invasive methods. |
| Electrocardiogram (ECG) | Record ECGs to assess for any changes in cardiac electrical activity, such as arrhythmias or changes in QT interval. |
| Histopathology of Cardiac Tissue | At the end of the study, examine heart tissue for any signs of hypertrophy, fibrosis, or other pathological changes.[7] |
Experimental Protocols
Protocol 1: Assessment of Androgenic and Anabolic Activity (Hershberger Assay)
The Hershberger assay is a standard in vivo method to differentiate between the anabolic and androgenic effects of a compound.[2]
Objective: To determine the anabolic and androgenic activity of YK-11 in a castrated rat model.
Methodology:
-
Animal Model: Use juvenile male rats (e.g., Sprague-Dawley), castrated at approximately 21 days of age.
-
Acclimatization: Allow the animals to acclimatize for at least 7 days post-castration.
-
Grouping: Divide the animals into the following groups:
-
Vehicle control (castrated)
-
Testosterone propionate (positive control)
-
YK-11 (different dose levels)
-
-
Dosing: Administer the compounds daily for 7-10 days via oral gavage or subcutaneous injection.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the following tissues:
-
Anabolic indicator: Levator ani muscle
-
Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis
-
-
Data Analysis: Compare the weights of the target tissues in the YK-11 treated groups to the vehicle control and testosterone propionate groups. An ideal SARM would show a significant increase in the weight of the levator ani muscle with minimal increase in the weight of the androgenic tissues.
Protocol 2: In Vitro Myostatin Inhibition Assay
This protocol outlines a cell-based assay to quantify the myostatin-inhibiting activity of YK-11.
Objective: To determine if YK-11 inhibits myostatin activity in vitro, likely through the upregulation of follistatin.
Methodology:
-
Cell Line: Use a myostatin-responsive reporter cell line, such as HEK293 cells co-transfected with a myostatin-responsive luciferase reporter construct (e.g., containing Smad binding elements) and an activin type IIB receptor (ActRIIB).[1]
-
Cell Culture: Culture the cells in appropriate media and conditions.
-
Treatment: Treat the cells with:
-
Vehicle control
-
Recombinant myostatin
-
Recombinant myostatin + different concentrations of YK-11
-
Recombinant myostatin + follistatin (positive control)
-
-
Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (e.g., 6-24 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of YK-11 (in the myostatin-treated group) would indicate myostatin inhibition. Compare the inhibitory effect of YK-11 to that of follistatin.
Visualizations
Caption: YK-11 Signaling Pathway in Muscle Cells.
Caption: Experimental Workflow for Assessing YK-11 Hepatotoxicity.
Caption: Troubleshooting Logic for Inconsistent YK-11 Results.
References
- 1. Structural Basis for the Effective Myostatin Inhibition of the Mouse Myostatin Prodomain-Derived Minimum Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side effects of YK-11_Chemicalbook [chemicalbook.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Selective Androgen Receptor Modulators: An Emerging Liver Toxin [xiahepublishing.com]
- 6. mdpi.com [mdpi.com]
- 7. Androgen Receptor and Cardiovascular Disease: A Potential Risk for the Abuse of Supplements Containing Selective Androgen Receptor Modulators [mdpi.com]
- 8. Androgen Receptor and Cardiovascular Disease: A Potential Risk for the Abuse of Supplements Containing Selective Androgen Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Emerging insights into Hypothalamic-pituitary-gonadal (HPG) axis regulation and interaction with stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Androgen Receptor Modulators (SARMs)-Induced Liver Injury: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liver injury associated with the use of selective androgen receptor modulators and post-cycle therapy: Two case reports and literature review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining YK-11 Delivery Methods for In-Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), YK-11, in in-vivo experimental settings.
Disclaimer
YK-11 is an experimental compound and is not approved for human use. The information provided herein is for research purposes only. All experimental procedures should be conducted in accordance with institutional and national guidelines for animal welfare.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Formulation & Delivery
Q1: YK-11 powder will not dissolve in my aqueous vehicle. How can I prepare it for in-vivo administration?
A1: YK-11 is a steroidal compound with poor water solubility. An aqueous vehicle like saline or PBS alone is insufficient. You will need to use a co-solvent system. Common solvents for YK-11 and other poorly soluble SARMs include DMSO and ethanol. For oral gavage, a common strategy is to first dissolve the YK-11 in a small amount of DMSO and then dilute it with a vehicle like polyethylene glycol (PEG) or corn oil. For subcutaneous injections, dissolving YK-11 in a vehicle such as sterile oil (e.g., sesame or cottonseed oil) is a common practice for steroidal compounds.
Q2: I'm concerned about the toxicity of my vehicle solution, especially with chronic dosing. What are my options?
A2: Vehicle toxicity is a valid concern, particularly with solvents like DMSO. While DMSO is an effective solvent, it can have biological effects and may cause local irritation at the injection site. To mitigate this, it is crucial to use the lowest effective concentration of the co-solvent. For oral administration, consider a vehicle combining DMSO, PEG300/400, and ethanol, which can improve solubility while allowing for a lower percentage of DMSO in the final formulation. For any experiment, a vehicle-only control group is essential to differentiate the effects of the vehicle from the effects of YK-11.
Q3: What is the recommended route of administration for YK-11 in rodent models? Oral gavage or subcutaneous injection?
A3: There is limited peer-reviewed research directly comparing the pharmacokinetics of oral versus injectable YK-11. However, due to its steroidal structure, YK-11 is expected to undergo significant first-pass metabolism in the liver after oral administration, which may reduce its bioavailability. Anecdotal reports from non-clinical settings suggest that injectable routes may be more effective.[1][2][3] For initial studies, oral gavage is often simpler to perform. However, if you observe low efficacy or inconsistent results, transitioning to subcutaneous injection may improve bioavailability and provide more consistent plasma concentrations.
Q4: My YK-11 solution appears to precipitate out over time. How can I ensure its stability?
A4: The stability of your YK-11 formulation is critical for reproducible results. YK-11 is known to be unstable in acidic conditions.[4] Prepare your solutions fresh daily if possible. If you need to store stock solutions, use an appropriate solvent like DMSO and store at -20°C in the dark.[5] Before each administration, visually inspect the solution for any precipitation. If precipitation has occurred, gentle warming and vortexing may help to redissolve the compound. However, if it does not redissolve, a new batch should be prepared.
Dosing & Experimental Design
Q5: I'm seeing a wide range of doses for YK-11 in the literature and online. What is an appropriate starting dose for my mouse/rat study?
A5: The effective dose of YK-11 can vary significantly depending on the animal model, the intended biological effect (e.g., muscle growth vs. sepsis prevention), and the route of administration. A study on sepsis in mice used very high oral doses of 350 and 700 mg/kg.[5] In contrast, anecdotal reports for anabolic effects suggest much lower doses. Due to this discrepancy and the lack of comprehensive dose-response studies, it is highly recommended to perform a pilot study with a range of doses to determine the optimal dose for your specific experimental model and endpoints.
Q6: How frequently should I administer YK-11?
A6: The estimated half-life of YK-11 is between 6 and 12 hours.[6][7] To maintain stable plasma concentrations of the compound, a twice-daily dosing schedule (e.g., every 12 hours) is recommended. A single daily dose may result in significant peaks and troughs in blood levels, potentially affecting the consistency of the biological response.
Q7: I am not observing the expected anabolic effects in my study. What could be the issue?
A7: Several factors could contribute to a lack of efficacy:
-
Poor Bioavailability: As discussed, oral administration may lead to low bioavailability. Consider switching to a subcutaneous injection route.
-
Inadequate Dosing: The dose may be too low for your specific model. A dose-finding study is recommended.
-
Compound Stability: Ensure your YK-11 is from a reputable source and that your prepared solutions are stable.
-
Rapid Metabolism: YK-11 is extensively metabolized in-vivo.[8] Shorter dosing intervals (e.g., twice daily) may be necessary to maintain therapeutic levels.
-
Experimental Model: The response to SARMs can be model-dependent. Ensure your chosen model is appropriate for studying anabolic effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to YK-11.
| Parameter | Value | Source(s) |
| Molecular Weight | 430.54 g/mol | --INVALID-LINK-- |
| Chemical Formula | C₂₅H₃₄O₆ | --INVALID-LINK-- |
| Known Solvents | DMSO, Ethanol, Methanol, PEG-400 | --INVALID-LINK--, --INVALID-LINK-- |
| Estimated Half-life | 6-12 hours | --INVALID-LINK--, --INVALID-LINK-- |
Table 1: Physicochemical and Pharmacokinetic Properties of YK-11.
| Vehicle Composition | Administration Route | Notes |
| DMSO (≤5%) + PEG300 (40%) + Saline (55%) | Oral Gavage | A common vehicle for water-insoluble compounds. The low percentage of DMSO minimizes potential toxicity. |
| DMSO (≤10%) + Corn Oil (90%) | Oral Gavage | Corn oil is another option for oral delivery of lipophilic compounds. |
| Sterile Sesame Oil or Cottonseed Oil | Subcutaneous Injection | Standard vehicles for injectable steroidal compounds. Ensure the YK-11 is fully dissolved. |
| 10% DMSO + 40% PEG300 + 50% Water/Saline | Intraperitoneal Injection | While possible, IP injections with DMSO can cause peritoneal irritation. This route should be used with caution and appropriate vehicle controls. |
Table 2: Example Vehicle Formulations for In-Vivo YK-11 Studies.
Experimental Protocols
Protocol 1: Preparation of YK-11 for Oral Gavage in Mice
This protocol provides a method for preparing a YK-11 solution at a concentration of 10 mg/mL. Adjustments can be made based on the desired final dosage.
Materials:
-
YK-11 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh 100 mg of YK-11 powder and place it into a sterile microcentrifuge tube.
-
Initial Solubilization: Add 0.5 mL (5% of the final volume) of DMSO to the tube containing the YK-11 powder.
-
Dissolution: Vortex the mixture thoroughly until the YK-11 powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.
-
Addition of PEG400: Add 4.0 mL (40% of the final volume) of sterile PEG400 to the solution. Vortex again to ensure a homogenous mixture.
-
Final Dilution: Add 5.5 mL (55% of the final volume) of sterile saline to bring the total volume to 10 mL.
-
Final Mixing: Vortex the solution extensively until it is clear and uniform.
-
Storage: If not for immediate use, store the solution in a light-protected container at 4°C for short-term storage or aliquot and freeze at -20°C for longer-term storage. Before use, bring the solution to room temperature and vortex to ensure homogeneity.
Protocol 2: Administration of YK-11 via Oral Gavage in Mice
Materials:
-
Prepared YK-11 solution
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Weighing: Weigh each mouse to accurately calculate the required dosage volume.
-
Dosage Calculation: Calculate the volume of the YK-11 solution to be administered based on the desired dose (e.g., for a 10 mg/kg dose in a 25g mouse, the volume would be 25 µL of a 10 mg/mL solution).
-
Syringe Preparation: Draw the calculated volume of the YK-11 solution into the syringe.
-
Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Administration: Gently insert the gavage needle into the esophagus and administer the solution.
-
Post-Administration Monitoring: Monitor the animal for a few minutes post-gavage to ensure there are no signs of distress or respiratory issues.
Visualizations
Signaling Pathways & Experimental Workflows
References
- 1. YK-11 oral vs injectable | Anabolic Steroid Forums [anabolicsteroidforums.com]
- 2. This compound, A Poor Bioavailable 19-nor (hypothesis Not Fact) | Bodybuilding, Muscle, Fitness and Health Forum - TMuscle [tmuscle.co.uk]
- 3. youtube.com [youtube.com]
- 4. swolverine.com [swolverine.com]
- 5. glpbio.com [glpbio.com]
- 6. fitscience.co [fitscience.co]
- 7. This compound Review: Benefits, Dosage, Results | April 2024 - sarmguide [sarmguide.com]
- 8. fis.dshs-koeln.de [fis.dshs-koeln.de]
Mitigating YK-11 induced testosterone suppression in animal models
Technical Support Center: YK-11 Experimental Protocols
This guide provides in-depth information for researchers studying the selective androgen receptor modulator (SARM) YK-11 in animal models, with a specific focus on understanding and developing strategies to mitigate its testosterone-suppressive effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for YK-11?
A1: YK-11 is a synthetic, steroidal SARM.[1] Its mechanism is unique as it acts as a partial agonist of the androgen receptor (AR) and also as a myostatin inhibitor.[2] Unlike full agonists like testosterone, YK-11 binds to the AR without inducing the complete conformational change required for full receptor activation.[1] Its potent anabolic effects are largely attributed to its ability to significantly increase the expression of follistatin, a protein that directly inhibits myostatin, a negative regulator of muscle growth.[3][4] This dual-action pathway allows for significant muscle-building potential.[2][4]
Q2: How does YK-11 cause testosterone suppression?
A2: As a steroidal SARM with a high affinity for the androgen receptor, YK-11 initiates a negative feedback loop on the Hypothalamic-Pituitary-Gonadal (HPG) axis.[4] This feedback mechanism signals the hypothalamus and pituitary gland to reduce the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3] Since LH is the primary signal for the testes to produce testosterone, its reduction leads to a dose-dependent suppression of endogenous testosterone levels.[3][4]
Q3: What are the potential strategies to mitigate YK-11 induced testosterone suppression in animal models?
A3: While direct, published studies on mitigating YK-11's specific suppressive effects are limited, strategies can be extrapolated from research on anabolic-androgen steroids (AAS). The primary goal is to restore the natural function of the HPG axis.[5] Two main approaches are considered:
-
Selective Estrogen Receptor Modulators (SERMs): Compounds like Tamoxifen (Nolvadex) or Clomiphene (Clomid) can be used.[4][6] They work by binding to estrogen receptors in the hypothalamus and pituitary gland, blocking the negative feedback from estrogen and stimulating the release of LH and FSH to restart endogenous testosterone production.
-
Human Chorionic Gonadotropin (hCG): hCG mimics the action of LH, directly stimulating the Leydig cells in the testes to produce testosterone.[7][8] This can be used to maintain testicular function during a suppressive event or to help restart it. However, prolonged use can also lead to desensitization of the Leydig cells.[9][10]
Q4: Are there known side effects of YK-11 in animal models other than testosterone suppression?
A4: Yes. Pre-clinical animal studies have identified other potential risks. In rat models, YK-11 has been shown to induce oxidative stress and mitochondrial dysfunction in the hippocampus, suggesting potential neurological risks.[11] It has also been observed to increase pro-inflammatory cytokines in the hippocampus.[12] Additionally, concerns have been raised about potential liver damage with prolonged use at high doses.[13]
Troubleshooting Guide
Issue 1: Unexpectedly high variance in testosterone levels across subjects in the YK-11 group.
-
Possible Cause: Inconsistent administration or dosage, variability in individual animal response, or issues with the sample collection and analysis pipeline.
-
Solution:
-
Verify Administration Protocol: Ensure the vehicle for YK-11 is appropriate and that the compound is fully solubilized or suspended. Confirm that the administration technique (e.g., oral gavage, subcutaneous injection) is consistent across all animals.
-
Check Sample Handling: Collect blood samples at the same time of day for all subjects to account for circadian rhythms in hormone levels. Ensure proper processing and storage of plasma/serum to prevent testosterone degradation.
-
Increase Sample Size: A larger cohort may be necessary to achieve statistical power if individual variability is naturally high.
-
Issue 2: The chosen mitigation agent (e.g., a SERM) is not restoring testosterone to baseline levels.
-
Possible Cause: The dosage of the mitigation agent may be insufficient, the duration of the "post-cycle therapy" (PCT) protocol may be too short, or the level of HPG axis suppression from YK-11 was more severe than anticipated.
-
Solution:
-
Dosage Titration: Run a pilot study with varying doses of the SERM to determine an optimal effective dose for your specific animal model and YK-11 protocol.
-
Extend Protocol Duration: The recovery period may need to be extended. Continue monitoring LH, FSH, and testosterone levels for a longer duration post-YK-11 cessation.
-
Consider Combination Therapy: In cases of severe suppression, a combination approach, such as a short course of hCG followed by a SERM protocol, could be investigated. This is a theoretical approach that would require careful validation.
-
Data Presentation
Table 1: Summary of YK-11 Administration in Published Animal Studies
| Animal Model | Dosage | Administration Route | Duration | Study Focus | Reference |
|---|---|---|---|---|---|
| Male Wistar Rats | 0.35 g/kg | Not Specified | 5 weeks | Hippocampal Oxidative Stress & Mitochondrial Dysfunction | [11] |
| Male Wistar Rats | 0.35 g/kg | Not Specified | 5 weeks | Hippocampal Neurochemistry & Memory Consolidation | [12] |
| Thoroughbred Horses | 50 mg (total) | Oral | 3 daily doses | In vivo Metabolism |[14] |
Table 2: Effects of Potential Mitigation Agents on Testosterone in Rat Models
| Agent | Class | Dosage | Observation | Reference |
|---|---|---|---|---|
| Human Chorionic Gonadotropin (hCG) | LH Analog | 100 i.u. (single injection) | Biphasic serum testosterone response, with peaks at 2 hours and 3 days. | [15] |
| Human Chorionic Gonadotropin (hCG) | LH Analog | 15 IU/rat (single dose) | Significantly stimulated testosterone levels in both control and diabetic rats. | [7] |
| Tamoxifen (Nolvadex) | SERM | 2 mg or 3 µg | Had no direct effect on in-vitro steroidogenic activity in the short term. | [15] |
| Clomiphene Citrate (Clomid) | SERM | Not Specified | Commonly used to accelerate recovery of endogenous testosterone post-AAS cycle. |[5] |
Experimental Protocols
Protocol 1: Assessing YK-11 Induced Testosterone Suppression in a Rat Model (Based on Published Research)
-
Objective: To quantify the degree of testosterone suppression following a multi-week administration of YK-11 in male Wistar rats.
-
Animals: Male Wistar rats (8-10 weeks old).
-
Groups:
-
Control Group (Vehicle only)
-
YK-11 Group (0.35 mg/kg, adjusted from g/kg in source for plausibility)
-
-
Methodology:
-
Acclimation: Acclimate animals for at least one week prior to the experiment.
-
Baseline Measurement: Collect baseline blood samples via tail vein or saphenous vein to measure initial testosterone, LH, and FSH levels.
-
Administration: Administer YK-11 (or vehicle) daily via oral gavage for 5 weeks. The compound should be suspended in a suitable vehicle like carboxymethylcellulose or dissolved in DMSO/PEG.
-
Weekly Monitoring: Collect blood samples weekly to monitor changes in hormone levels.
-
Terminal Endpoint: At the end of the 5-week period, collect terminal blood samples via cardiac puncture. Harvest testes and weigh them.
-
-
Analysis: Analyze serum/plasma for testosterone, LH, and FSH concentrations using ELISA or mass spectrometry. Compare the hormone levels and testicular weights between the Control and YK-11 groups.
Protocol 2: Hypothetical Pilot Study for Mitigating YK-11 Suppression with Tamoxifen
-
Objective: To evaluate the efficacy of Tamoxifen in restoring HPG axis function following YK-11 induced suppression.
-
Animals: Male Wistar rats (8-10 weeks old).
-
Groups:
-
Control (Vehicle for 8 weeks)
-
YK-11 followed by Vehicle (YK-11 for 5 weeks, then vehicle for 3 weeks)
-
YK-11 followed by Tamoxifen (YK-11 for 5 weeks, then Tamoxifen at 1 mg/kg/day for 3 weeks)
-
-
Methodology:
-
Suppression Phase (Weeks 1-5): Administer YK-11 (e.g., 0.35 mg/kg) or vehicle to the respective groups as described in Protocol 1. Confirm suppression with a blood test at the end of week 5.
-
Mitigation Phase (Weeks 6-8): Cease YK-11 administration. Begin daily oral gavage of Tamoxifen (1 mg/kg) or vehicle according to the group assignments.
-
Monitoring: Collect blood samples at the end of weeks 5, 6, 7, and 8 to track the recovery of testosterone, LH, and FSH.
-
-
Analysis: Compare the rate and extent of hormonal recovery in the Tamoxifen group versus the group that received vehicle post-YK-11.
Visualizations: Pathways and Workflows
Caption: Dual mechanism of YK-11 action in muscle cells.
Caption: HPG axis suppression by YK-11's negative feedback.
Caption: Experimental workflow for testing mitigation strategies.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 3. moreplatesmoredates.com [moreplatesmoredates.com]
- 4. swolverine.com [swolverine.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. fitscience.co [fitscience.co]
- 7. The Effects of Separate and Combined Treatment of Male Rats with Type 2 Diabetes with Metformin and Orthosteric and Allosteric Agonists of Luteinizing Hormone Receptor on Steroidogenesis and Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rep.bioscientifica.com [rep.bioscientifica.com]
- 9. Rat testis LH/hCG recptors and testosterone production after treatment with GnRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces oxidative stress and mitochondrial dysfunction in hippocampus: The interplay between a selective androgen receptor modulator (SARM) and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives [pubmed.ncbi.nlm.nih.gov]
- 13. uksarms.com [uksarms.com]
- 14. Equine metabolism of the selective androgen receptor modulator YK-11 in urine and plasma following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rep.bioscientifica.com [rep.bioscientifica.com]
Technical Support Center: YK-11 Long-Term Administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term YK-11 administration studies. The information is based on available preclinical data and anecdotal reports, highlighting the challenges and potential issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of YK-11?
A1: YK-11 is a synthetic steroidal selective androgen receptor modulator (SARM) with a dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR), meaning it binds to and activates the receptor, but not to the same extent as full agonists like testosterone. Uniquely, YK-11 also functions as a potent myostatin inhibitor by significantly increasing the expression of follistatin, a protein that binds to and neutralizes myostatin, a negative regulator of muscle growth.[1][2]
Q2: What are the most commonly reported adverse effects in preclinical studies and anecdotal reports during YK-11 administration?
A2: The most frequently cited side effects include testosterone suppression, potential liver toxicity, and androgenic effects like hair loss and acne, particularly at higher doses.[3][4] Animal studies have also indicated potential neurotoxic effects, including alterations in the hippocampus.[5]
Q3: Is there evidence of liver toxicity with long-term YK-11 administration?
A3: YK-11's chemical structure, which includes a methyl ester, raises concerns about potential hepatotoxicity.[6] While some anecdotal reports suggest elevated liver enzymes, particularly at high doses, preclinical data is limited.[7] One study in septic mice showed that YK-11 administration alleviated the increase in liver enzymes (AST and ALT) associated with sepsis.[8] However, the long-term effects on liver function in healthy subjects are not well-documented, and caution is advised.
Q4: How does YK-11 impact the hormonal profile, specifically testosterone levels?
A4: As a SARM, YK-11 can suppress endogenous testosterone production.[3] The degree of suppression is likely dose- and duration-dependent. This occurs through the negative feedback loop on the hypothalamic-pituitary-gonadal axis. Researchers should anticipate the need for post-cycle therapy (PCT) in animal models to restore normal hormone levels after cessation of YK-11 administration.
Q5: What are the known effects of YK-11 on the central nervous system?
A5: A study in rats demonstrated that five weeks of YK-11 administration led to significant neurochemical alterations in the hippocampus.[9] This included downregulation of the BDNF/TrkB/CREB signaling pathway, which is crucial for neuronal survival and plasticity, and impairments in memory consolidation.[9] The study also noted increased oxidative stress and mitochondrial dysfunction in the hippocampus.[5]
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Weight Loss or Cachexia in Animal Models | High dosage leading to toxicity; neurotoxic effects impacting feeding behavior. | - Review and potentially lower the administered dose.- Monitor food and water intake daily.- Assess for signs of stress or altered behavior.- Conduct interim blood work to check for systemic toxicity. |
| Significant Elevation in Liver Enzymes (ALT, AST) | Hepatotoxicity due to the steroidal structure of YK-11. | - Immediately reduce the dosage or temporarily halt administration.- Administer liver-protective agents (e.g., N-acetylcysteine) if part of the study design.- Perform histopathological analysis of liver tissue upon necropsy to assess for damage. |
| Behavioral Changes (e.g., Increased Aggression, Lethargy) | Hormonal fluctuations (testosterone suppression); neurochemical changes in the brain. | - Monitor and record behavioral changes systematically.- Measure serum testosterone and other relevant hormone levels.- Consider a shorter administration period if behavioral changes are severe.- Correlate behavioral observations with post-mortem brain tissue analysis. |
| Inconsistent or Lack of Anabolic Response | Poor oral bioavailability; incorrect dosage; degradation of the compound. | - Ensure the YK-11 compound is from a reputable source with verified purity.- Prepare fresh solutions for administration regularly.- Consider the vehicle solution used for oral gavage and its compatibility with YK-11.- Verify the administered dosage calculations. |
| Signs of Androgenic Side Effects (e.g., skin lesions, hair loss in specific strains) | Androgenic activity of YK-11. | - Document and photograph any physical changes.- Consider dose reduction.- At the end of the study, perform histopathology on skin and relevant tissues. |
Quantitative Data from Preclinical Studies
The available quantitative data from long-term YK-11 studies is limited. The following table summarizes findings from a study in a mouse model of sepsis.
| Parameter | Group | Result | Reference |
| Liver Enzymes | Sepsis + YK-11 (350 and 700 mg/kg) | Alleviated the increase in AST and ALT | [8] |
| Kidney Function | Sepsis + YK-11 (350 and 700 mg/kg) | Alleviated the increase in BUN | [8] |
| Inflammatory Cytokines | Sepsis + YK-11 | Significantly reduced TNF-α, IL-1β, IL-6, IL-12p70, and IL-10 in the lungs | [8] |
Note: This data is from a disease model and may not be directly extrapolated to healthy subjects in a long-term study.
Experimental Protocols
In Vitro Myogenic Differentiation Assay
-
Cell Line: C2C12 mouse myoblasts.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
-
Differentiation Medium: DMEM with 2% horse serum.
-
Protocol:
-
Seed C2C12 cells and grow to confluence.
-
Induce differentiation by switching to the differentiation medium.
-
Treat cells with YK-11 (e.g., 500 nM) or a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Assess myogenic differentiation by measuring the expression of myogenic regulatory factors (e.g., MyoD, myogenin) via qRT-PCR or Western blot.[10]
-
Long-Term In Vivo Administration in Rodents (Generalized Protocol)
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Acclimatization: Minimum of one week.
-
Housing: Controlled environment (temperature, humidity, 12-hour light/dark cycle).
-
Administration:
-
Duration: 8-12 weeks or longer, depending on the study objectives.
-
Monitoring:
-
Weekly: Body weight, food and water intake.
-
Bi-weekly/Monthly: Blood collection for analysis of complete blood count, serum chemistry (including liver enzymes and kidney function markers), and hormone levels (testosterone, LH, FSH).
-
Behavioral: Regular observation for any changes in activity, aggression, or signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice animals and collect organs (liver, kidneys, heart, prostate, muscle, brain) for weighing and histopathological examination.
-
Analyze muscle tissue for changes in fiber size and protein expression.
-
Analyze brain tissue (hippocampus) for markers of neuroinflammation and signaling pathway components.
-
Signaling Pathway Diagrams
Caption: YK-11's dual mechanism of action on muscle growth.
Caption: Hypothesized neurotoxic effects of YK-11 in the hippocampus.
References
- 1. Frontiers | Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring of selective androgen receptor modulators in bovine muscle tissue by ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces oxidative stress and mitochondrial dysfunction in hippocampus: The interplay between a selective androgen receptor modulator (SARM) and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of selective androgen and estrogen receptor modulators in orchiectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fitscience.co [fitscience.co]
- 8. medkoo.com [medkoo.com]
- 9. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. Ostarine blunts the effect of endurance training on submaximal endurance in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Protocols for YK-11's Anabolic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in accurately assessing the anabolic effects of YK-11.
Frequently Asked Questions (FAQs)
Q1: What is YK-11 and its proposed mechanism of action?
A1: YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM).[1][2] Its chemical name is (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester.[3][4] YK-11 is unique due to its dual mechanism of action:
-
Partial Androgen Receptor (AR) Agonist: It binds to the androgen receptor but acts as a partial agonist, meaning it doesn't activate the receptor to the same extent as full agonists like dihydrotestosterone (DHT).[1][2] This partial activation occurs without inducing the N/C-terminal interaction required for full transcriptional activation.[1][3]
-
Myostatin Inhibition via Follistatin: YK-11's primary anabolic effect is attributed to its ability to significantly increase the expression of follistatin (Fst).[3][5] Follistatin is a potent inhibitor of myostatin, a protein that naturally limits muscle growth.[5][6] By inhibiting myostatin, YK-11 effectively removes a key barrier to muscle hypertrophy.[5][6] This induction of follistatin is AR-dependent.[3]
Q2: What are the expected anabolic effects of YK-11 in preclinical models?
A2: Preclinical in vitro and animal studies suggest YK-11 has potent anabolic effects on both muscle and bone tissue.
-
Muscle: YK-11 promotes myogenic differentiation in myoblast cell lines like C2C12 more potently than DHT.[1][3] It achieves this by increasing key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin.[3][4] This leads to muscle cell proliferation and hypertrophy.[5]
-
Bone: Studies on osteoblastic MC3T3-E1 cells show that YK-11 can accelerate cell proliferation, enhance alkaline phosphatase (ALP) activity, and increase mineralization, comparable to DHT.[7][8] It also upregulates osteoblast-specific markers like osteocalcin.[7]
Q3: What are the recommended solvents and vehicles for YK-11?
A3: YK-11 is a crystalline solid that is insoluble in water but soluble in organic solvents.[9]
-
In Vitro (Cell Culture): Dimethyl sulfoxide (DMSO) is the most commonly cited solvent for preparing stock solutions.[7][9] Ethanol (EtOH) has also been used as a solvent control in cell culture experiments.[3] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility.[7] For cell treatment, the final concentration of the solvent in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects.
-
In Vivo (Animal Studies): While specific vehicles for YK-11 in published animal studies are not always detailed, general practices for administering SARMs or similar compounds often involve vehicles such as a mixture of DMSO, PEG300, or corn oil, depending on the route of administration (e.g., oral gavage, subcutaneous injection). Researchers should perform pilot studies to determine the optimal, non-toxic vehicle for their specific experimental design.
Q4: What are standard in vitro and in vivo models for assessing YK-11's effects?
A4:
-
In Vitro Models:
-
Myogenesis: Mouse C2C12 myoblast cells are the standard model to study myogenic differentiation.[3][7] Researchers typically induce differentiation by switching from a high-serum growth medium to a low-serum (e.g., 2% horse serum) differentiation medium containing YK-11 or a vehicle control.[3][7]
-
Osteogenesis: Mouse MC3T3-E1 pre-osteoblastic cells are commonly used to assess effects on bone formation.[7][10]
-
AR Activity: HEK293 cells overexpressing the androgen receptor are used for reporter assays (e.g., ARE-luciferase) to quantify AR activation.[11]
-
-
In Vivo Models:
Troubleshooting Guides
This section addresses common issues encountered during YK-11 experimentation in a question-and-answer format.
Issue 1: Inconsistent or No Anabolic Response in Cell Culture
-
Q: My C2C12 cells are not differentiating or showing an anabolic response after YK-11 treatment. What could be the cause?
-
A: Solubility and Compound Stability: YK-11 is poorly soluble in aqueous solutions. Ensure your stock solution in DMSO is fully dissolved (ultrasonication may be required) and stored correctly (-20°C for short-term, -80°C for long-term).[7][15] Avoid repeated freeze-thaw cycles.[16] The compound is supplied as a mixture of diastereomers; ensure you are using a high-purity source where the active diastereomer is predominant.[11][17]
-
A: Cell Culture Conditions: C2C12 differentiation is highly sensitive to cell density, serum concentration, and passage number. Ensure cells are not overly confluent before inducing differentiation. Use a low-serum differentiation medium (e.g., DMEM with 2% horse serum) as high serum levels will inhibit differentiation.[3][7]
-
A: Concentration and Duration: Published studies often use YK-11 at concentrations around 500 nM for C2C12 differentiation, with treatment lasting several days (e.g., 4-7 days).[3][7] Verify that your concentration and treatment duration are appropriate. A dose-response experiment is recommended to find the optimal concentration for your specific cell line and batch of YK-11.
-
Issue 2: High Variability or Unexpected Results in Animal Studies
-
Q: I'm observing high variability in muscle mass or bone density among my test animals. How can I reduce this?
-
A: Route of Administration and Vehicle: The method of administration (e.g., oral gavage, injection) and the vehicle used can significantly impact bioavailability and lead to variability. Ensure consistent administration technique and that the vehicle properly solubilizes YK-11 without causing adverse effects. Perform a pilot study to assess vehicle tolerance and compound pharmacokinetics if possible.
-
A: Dosing and Half-Life: The estimated half-life of YK-11 is between 6-12 hours.[2] A once-daily dosing schedule may lead to fluctuating plasma concentrations. Consider a split-dosing schedule (e.g., twice daily) to maintain more stable blood levels, which may reduce variability in anabolic response.[2]
-
A: Animal Model and Health Status: Underlying health issues or stress in animals can impact anabolic processes. Ensure all animals are healthy, acclimatized, and housed under identical conditions. In models of muscle wasting, the timing of YK-11 administration relative to the injury or disease induction is critical.
-
Issue 3: Observing Off-Target or Androgenic Side Effects
-
Q: I'm noticing potential androgenic side effects in my experiments that are unexpected for a "selective" modulator. Why might this be happening?
-
A: Partial AR Agonism: Although YK-11 is a partial agonist, it still activates the androgen receptor.[1] At higher doses, this partial agonism may be sufficient to induce androgenic effects in sensitive tissues. It is crucial to perform dose-response studies to identify a therapeutic window that maximizes anabolic effects while minimizing androgenic ones.
-
A: Steroidal Structure: YK-11 has a steroidal backbone derived from DHT, which distinguishes it from most non-steroidal SARMs.[1][2] This structure may contribute to a different side effect profile. Anecdotal reports from non-clinical use suggest potential for hair loss and acne.[5]
-
A: Hormonal Suppression: As an AR agonist, YK-11 can suppress the natural production of testosterone through the hypothalamic-pituitary-gonadal (HPG) axis.[5] This is a critical consideration for the design of in vivo studies, especially regarding the duration of the experiment and the need for a "washout" or recovery period.
-
Quantitative Data Summary
Table 1: In Vitro Concentrations and Effects of YK-11
| Cell Line | Concentration | Observed Effect | Reference |
|---|---|---|---|
| C2C12 Myoblasts | 500 nM | Induced myogenic differentiation, increased MyoD, Myf5, myogenin, and follistatin mRNA. | [3] |
| C2C12 Myoblasts | 100 nM - 500 nM | Enhanced Myf5 and myogenin mRNA expression. | [7] |
| MC3T3-E1 Osteoblasts | 0.5 µM (500 nM) | Increased cell proliferation, ALP activity, and osteoprotegerin mRNA. | [7] |
| MC3T3-E1 Osteoblasts | 0.1 - 1.0 µM | Dose-dependently increased osteocalcin mRNA expression. | [7] |
| HEK293 (AR-overexpressing) | 0.1 µM (100 nM) | Activated AR transcriptional activity. |[11] |
Table 2: In Vivo Dosage and Model Information
| Animal Model | Dosage | Route | Study Focus | Reference |
|---|---|---|---|---|
| BALB/c Mice | 350, 700 mg/kg | Oral | Sepsis-induced muscle wasting | [13] |
| Wistar Rats | 0.35 g/kg | Not specified | Hippocampal neurochemistry |[12] |
Detailed Experimental Protocols
Protocol 1: In Vitro Myogenic Differentiation of C2C12 Cells
-
Cell Seeding: Plate C2C12 myoblasts in a suitable format (e.g., 12-well plates) in growth medium (DMEM with 10% FBS) and culture for 24 hours or until they reach ~80-90% confluency.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of YK-11 in sterile, anhydrous DMSO. Store at -80°C.
-
Induction of Differentiation:
-
Treatment: Culture the cells for 4-7 days, replacing the differentiation medium with fresh medium and compound every 48 hours.
-
Endpoint Analysis:
-
qRT-PCR: Harvest RNA at desired time points (e.g., day 2, 4) to analyze the expression of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin (Fst).[3]
-
Immunoblotting/Immunofluorescence: At the end of the experiment (e.g., day 7), lyse cells to analyze protein levels of differentiation markers like Myosin Heavy Chain (MyHC) via Western Blot, or fix cells for immunofluorescent staining to visualize myotube formation.[3]
-
Protocol 2: In Vivo Assessment of Anabolic Activity in Rodents
-
Animal Acclimatization: Acclimatize male mice or rats for at least one week under standard housing conditions.
-
Compound Preparation: Prepare the dosing solution of YK-11 in a suitable, sterile vehicle. The choice of vehicle and concentration will depend on the route of administration and desired dose.
-
Grouping: Randomly assign animals to experimental groups (e.g., Vehicle Control, YK-11 Low Dose, YK-11 High Dose).
-
Administration: Administer YK-11 or vehicle daily (or twice daily) for the duration of the study (e.g., 4-8 weeks) via the chosen route (e.g., oral gavage).
-
Monitoring: Monitor animal body weight and general health daily.
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals.
-
Tissue Collection: Carefully dissect and weigh key anabolic (e.g., gastrocnemius, soleus, levator ani muscles) and androgenic (e.g., prostate, seminal vesicles) tissues.
-
Bone Analysis: Collect femurs or tibias for analysis of bone mineral density (BMD) using micro-CT or DEXA.
-
Blood Analysis: Collect blood for analysis of hormone levels (e.g., testosterone, LH) and serum markers of organ health.
-
Visualizations: Signaling Pathways and Workflows
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. fitscience.co [fitscience.co]
- 3. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 4. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swolverine.com [swolverine.com]
- 6. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jme.bioscientifica.com [jme.bioscientifica.com]
- 15. Buy YK-11 | 1370003-76-1 | >98% [smolecule.com]
- 16. glpbio.com [glpbio.com]
- 17. mdpi.com [mdpi.com]
Best practices for handling and storing YK-11 compound
For researchers, scientists, and drug development professionals, this technical support center provides comprehensive guidance on the best practices for handling and storing the YK-11 compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure the integrity and successful application of YK-11 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is YK-11 and what is its primary mechanism of action?
A1: YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM).[1][2][3] Its unique mechanism involves partially activating the androgen receptor (AR) to stimulate anabolic activity in muscle and bone tissue.[1][4] Notably, YK-11 also functions as a myostatin inhibitor by increasing the expression of follistatin (Fst), a protein that blocks myostatin's function, thereby promoting muscle growth.[4][5]
Q2: What are the recommended long-term and short-term storage conditions for YK-11 powder?
A2: For long-term storage, YK-11 powder should be stored at -20°C, where it can remain stable for up to three years.[4] For short-term storage, 4°C is suitable for up to two years.[4]
Q3: How should I store YK-11 once it is dissolved in a solvent?
A3: Stock solutions of YK-11 should be stored at -80°C for up to three months or at -20°C for up to two weeks to maintain stability.[4] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Is YK-11 stable in aqueous solutions and cell culture media?
A4: YK-11 is known to be unstable and can hydrolyze within a few hours in aqueous solutions.[6] This instability should be a critical consideration in experimental design. When preparing solutions for cell culture, it is best to make them fresh immediately before use.
Q5: What personal protective equipment (PPE) should be worn when handling YK-11?
A5: When handling YK-11 powder or solutions, appropriate personal protective equipment should be worn, including chemical-resistant gloves, a lab coat, and safety glasses with side shields. If there is a risk of aerosolization, a properly fitted respirator is recommended.
Data Presentation
YK-11 Compound Properties
| Property | Value |
| CAS Number | 1370003-76-1 |
| Molecular Formula | C25H34O6 |
| Molecular Weight | 430.541 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Purity (by HPLC) | ≥98%[4] |
YK-11 Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 64 mg/mL[4] | May require ultrasonication to fully dissolve. |
| Ethanol | ~1 mg/mL[6] | Purge with an inert gas. |
| Methanol | ~1 mg/mL[1][6] | Purge with an inert gas. |
| Acetonitrile | ~1 mg/mL[1][6] | Purge with an inert gas. |
| PEG400 | Soluble | Specific concentration not well-documented, but used as a solvent.[7] |
| Water | Very slightly soluble (0.13 g/L at 25°C) | Prone to hydrolysis.[6] |
YK-11 Storage Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[4] |
| 4°C | 2 years[4] | |
| In Solvent | -80°C | 3 months[4] |
| -20°C | 2 weeks[4] |
Experimental Protocols
Protocol for Preparation of YK-11 Stock Solution (10 mM in DMSO)
-
Materials:
-
YK-11 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 4.31 mg of YK-11 powder into the microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for Quality Control: Purity Assessment by HPLC (General Method)
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a standard solution of YK-11 at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Prepare the sample solution of the YK-11 batch to be tested at the same concentration.
-
Set up the HPLC system with the specified conditions and allow the system to equilibrate.
-
Inject the standard solution to determine the retention time of the main YK-11 peak.
-
Inject the sample solution.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak relative to the total area of all peaks to calculate the purity.
-
Troubleshooting Guides
Issue: Precipitation of YK-11 in Solution
-
Symptom: The YK-11 solution appears cloudy or contains visible solid particles after preparation or upon storage.
-
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Dissolution | Ensure thorough mixing by vortexing. Use an ultrasonic bath to aid in dissolving the compound, especially when preparing high-concentration stock solutions in DMSO. |
| Supersaturation | The concentration of YK-11 may be too high for the chosen solvent. Dilute the solution or gently warm it to aid dissolution. Be aware that cooling may cause it to precipitate again. |
| Low Temperature | If the solution has been stored at a low temperature, some of the compound may have precipitated out. Gently warm the solution to 37°C and vortex to redissolve before use. |
| Hydrolysis in Aqueous Solutions | YK-11 is prone to hydrolysis in aqueous solutions, which can lead to the formation of less soluble degradation products. Prepare aqueous solutions fresh before each experiment and avoid long-term storage. |
| Interaction with Media Components | When diluting a DMSO stock solution into cell culture media, rapid addition or high concentrations can cause localized precipitation. Add the stock solution dropwise while gently swirling the media. |
Issue: Inconsistent or Unexpected Experimental Results
-
Symptom: High variability between replicate experiments or results that do not align with expectations.
-
Possible Causes and Solutions:
| Cause | Solution |
| Compound Degradation | Due to its instability, especially in aqueous solutions, YK-11 may have degraded. Prepare fresh solutions for each experiment from a properly stored stock. |
| Inaccurate Concentration | Verify the accuracy of the initial weighing and dilution steps. Ensure the analytical balance is properly calibrated. |
| Improper Storage | If stock solutions were not stored at the recommended temperatures or were subjected to multiple freeze-thaw cycles, the compound may have degraded. Use fresh aliquots for each experiment. |
| Purity Issues | The purity of the YK-11 batch may be lower than specified. Verify the purity using a suitable analytical method like HPLC. |
Mandatory Visualizations
Caption: YK-11 signaling pathway leading to myostatin inhibition.
Caption: Troubleshooting workflow for inconsistent experimental results with YK-11.
References
- 1. researchgate.net [researchgate.net]
- 2. sgs.com [sgs.com]
- 3. YK-11 - Wikipedia [en.wikipedia.org]
- 4. fitscience.co [fitscience.co]
- 5. Side effects of YK-11_Chemicalbook [chemicalbook.com]
- 6. Development and validation of liquid chromatography-tandem mass spectrometry method for screening six selective androgen receptor modulators in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of YK-11 and RAD-140 Efficacy for Research Applications
For Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the preclinical efficacy of two prominent Selective Androgen Receptor Modulators (SARMs): YK-11 and RAD-140 (Vosilasarm/Testolone). Both compounds are subjects of research for their potential anabolic effects, but they operate through distinct molecular mechanisms, leading to different efficacy and pharmacological profiles. This document synthesizes available in vitro and in vivo data to facilitate informed decisions in research and development.
Mechanism of Action: A Tale of Two Pathways
The primary difference between YK-11 and RAD-140 lies in their mechanisms of action. RAD-140 functions as a conventional SARM, while YK-11 exhibits a unique dual-action profile.
RAD-140 (Testolone): Selective Androgen Receptor Agonism
RAD-140 is a non-steroidal SARM that binds to the Androgen Receptor (AR) with high affinity and selectivity, particularly in muscle and bone tissues.[1][2] Upon binding, it initiates a conformational change in the AR, leading to the recruitment of coactivator proteins and the transcription of genes responsible for anabolic processes like protein synthesis.[3] Its efficacy is derived from its ability to activate these pathways while having minimal impact on androgenic tissues such as the prostate and seminal vesicles, a key differentiator from traditional anabolic steroids.[4][5]
YK-11: Partial AR Agonism and Myostatin Inhibition
YK-11 is a synthetic, steroidal SARM that is structurally derived from dihydrotestosterone (DHT).[6][7] It acts as a partial agonist of the androgen receptor, meaning it binds to and activates the receptor, but not to the same extent as a full agonist like DHT.[7]
Its most distinctive feature is its secondary mechanism: YK-11 significantly increases the expression of Follistatin (Fst).[8][9][10] Follistatin is a potent endogenous inhibitor of Myostatin, a protein that negatively regulates muscle growth.[3][11] By inhibiting myostatin, YK-11 may allow for muscle hypertrophy beyond what is typically achievable through AR activation alone.[11][12] In vitro studies have confirmed that YK-11's myogenic effects are mediated by this Follistatin induction, as neutralizing Follistatin with an antibody reverses the muscle differentiation process.[9][10]
Quantitative Data Presentation
The following table summarizes key quantitative parameters from preclinical studies. Direct comparative in vivo studies are limited; thus, data is compiled from separate experiments.
| Parameter | YK-11 | RAD-140 | Dihydrotestosterone (DHT) | Testosterone |
| AR Binding Affinity (Ki) | Data not available | 7 nM [4][13][14] | 10 nM[4][13] | 29 nM[4][13] |
| Structure | Steroidal | Non-steroidal | Steroidal | Steroidal |
| Primary Mechanism | Partial AR Agonist & Myostatin Inhibitor[7][12] | Selective AR Agonist[1] | Full AR Agonist | Full AR Agonist |
| In Vitro Potency (Myoblasts) | More potent induction of myogenic factors (MyoD, Myf5, Myogenin) than DHT[8][9] | EC50: 0.1 nM (osteoblasts)[4] | Reference Agonist[8][9] | N/A |
| In Vivo Anabolic Efficacy | Limited data; prevents muscle wasting in sepsis models (mice)[15] | Stimulates levator ani muscle from 0.03 mg/kg (rats)[4] | N/A | N/A |
| In Vivo Androgenic Effect | Limited data | Minimal effect on prostate/seminal vesicles at anabolic doses[4][5] | High | High |
| Oral Bioavailability | Data not available | 27-63% (rats), 65-75% (monkeys)[4][16] | Low | Low |
| Reported Half-Life | ~6-12 hours (anecdotal)[6] | ~45-60 hours[16] | ~1-2 hours | ~30-60 minutes |
Experimental Protocols
Methodologies for assessing SARM efficacy often involve both in vitro cell-based assays and in vivo animal models.
| Experiment Type | Methodology for Key Experiments |
| In Vitro Myogenesis Assay (YK-11) | Cell Line: C2C12 mouse myoblasts.[8][9] Protocol: Cells are cultured in a differentiation medium. They are treated with YK-11 (e.g., 500 nM), DHT (500 nM), or a vehicle control.[8] Analysis: After a set period (e.g., 4 days), mRNA levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and Follistatin are measured via qRT-PCR. Protein expression of markers like Myosin Heavy Chain (MyHC) is assessed by immunoblotting.[10][17] To confirm the mechanism, the experiment can be repeated with the addition of an anti-Follistatin antibody.[9][10] |
| In Vivo Anabolic/Androgenic Assay (RAD-140) | Model: Hershberger Assay using young, castrated male rats.[4][18] Protocol: Animals are dosed daily for a set period (e.g., 11 days) with various concentrations of RAD-140 (e.g., 0.03 - 30 mg/kg, orally) or a comparator like testosterone propionate (TP, subcutaneously).[4] A vehicle group serves as the castrated control, and a sham-operated group serves as the intact control.[4] Analysis: At the end of the study, key anabolic (levator ani muscle) and androgenic (prostate, seminal vesicles) tissues are dissected and weighed. The ratio of anabolic to androgenic tissue weight increase determines the compound's selectivity.[4][5] |
| Pharmacokinetic Study (RAD-140) | Models: Rats and Cynomolgus monkeys.[4] Protocol: A single dose of RAD-140 is administered. Blood samples are collected at various time points. Analysis: Plasma concentrations of the compound are measured over time to determine key parameters such as bioavailability (F), half-life (t1/2), and clearance rate. Stability is also assessed via incubation with rat, monkey, and human microsomes.[4][14] |
Summary of Efficacy and Selectivity
-
RAD-140 has demonstrated robust efficacy and tissue selectivity in established preclinical models. Its high binding affinity for the androgen receptor, coupled with significant anabolic effects on muscle at doses that spare androgenic tissues, makes it a quintessential SARM.[4][5] Its favorable oral bioavailability and longer half-life are also advantageous properties for research applications.[4][16]
-
YK-11 presents a novel approach to anabolism. Its potency in in vitro myogenic assays, where it outperforms the powerful androgen DHT in stimulating key muscle growth factors, is significant.[8][9] This is largely attributed to its unique ability to induce Follistatin, thereby inhibiting Myostatin.[3][11] However, there is a notable lack of publicly available in vivo data that quantifies its anabolic versus androgenic effects in a standardized assay like the Hershberger model. Therefore, while its myostatin-inhibiting mechanism is mechanistically compelling, its tissue selectivity and overall in vivo anabolic-to-androgenic ratio remain less characterized than that of RAD-140.
Conclusion for Drug Development Professionals
Both YK-11 and RAD-140 are potent anabolic agents based on available preclinical evidence.
-
RAD-140 represents a more traditional and well-characterized SARM. Its development pathway benefits from extensive preclinical data demonstrating clear tissue selectivity and a favorable pharmacokinetic profile. It serves as a strong candidate for conditions requiring an increase in muscle mass and/or bone density with minimal androgenic side effects.
-
YK-11 offers a potentially more powerful, albeit less understood, pathway to muscle hypertrophy through its dual-action mechanism. The inhibition of myostatin could theoretically produce anabolic effects superior to those achievable by AR agonism alone. However, the current lack of comprehensive in vivo selectivity data and its steroidal structure necessitate further investigation to fully characterize its safety and therapeutic potential.
For research purposes, the choice between these two compounds depends on the specific scientific question. RAD-140 is suitable for studies requiring a well-defined selective androgenic effect, while YK-11 is a candidate for exploring novel anabolic pathways beyond direct AR activation, specifically those involving myostatin regulation. Further head-to-head comparative studies are required to definitively establish the relative efficacy and safety of these two compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fitscience.co [fitscience.co]
- 7. YK-11 - Wikipedia [en.wikipedia.org]
- 8. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 9. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 12. swolverine.com [swolverine.com]
- 13. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Vosilasarm - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
Validating YK-11's Myostatin Inhibition: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the investigational Selective Androgen Receptor Modulator (SARM) YK-11 and its purported myostatin-inhibiting effects. Targeted at researchers, scientists, and drug development professionals, this document summarizes available quantitative data, details experimental protocols for validation, and contrasts YK-11's mechanism with other myostatin inhibitors.
Executive Summary
YK-11, a steroidal SARM, is theorized to exert its anabolic effects primarily through an indirect inhibition of myostatin.[1] Unlike direct myostatin antagonists, YK-11 upregulates the expression of follistatin, a potent natural inhibitor of myostatin.[2][3] In-vitro studies on C2C12 myoblasts have demonstrated that YK-11 significantly increases follistatin mRNA levels, an effect not observed with the potent androgen dihydrotestosterone (DHT).[3] This upregulation of follistatin is critical for the myogenic (muscle-building) effects of YK-11, as these effects are negated by the presence of an anti-follistatin antibody.[2][3]
While preclinical data for YK-11 is limited to in-vitro studies, other myostatin inhibitors, such as anti-myostatin antibodies and prodomain-derived peptides, have undergone more extensive preclinical and clinical evaluation. These alternative approaches directly target myostatin or its receptor, offering a different mechanistic approach to achieving similar therapeutic goals. This guide will present the available data to allow for an informed, albeit indirect, comparison.
YK-11: Mechanism of Action and In-Vitro Efficacy
The primary evidence for YK-11's myostatin-inhibiting activity comes from a study by Kanno et al. (2013), which elucidated its mechanism in C2C12 mouse myoblast cells.[2][3] The proposed signaling pathway is initiated by YK-11 binding to the androgen receptor (AR), leading to the upregulation of follistatin (Fst) expression. Follistatin then binds to and inhibits myostatin, preventing it from activating its receptor (ActRIIB) and suppressing muscle growth.
Signaling Pathway of YK-11-Mediated Myostatin Inhibition
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
YK-11 and DHT: A Comparative Analysis of Androgen Receptor Binding and Signaling
In the landscape of androgenic compounds, both the endogenous steroid dihydrotestosterone (DHT) and the synthetic selective androgen receptor modulator (SARM) YK-11 are potent activators of the androgen receptor (AR). However, their interaction with the AR and subsequent downstream signaling pathways exhibit crucial differences, leading to distinct physiological effects. This guide provides a detailed comparison of YK-11 and DHT, focusing on their AR binding affinity, mechanisms of action, and the experimental frameworks used to elucidate these properties.
Androgen Receptor Binding Affinity: A Tale of Two Agonists
One key structural difference in their interaction is that YK-11 does not induce the amino/carboxyl-terminal (N/C) interaction of the AR, a step required for full agonist activity, which is strongly induced by DHT.[2][4] This partial agonism and lack of N/C interaction are central to YK-11's classification as a gene-selective SARM.[2]
Table 1: Comparison of YK-11 and DHT Characteristics
| Feature | YK-11 | Dihydrotestosterone (DHT) |
| Compound Type | Synthetic, steroidal SARM | Endogenous androgen steroid |
| AR Agonism | Partial agonist[2][3] | Full agonist[1] |
| AR N/C Interaction | Does not induce[2][4] | Strongly induces[4] |
| Primary Mechanism | Binds to AR, uniquely induces follistatin expression[4] | Binds to AR, activates androgen-responsive genes |
| Anabolic Activity | Potent, demonstrated in muscle and bone cells[5][6] | Potent, primary driver of male sexual development |
Distinct Signaling Pathways
The divergence in the signaling pathways of YK-11 and DHT post-AR binding is a critical aspect of their differing physiological profiles. DHT follows the canonical androgen signaling pathway, while YK-11 activates a unique downstream target.
Dihydrotestosterone (DHT) Signaling Pathway
Upon entering the cell, DHT binds to the AR in the cytoplasm. This binding triggers the dissociation of heat shock proteins, leading to the dimerization and translocation of the AR-DHT complex into the nucleus. Inside the nucleus, this complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulator proteins and initiating the transcription of target genes responsible for androgenic effects.
Caption: Canonical Androgen Receptor Signaling Pathway of DHT.
YK-11 Signaling Pathway
Similar to DHT, YK-11 binds to the androgen receptor. However, a key distinction in its mechanism is the subsequent and significant upregulation of Follistatin (Fst) expression.[4] This effect is AR-dependent, as the introduction of an AR antagonist, flutamide, reduces this upregulation.[7] Follistatin is a known inhibitor of myostatin, a protein that negatively regulates muscle growth. By increasing follistatin levels, YK-11 indirectly inhibits myostatin, leading to its potent myostatin-inhibiting and, consequently, muscle-enhancing effects.[4] Notably, DHT does not induce follistatin expression.[4]
Caption: YK-11's Unique Follistatin-Mediated Signaling Pathway.
Experimental Protocols
The characterization of YK-11 and its comparison to DHT have been established through various in vitro experiments. The following outlines the methodologies employed in key studies.
Androgen Responsive Element (ARE) Luciferase Reporter Assay
This assay is fundamental in determining the agonistic or antagonistic properties of a compound on the androgen receptor.
-
Objective: To measure the ability of a compound to activate gene transcription via the androgen receptor.
-
Methodology:
-
HEK293 cells are transiently co-transfected with a human AR expression vector and a reporter plasmid containing androgen responsive elements (AREs) linked to a luciferase gene.[2]
-
The transfected cells are then treated with the test compound (e.g., YK-11 or DHT) at various concentrations.[2]
-
After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The intensity of the light produced is directly proportional to the level of AR-mediated gene transcription.
-
-
Significance: This assay demonstrated that YK-11 acts as a partial agonist of the AR, as it induced luciferase activity but to a lesser extent than the full agonist DHT.[2]
Caption: Workflow for an ARE Luciferase Reporter Assay.
Myogenic Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of myoblasts into mature muscle cells.
-
Objective: To compare the myogenic potential of YK-11 and DHT.
-
Methodology:
-
C2C12 mouse myoblast cells are cultured in a growth medium.[4]
-
To induce differentiation, the growth medium is replaced with a differentiation medium containing the test compound (YK-11 or DHT) at a specific concentration (e.g., 500 nM).[4]
-
The cells are incubated for several days, and the expression of myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, as well as myosin heavy chain (MyHC), is measured using quantitative real-time PCR (qRT-PCR) and immunoblotting.[4]
-
-
Significance: These experiments revealed that YK-11 is a potent inducer of myogenic differentiation, with a more significant increase in the expression of key MRFs compared to DHT.[4] Furthermore, the addition of an anti-Fst antibody reversed the YK-11-mediated myogenic differentiation, confirming the crucial role of follistatin in its mechanism.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (this compound) is a partial agonist of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 5. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 6. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Myostatin Maze: A Comparative Analysis of YK-11 and Other Myostatin Inhibitors
For researchers, scientists, and drug development professionals, the quest to modulate muscle growth has led to a fascinating array of myostatin inhibitors. Myostatin, a key negative regulator of muscle mass, presents a prime target for therapeutic intervention in conditions of muscle wasting and for the enhancement of muscle development. This guide provides a comparative analysis of YK-11, a unique steroidal selective androgen receptor modulator (SARM) with myostatin-inhibiting properties, and other prominent myostatin inhibitors, supported by available experimental data.
Myostatin, also known as Growth Differentiation Factor 8 (GDF-8), is a member of the transforming growth factor-beta (TGF-β) superfamily.[1][2] Its primary role is to suppress muscle growth, preventing hypertrophy.[1][2] Consequently, inhibiting myostatin has become a focal point of research for promoting muscle growth.[3][4] This has led to the development of various inhibitory strategies, from small molecules to large biologics.
Mechanisms of Myostatin Inhibition
Myostatin inhibitors employ diverse strategies to counteract the muscle-limiting effects of myostatin. These can be broadly categorized as follows:
-
Direct Myostatin Neutralization: Monoclonal antibodies like Domagrozumab, Landogrozumab, and Trevogrumab directly bind to myostatin, preventing it from interacting with its receptor.[5][6][7]
-
Inhibition of Myostatin Activation: Apitegromab (SRK-015) is a monoclonal antibody that targets the precursor form of myostatin (promyostatin), inhibiting its activation.[8][9][10]
-
Receptor Antagonism: Bimagrumab is a human monoclonal antibody that blocks the activin type IIB receptor (ActRIIB), to which myostatin binds to exert its effects.[11][12][13]
-
Decoy Receptors: ACE-031 is a fusion protein that acts as a soluble "decoy" receptor, binding to myostatin and preventing it from reaching its natural receptors on muscle cells.[14][15][16]
-
Upregulation of Natural Inhibitors: YK-11, a synthetic steroidal SARM, exhibits a dual mechanism. It acts as a partial agonist of the androgen receptor and has been shown in vitro to increase the expression of follistatin, a natural antagonist of myostatin.[17][18][19][20] Follistatin directly binds to and neutralizes myostatin.[3][4][21][22]
Comparative Overview of Myostatin Inhibitors
The following table summarizes the key characteristics of YK-11 and other selected myostatin inhibitors based on available research.
| Inhibitor | Class | Mechanism of Action | Key Experimental Findings (Model) |
| YK-11 | Selective Androgen Receptor Modulator (SARM) | Partial agonist of the androgen receptor; increases follistatin expression.[17][19][23] | Increased myogenic differentiation in C2C12 myoblasts more potently than DHT (in vitro).[19] |
| Follistatin | Glycoprotein | Directly binds to and inhibits myostatin and other TGF-β family members.[3][4][21] | Overexpression in transgenic mice leads to significant increases in muscle mass.[24] |
| ACE-031 | Fusion Protein (ActRIIB-Fc) | Acts as a decoy receptor, binding to myostatin.[15][16][25] | Increased lean body mass and thigh muscle volume in a clinical trial with boys with Duchenne muscular dystrophy (DMD).[14][16] |
| Bimagrumab | Monoclonal Antibody | Blocks the activin type IIB receptor (ActRIIB).[11][12][13] | Increased lean mass and reduced fat mass in obese individuals with type 2 diabetes (clinical trial).[3] Increased muscle mass by 25-50% in mice.[26] |
| Domagrozumab | Monoclonal Antibody | Directly binds to and neutralizes myostatin.[5][27][28] | Increased muscle volume in cynomolgus monkeys (24% increase) and muscle weight in mdx mice (23-26% increase).[1] Failed to meet primary endpoint in a Phase 2 study for DMD.[1][29][30] |
| Landogrozumab | Monoclonal Antibody | Directly binds to and neutralizes myostatin.[1][6][31][32] | Increased appendicular lean mass by 0.43 kg in older adults who had fallen.[1] |
| Trevogrumab | Monoclonal Antibody | Directly binds to and neutralizes myostatin.[1][7][33][34] | Significantly increased muscle mass and strength in mice.[33] |
| Apitegromab (SRK-015) | Monoclonal Antibody | Inhibits the activation of myostatin from its precursor form.[8][9][10][35] | Showed promise in improving motor function in patients with Spinal Muscular Atrophy (SMA) in a Phase 2 study.[8] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in myostatin inhibition research, the following diagrams are provided.
Myostatin Signaling Pathway
The diagram above illustrates the canonical myostatin signaling cascade. Myostatin binds to the ActRIIB receptor, leading to the phosphorylation of Smad2/3, which then forms a complex with Smad4. This complex translocates to the nucleus and activates the transcription of genes that inhibit muscle growth.
Mechanisms of Action of Myostatin Inhibitors
This diagram provides a comparative visualization of how different myostatin inhibitors interrupt the signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the study of myostatin inhibitors.
In Vitro Myogenic Differentiation Assay (for YK-11)
-
Cell Line: C2C12 mouse myoblasts.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) upon reaching confluency.
-
Treatment: Cells are treated with varying concentrations of YK-11 or a vehicle control (e.g., DMSO). Dihydrotestosterone (DHT) can be used as a positive control for androgenic activity.
-
Analysis: After a set period (e.g., 72 hours), cells are harvested for analysis.
-
Western Blotting: To quantify the expression of myogenic differentiation markers such as MyoD and myogenin.
-
Quantitative PCR (qPCR): To measure the mRNA levels of follistatin.
-
Immunocytochemistry: To visualize the formation of myotubes and the expression of muscle-specific proteins.
-
In Vivo Muscle Growth Assessment in Mice (General Protocol)
-
Animal Model: Wild-type mice (e.g., C57BL/6) or a disease model such as mdx mice for Duchenne muscular dystrophy.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Treatment Administration: The myostatin inhibitor or a placebo is administered via a specified route (e.g., subcutaneous injection, intravenous injection, or oral gavage) at a predetermined dose and frequency.
-
Monitoring: Body weight and general health are monitored regularly throughout the study.
-
Functional Assessment: Muscle function can be assessed using tests such as grip strength measurement.
-
Tissue Collection and Analysis: At the end of the study, animals are euthanized, and specific muscles (e.g., gastrocnemius, tibialis anterior) are dissected and weighed.
-
Histology: Muscle tissues are sectioned and stained (e.g., with hematoxylin and eosin) to measure muscle fiber cross-sectional area.
-
Biochemical Assays: Muscle tissue can be homogenized for protein and RNA analysis.
-
Conclusion
The field of myostatin inhibition offers a diverse range of therapeutic strategies, each with its own mechanism of action and level of supporting evidence. YK-11 stands out due to its dual action as a SARM and a promoter of the natural myostatin inhibitor, follistatin. However, it is important to note that research on YK-11 is still in its early stages, with most of the data coming from in vitro studies.[19] In contrast, several antibody-based myostatin inhibitors have progressed to clinical trials, providing more robust data on their efficacy and safety in humans, although with mixed results.[1][30][36]
For researchers and drug development professionals, the choice of which myostatin inhibitor to investigate further will depend on the specific therapeutic application, the desired mechanism of action, and the acceptable safety profile. The continued exploration of these compounds holds significant promise for the treatment of muscle-wasting diseases and the enhancement of muscle physiology. Further research, particularly well-controlled in vivo and clinical studies, is necessary to fully elucidate the therapeutic potential and long-term safety of YK-11 and other novel myostatin inhibitors.
References
- 1. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis on the Clinical Research Progress of Myostatin inhibitors [synapse.patsnap.com]
- 3. Myostatin inhibitor - Wikipedia [en.wikipedia.org]
- 4. Myostatin inhibition by a follistatin-derived peptide ameliorates the pathophysiology of muscular dystrophy model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mouse anti-myostatin antibody increases muscle mass and improves muscle strength and contractility in the mdx mouse model of Duchenne muscular dystrophy and its humanized equivalent, domagrozumab (PF-06252616), increases muscle volume in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. neurology.org [neurology.org]
- 9. Apitegromab - Wikipedia [en.wikipedia.org]
- 10. A Randomized Phase 1 Safety, Pharmacokinetic and Pharmacodynamic Study of the Novel Myostatin Inhibitor Apitegromab (SRK-015): A Potential Treatment for Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Bimagrumab: an investigational human monoclonal antibody against activin type II receptors for treating obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bimagrumab - Wikipedia [en.wikipedia.org]
- 14. abmole.com [abmole.com]
- 15. uk-peptides.com [uk-peptides.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. moreplatesmoredates.com [moreplatesmoredates.com]
- 18. swolverine.com [swolverine.com]
- 19. YK-11 - Wikipedia [en.wikipedia.org]
- 20. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 21. peptidesciences.com [peptidesciences.com]
- 22. swolverine.com [swolverine.com]
- 23. Page loading... [guidechem.com]
- 24. academic.oup.com [academic.oup.com]
- 25. biotechpeptides.com [biotechpeptides.com]
- 26. novartis.com [novartis.com]
- 27. selleckchem.com [selleckchem.com]
- 28. medchemexpress.com [medchemexpress.com]
- 29. Domagrozumab phase 2 | DMD Hub [dmdhub.org]
- 30. Domagrozumab (PF-06252616) is not more efficacious than FKRP-related LGMDR9 - Institut de Myologie [institut-myologie.org]
- 31. selleckchem.com [selleckchem.com]
- 32. Facebook [cancer.gov]
- 33. medchemexpress.com [medchemexpress.com]
- 34. Trevogrumab - Regeneron Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 35. curesma.org [curesma.org]
- 36. The Failed Clinical Story of Myostatin Inhibitors against Duchenne Muscular Dystrophy: Exploring the Biology behind the Battle [mdpi.com]
YK-11's Anabolic Effects: A Comparative Analysis in Muscle Cell Lines
A detailed examination of the selective androgen receptor modulator (SARM) YK-11 reveals potent anabolic activity in murine C2C12 myoblasts. However, a direct cross-validation of these effects in other muscle cell lines is challenging due to a lack of publicly available research with comparable quantitative data.
YK-11, a synthetic steroidal SARM, has garnered significant interest for its potential to promote muscle growth.[1][2] Its primary mechanism of action involves partial agonism of the androgen receptor (AR) and, uniquely, the induction of follistatin (Fst), a potent inhibitor of myostatin.[3][4] Myostatin is a protein that negatively regulates muscle mass, and its inhibition is a key target for anabolic therapies.[4] This guide provides a comprehensive overview of the experimental data on YK-11's anabolic effects, with a primary focus on the well-studied C2C12 cell line.
Comparative Analysis of Anabolic Markers
The majority of in vitro research on YK-11's anabolic properties has been conducted using the C2C12 mouse myoblast cell line. These studies have consistently demonstrated YK-11's ability to induce myogenic differentiation, the process by which myoblasts transform into mature muscle fibers (myotubes).
A key study by Kanno et al. provides a quantitative comparison of YK-11 and dihydrotestosterone (DHT), a potent endogenous androgen, on the expression of myogenic regulatory factors (MRFs) in C2C12 cells. MRFs, including myogenic differentiation factor (MyoD), myogenic factor 5 (Myf5), and myogenin, are crucial for muscle development.[1][3]
| Anabolic Marker | Cell Line | Treatment | Fold Change vs. Control (mRNA expression) | Reference |
| MyoD | C2C12 | YK-11 (500 nM) | > DHT | [3] |
| Myf5 | C2C12 | YK-11 (500 nM) | > DHT | [3] |
| Myogenin | C2C12 | YK-11 (500 nM) | > DHT | [3] |
| Follistatin (Fst) | C2C12 | YK-11 (500 nM) | Significant Increase | [1][3] |
| Follistatin (Fst) | C2C12 | DHT (500 nM) | No Significant Change | [1][3] |
Note: While the study states that the induction of MRFs was "more significant" with YK-11 than DHT, specific fold-change values are not provided in the abstract.
Signaling Pathways and Experimental Workflows
The anabolic effects of YK-11 are primarily mediated through two interconnected pathways: direct partial activation of the androgen receptor and the subsequent induction of follistatin, which then inhibits the myostatin signaling pathway.
YK-11 Signaling Pathway in C2C12 Myoblasts
Caption: YK-11's dual-action signaling pathway in myoblasts.
Representative Experimental Workflow for Assessing YK-11's Anabolic Effects
Caption: Workflow for in vitro analysis of YK-11's myogenic effects.
Experimental Protocols
The following is a generalized protocol for assessing the anabolic effects of YK-11 in C2C12 myoblasts, based on the methodologies described in the cited literature.[1][3]
1. Cell Culture and Differentiation:
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Differentiation: To induce myotube formation, the growth medium is replaced with a differentiation medium, typically DMEM supplemented with 2% horse serum.
2. Treatment with YK-11:
-
YK-11 is dissolved in a suitable solvent, such as ethanol (EtOH) or dimethyl sulfoxide (DMSO), to create a stock solution.
-
The stock solution is then diluted in the differentiation medium to the desired final concentrations (e.g., 100 nM, 500 nM).
-
Control cells are treated with the same concentration of the vehicle (solvent) alone.
-
For comparison, other compounds like DHT can be used.
3. Analysis of Myogenic Markers:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from the cells at various time points after treatment (e.g., 2 and 4 days).
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
qRT-PCR is then used to quantify the mRNA expression levels of target genes, such as MyoD, Myf5, myogenin, and follistatin. Expression levels are typically normalized to a housekeeping gene like β-actin.
-
-
Western Blotting:
-
Total protein is extracted from the cells after a longer treatment period (e.g., 7 days).
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane and probed with primary antibodies against specific muscle proteins, such as Myosin Heavy Chain (MyHC), a marker of terminal myogenic differentiation.
-
A secondary antibody conjugated to an enzyme is used for detection.
-
4. Functional Assays (Optional):
-
Immunofluorescence: Cells can be stained with antibodies against muscle-specific proteins (e.g., MyHC) to visualize myotube formation and calculate the fusion index (the average number of nuclei per myotube).
-
Myotube Size Measurement: The diameter of the formed myotubes can be measured to assess hypertrophy.
Conclusion
The available in vitro evidence from studies on C2C12 myoblasts strongly supports the anabolic potential of YK-11, demonstrating its ability to induce myogenic differentiation more potently than DHT in some respects.[1][3] This effect is largely attributed to its unique mechanism of inducing follistatin expression, thereby inhibiting the anti-anabolic effects of myostatin.[1][3]
However, the lack of comparable quantitative data in other muscle cell lines, particularly of human origin, highlights a significant gap in the current understanding of YK-11's effects. Further research is necessary to cross-validate these findings and to better understand the translational potential of YK-11 for human muscle growth and therapy. Researchers should be cautious in extrapolating the results from murine C2C12 cells to human physiology without additional supporting data from human cell lines or clinical trials.
References
- 1. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 2. YK-11 - Wikipedia [en.wikipedia.org]
- 3. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Steroidal vs. Non-Steroidal SARMs: A Comparative Analysis for Researchers
For Immediate Publication
This guide provides a detailed, evidence-based comparison of steroidal and non-steroidal Selective Androgen Receptor Modulators (SARMs). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). This property allows them to promote desirable anabolic effects in muscle and bone while minimizing the androgenic side effects commonly associated with traditional anabolic-androgenic steroids (AAS).[1] SARMs are broadly categorized into steroidal and non-steroidal classes, each with distinct pharmacological profiles.
Steroidal SARMs , developed from the testosterone molecule, were the first to be explored. While some demonstrated a degree of tissue selectivity, they often retained significant androgenic activity. Non-steroidal SARMs , a more recent innovation, are structurally distinct from testosterone and are designed to have a more favorable anabolic-to-androgenic ratio.[2][3] They achieve this, in part, by avoiding conversion to dihydrotestosterone (DHT) and estrogen, metabolites that contribute to many of the undesirable effects of steroidal androgens.[2][4][5]
This guide will delve into the molecular mechanisms that underpin the differential effects of these two classes of SARMs, present quantitative data from preclinical studies, and provide detailed experimental methodologies for their assessment.
Comparative Mechanism of Action
The tissue-selective effects of SARMs are attributed to several factors, including their unique interactions with the androgen receptor, differential recruitment of co-regulator proteins, and activation of distinct downstream signaling pathways.
Steroidal androgens , such as dihydrotestosterone (DHT), typically mediate their effects through both genomic and non-genomic pathways. The genomic pathway involves the binding of the androgen-AR complex to androgen response elements (AREs) on DNA, leading to the transcription of target genes. This process is often dependent on the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6]
Non-steroidal SARMs , on the other hand, have been shown to activate the AR through different signaling cascades. For instance, the non-steroidal SARM S-22 has been demonstrated to mediate its effects through pathways involving protein kinase C (PKC), Src kinase, p38 mitogen-activated protein kinase (MAPK), and extracellular signal-regulated kinase (ERK).[6] This divergence in signaling pathways is a key contributor to their tissue-selective effects.
Furthermore, the conformation of the androgen receptor upon ligand binding differs between steroidal and non-steroidal SARMs. This altered conformation influences the recruitment of co-activators and co-pressors, leading to tissue-specific gene regulation.[2][7][8] For example, in prostate tissue, some non-steroidal SARMs may recruit a balance of co-activators and co-repressors, resulting in partial agonism or even antagonism, while acting as full agonists in muscle and bone where the co-regulator environment is different.[8][9]
Signaling Pathway Diagrams
Figure 1: Simplified signaling pathway for steroidal SARMs.
Figure 2: Simplified signaling pathway for non-steroidal SARMs.
Data Presentation: Anabolic vs. Androgenic Activity
The tissue selectivity of SARMs is quantified by comparing their anabolic activity (effect on muscle) with their androgenic activity (effect on prostate and seminal vesicles). The Hershberger assay in castrated rats is the standard preclinical model for this assessment. The tables below summarize quantitative data from studies comparing steroidal and non-steroidal SARMs.
Table 1: Comparative Anabolic and Androgenic Effects of Testosterone Propionate (Steroidal) vs. S-4 (Non-Steroidal) in Castrated Rats
| Compound | Dose | Levator Ani Weight (% of Intact Control) | Prostate Weight (% of Intact Control) | Seminal Vesicle Weight (% of Intact Control) | Anabolic/Androgenic Ratio (Levator Ani / Prostate) |
| Testosterone Propionate | 0.5 mg/day | 100% | 100% | 100% | 1:1 |
| S-4 (Andarine) | 3 mg/day | 100% | 35% | 21% | ~2.8:1 |
Data adapted from preclinical studies. The anabolic-to-androgenic ratio of steroids is generally considered 1:1.
Table 2: Comparative Effects of Dihydrotestosterone (DHT) (Steroidal) vs. RAD140 (Non-Steroidal) in Castrated Rats
| Compound | Dose | Levator Ani Weight (% of Vehicle Control) | Prostate Weight (% of Vehicle Control) |
| DHT | 1 mg/kg | ~150% | ~400% |
| RAD140 | 10 mg/kg | ~150% | ~60% |
Data adapted from preclinical studies demonstrating the tissue selectivity of RAD140.[10]
Table 3: Clinical Trial Data for Non-Steroidal SARMs (Lean Body Mass)
| SARM | Study Population | Dose | Change in Lean Body Mass | Study Duration |
| Ostarine (Enobosarm) | Healthy elderly men and postmenopausal women | 3 mg/day | +1.4 kg | 12 weeks |
| LGD-4033 (Ligandrol) | Healthy young men | 1 mg/day | +1.21 kg | 21 days |
Data from Phase I and II clinical trials.[5] It is important to note that direct head-to-head clinical trials comparing steroidal and non-steroidal SARMs for anabolic effects are limited.
Experimental Protocols
The evaluation of SARM activity relies on standardized and reproducible experimental protocols. The Hershberger bioassay is a cornerstone in this process.
The Hershberger Bioassay (OECD Test Guideline 441)
This assay is designed to identify substances with androgenic or anti-androgenic properties by measuring the weight changes in five androgen-dependent tissues in castrated male rats.[3][11][12]
Objective: To assess the anabolic (levator ani muscle weight) and androgenic (ventral prostate, seminal vesicles, Cowper's glands, and glans penis weights) activity of a test compound.
Experimental Workflow:
Figure 3: Workflow of the Hershberger Bioassay.
Detailed Methodology:
-
Animal Model: Peripubertal male rats (e.g., Sprague-Dawley or Wistar), approximately 42 days old at the time of castration.
-
Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days before the start of the study.
-
Castration: Animals are surgically castrated under anesthesia.
-
Post-operative Recovery: A recovery period of 7 days is allowed for the androgen-dependent tissues to regress.
-
Grouping and Dosing:
-
Animals are randomly assigned to treatment groups (n ≥ 6 per group).
-
For Androgenic Activity:
-
Vehicle control group.
-
Test compound groups (at least two dose levels).
-
Positive control group (e.g., testosterone propionate).
-
-
For Anti-Androgenic Activity:
-
Vehicle control group.
-
Positive control group (e.g., testosterone propionate).
-
Test compound groups (at least three dose levels) co-administered with the positive control.
-
Positive anti-androgen control (e.g., flutamide) co-administered with the positive control.
-
-
Dosing is performed daily for 10 consecutive days, typically by oral gavage or subcutaneous injection.[13]
-
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, animals are euthanized. The following tissues are carefully dissected and weighed:
-
Levator ani muscle (anabolic indicator)
-
Ventral prostate
-
Seminal vesicles (including coagulating glands and fluids)
-
Cowper's glands
-
Glans penis
-
-
Data Analysis: Tissue weights are analyzed statistically to compare the effects of the test compound to the control groups. A significant increase in the weight of the levator ani muscle relative to the androgenic tissues indicates anabolic selectivity.
Conclusion
The development of non-steroidal SARMs represents a significant advancement in the field of androgen receptor modulation. Their distinct mechanism of action, characterized by the activation of alternative signaling pathways and differential co-regulator recruitment, allows for a greater dissociation of anabolic and androgenic effects compared to their steroidal counterparts. Preclinical data, primarily from the Hershberger assay, consistently demonstrates the superior tissue selectivity of non-steroidal SARMs. While clinical data is still emerging, the initial findings are promising for the therapeutic potential of these compounds in various conditions characterized by muscle and bone wasting. Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy and long-term safety of steroidal versus non-steroidal SARMs.
References
- 1. swolverine.com [swolverine.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. oecd.org [oecd.org]
- 4. Drug Insight: testosterone and selective androgen receptor modulators as anabolic therapies for chronic illness and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The state-of-the-art in the development of selective androgen receptor modulators (Chapter 21) - Testosterone [cambridge.org]
- 8. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 9. kjsm.org [kjsm.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Unveiling the Tissue-Selectivity of YK-11: A Comparative Analysis
A detailed examination of the experimental data supporting the tissue-selective anabolic activity of the novel steroidal SARM, YK-11, in comparison to established non-steroidal SARMs, Ostarine (MK-2866) and LGD-4033.
In the quest for developing therapeutics that can selectively promote muscle and bone growth without the androgenic side effects associated with traditional anabolic steroids, Selective Androgen Receptor Modulators (SARMs) have emerged as a promising class of compounds. Among these, YK-11 has garnered significant attention due to its unique steroidal structure and proposed dual mechanism of action. This guide provides a comprehensive comparison of the tissue-selective activity of YK-11 with two well-characterized non-steroidal SARMs, Ostarine and LGD-4033, supported by available experimental data.
Differentiating Mechanisms of Action
YK-11 stands apart from most SARMs due to its classification as a synthetic steroidal SARM.[1] While it binds to the androgen receptor (AR), its downstream effects are distinct. YK-11 functions as a partial agonist of the androgen receptor, meaning it does not activate the receptor to the same extent as full agonists like dihydrotestosterone (DHT).[1] Crucially, YK-11 is also recognized as a myostatin inhibitor.[2][3] It is believed to induce muscle cells to produce more follistatin, a protein that in turn inhibits myostatin, a key negative regulator of muscle growth.[4][5][6] This dual action suggests a potent anabolic effect through both direct AR activation and the removal of a natural brake on muscle development.
In contrast, Ostarine (MK-2866) and LGD-4033 are non-steroidal SARMs that exhibit high affinity and selectivity for the androgen receptor in anabolic tissues like muscle and bone. Their mechanism is primarily centered on the selective activation of the AR in these target tissues, with reduced activity in androgenic tissues such as the prostate.
Comparative Analysis of Anabolic and Androgenic Activity
A direct head-to-head clinical study comparing the anabolic and androgenic potency of YK-11, Ostarine, and LGD-4033 in humans is not currently available. However, preclinical in vitro and in vivo data provide valuable insights into their relative activities.
| Compound | Androgen Receptor Binding Affinity (Ki) | In Vitro Anabolic Activity (C2C12 Myoblasts) | In Vivo Anabolic Effect (Animal Models) | In Vivo Androgenic Effect (Animal Models) |
| YK-11 | High binding affinity reported[7] | More potent than DHT in inducing myogenic differentiation.[4][5][6] | Demonstrated higher anabolic efficacy compared to LGD-4033 in animal models.[8] | Showed lesser androgenicity at equivalent dosages compared to LGD-4033 in animal models.[8] |
| Ostarine (MK-2866) | 3.8 nM | Stimulates muscle cell differentiation. | ED50 for levator ani muscle: 0.12 mg/day (rat model) | ED50 for prostate: 0.39 mg/day (rat model) |
| LGD-4033 | ~1 nM | Not explicitly detailed in search results. | Potent anabolic activity in muscle and bone. | Partial agonist activity on the prostate. |
Note: The data presented is compiled from various preclinical studies and may not be directly comparable due to differing experimental conditions. Further research is needed for a definitive comparative assessment.
Signaling Pathways and Experimental Workflows
To understand how the tissue-selective activity of these compounds is evaluated, it is essential to visualize their signaling pathways and the experimental workflows used in their assessment.
Caption: Proposed signaling pathway of YK-11, illustrating its dual mechanism of action.
Caption: Experimental workflow for validating the tissue-selective activity of SARMs.
Detailed Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.
Materials:
-
Rat prostate cytosol (source of AR)
-
Radiolabeled ligand (e.g., [3H]-R1881)
-
Test compound (e.g., YK-11, Ostarine, LGD-4033)
-
Assay buffer (e.g., TEGD buffer)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions as required by the specific protocol.[9]
-
Cytosol Preparation: Isolate cytosol containing the androgen receptor from the ventral prostates of rats.[9]
-
Assay Setup: In a series of tubes, add a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Incubation: Add the prepared cytosol to each tube and incubate to allow for competitive binding to the androgen receptor.
-
Separation of Bound and Free Ligand: Use a hydroxyapatite slurry to separate the AR-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value.
C2C12 Myoblast Differentiation Assay
Objective: To assess the myogenic potential of a test compound in vitro.
Materials:
-
C2C12 myoblast cell line
-
Growth medium (e.g., DMEM with 10% fetal bovine serum)
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
Test compound
-
Reagents for staining (e.g., Giemsa stain) or protein analysis (e.g., antibodies for myosin heavy chain)
Procedure:
-
Cell Seeding: Plate C2C12 myoblasts in a multi-well plate and culture in growth medium until they reach confluence.
-
Induction of Differentiation: Replace the growth medium with differentiation medium containing the test compound at various concentrations. A vehicle control is also included.
-
Incubation: Culture the cells for several days to allow for myogenic differentiation and the formation of myotubes.
-
Assessment of Differentiation:
-
Morphological Analysis: Stain the cells (e.g., with Giemsa) and visually assess the formation of multinucleated myotubes. The fusion index (percentage of nuclei within myotubes) can be calculated.
-
Protein Expression Analysis: Lyse the cells and perform Western blotting to quantify the expression of muscle-specific proteins like myosin heavy chain.
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR to measure the expression of myogenic regulatory factors (e.g., MyoD, myogenin).[4][5][6]
-
Hershberger Assay (Rat Model)
Objective: To evaluate the in vivo anabolic and androgenic activity of a test compound.[10][11]
Animals: Immature, castrated male rats.
Procedure:
-
Animal Preparation: Surgically castrate immature male rats and allow for a post-operative recovery period.
-
Dosing: Administer the test compound daily for a set period (typically 7-10 days) via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
-
Necropsy and Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific tissues.
-
Anabolic Tissues: Levator ani muscle.
-
Androgenic Tissues: Ventral prostate, seminal vesicles.
-
-
Data Analysis: Compare the weights of the anabolic and androgenic tissues between the different treatment groups. An increase in the weight of the levator ani muscle indicates anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic activity provides a measure of the compound's tissue selectivity.
Conclusion
The available preclinical data suggests that YK-11 possesses potent anabolic properties, potentially exceeding those of established SARMs like LGD-4033, with a favorable profile of reduced androgenicity.[8] Its unique mechanism as both a partial AR agonist and a myostatin inhibitor offers a multifaceted approach to promoting muscle growth. However, it is crucial to note that the majority of the data on YK-11 is from in vitro and animal studies, and comprehensive, direct comparative studies with other SARMs are lacking. Further rigorous research, including well-controlled clinical trials, is necessary to fully validate the tissue-selective activity and safety profile of YK-11 in humans. The experimental protocols outlined provide a framework for the continued investigation and comparison of these promising anabolic agents.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 5. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. musclechemistry.com [musclechemistry.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
YK-11 and Traditional Anabolic Steroids: A Comparative Analysis of Anabolic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anabolic potential of the selective androgen receptor modulator (SARM) YK-11 and traditional anabolic-androgenic steroids (AAS), specifically dihydrotestosterone (DHT) and testosterone. The information is compiled from in-vitro experimental data to assist researchers and professionals in drug development in understanding the distinct mechanisms and potential efficacy of these compounds.
Executive Summary
YK-11 is a unique steroidal SARM that exhibits a dual mechanism of action, functioning as a partial agonist of the androgen receptor (AR) and as a potent inducer of follistatin, a myostatin inhibitor.[1][2] This dual action theoretically allows YK-11 to enhance muscle growth by both directly stimulating anabolic pathways and removing a key negative regulator of muscle mass. Traditional anabolic steroids like testosterone and its more potent metabolite, dihydrotestosterone (DHT), primarily exert their anabolic effects through full activation of the androgen receptor.[3] In-vitro studies suggest that YK-11 may induce myogenic differentiation more significantly than DHT, primarily due to its ability to increase follistatin expression, a mechanism not shared by DHT.[2][4] However, a direct quantitative comparison of anabolic potency across a range of biomarkers in a single study is currently lacking in the scientific literature.
Comparative Data of Anabolic Activity
The following table summarizes the available in-vitro data on the anabolic potential of YK-11, DHT, and testosterone. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Parameter | YK-11 | Dihydrotestosterone (DHT) | Testosterone | Source(s) |
| Androgen Receptor (AR) Activity | Partial Agonist | Full Agonist | Full Agonist | [3][5] |
| AR Activation (EC50) | Not explicitly reported | ~0.13 - 9.7 nM | ~0.66 nM | [6][7] |
| Induction of Myogenic Regulatory Factors (MRFs: MyoD, Myf5, Myogenin) in C2C12 cells | More significant induction than DHT | Induces MRFs | Induces Myogenin | [2][8] |
| Follistatin Expression in C2C12 cells | Significant Induction | No Induction | Not explicitly reported, but some studies suggest a potential role in mediating testosterone's effects | [2][9] |
| Myotube Protein Accretion in C2C12-AR cells | Not explicitly reported | 20% increase at 100 nM | Not explicitly reported in the same study | [10] |
| Myotube Width Increase in C2C12 cells | Not explicitly reported | Not explicitly reported | Significant increase at 50nM and 500nM | [8] |
Note: EC50 (half-maximal effective concentration) values for AR activation can vary depending on the cell line and reporter assay used. The data for myotube protein accretion and width increase are from different studies and experimental setups, highlighting the need for direct comparative research.
Signaling Pathways
The anabolic effects of YK-11 and traditional anabolic steroids are mediated through distinct signaling pathways.
Traditional Anabolic Steroid Signaling Pathway
Testosterone and DHT bind to and activate the androgen receptor, leading to the transcription of target genes that promote muscle protein synthesis and inhibit protein breakdown. This process involves the activation of downstream signaling cascades, including the Akt/mTOR pathway.
Figure 1: Simplified signaling pathway of traditional anabolic steroids.
YK-11 Dual-Action Signaling Pathway
YK-11 acts as a partial agonist at the androgen receptor, initiating anabolic signaling. Uniquely, it also robustly increases the expression of follistatin, which in turn inhibits myostatin, a negative regulator of muscle growth. This dual mechanism provides a secondary and potent pathway for promoting muscle hypertrophy.
Figure 2: Dual-action signaling pathway of YK-11.
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments cited in the comparison of YK-11 and traditional anabolic steroids.
Androgen Receptor (AR) Activation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate the androgen receptor.
Objective: To measure the dose-dependent activation of the androgen receptor by YK-11, DHT, and testosterone.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive in vitro test systems to determine androgenic/antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physoc.org [physoc.org]
- 9. Regulation of Myogenic Differentiation by Androgens: Cross Talk between Androgen Receptor/ β-Catenin and Follistatin/Transforming Growth Factor-β Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation and analysis of an androgen-responsive myoblast cell line indicates that androgens regulate myotube protein accretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating and Validating Published YK-11 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published research findings on YK-11, a selective androgen receptor modulator (SARM). It aims to facilitate the replication and validation of these studies by presenting detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on YK-11, comparing its effects to the potent androgen, Dihydrotestosterone (DHT).
Table 1: Effects of YK-11 on Myogenic Differentiation in C2C12 Myoblasts
| Parameter | YK-11 | DHT | Method | Key Findings | Reference |
| Myogenic Regulatory Factors (MRFs) mRNA Expression (MyoD, Myf5, Myogenin) | Significantly higher induction | Lower induction | qRT-PCR | YK-11 is more potent than DHT in upregulating key genes for muscle differentiation.[1][2][3] | Kanno Y, et al., 2013 |
| Follistatin (Fst) mRNA Expression | Induced | Not Induced | qRT-PCR | YK-11's myogenic effect is mediated by Follistatin, an inhibitor of Myostatin.[1][2] | Kanno Y, et al., 2013 |
| Myogenic Differentiation | Reversed by anti-Fst antibody | Not applicable | Neutralization Assay | Confirms the essential role of Follistatin in YK-11-induced muscle cell differentiation.[1][2] | Kanno Y, et al., 2013 |
Table 2: Effects of YK-11 on Osteoblast Proliferation and Differentiation in MC3T3-E1 Cells
| Parameter | YK-11 | DHT | Method | Key Findings | Reference |
| Cell Proliferation | Increased | Increased | MTS Assay | YK-11 promotes the proliferation of bone-forming cells.[4][5] | Yatsu T, et al., 2018 |
| Osteoblast-Specific Differentiation Markers (Osteoprotegerin, Osteocalcin) | Increased | Not specified | RT-qPCR | YK-11 upregulates genes associated with bone formation.[4] | Yatsu T, et al., 2018 |
| Akt Phosphorylation | Increased | Increased | Western Blot | YK-11 activates the Akt signaling pathway, which is crucial for androgen-mediated osteoblast differentiation.[4] | Yatsu T, et al., 2018 |
Table 3: Effects of YK-11 on Androgen Receptor (AR) Activity in MDA-MB-453 Cells
| Parameter | YK-11 | DHT | Method | Key Findings | Reference |
| AR-Mediated Gene Transactivation | Gene-selective | Broad | Luciferase Reporter Assay, ChIP | YK-11 exhibits a different pattern of AR target gene activation compared to DHT, suggesting a distinct mechanism of action.[6] | Kanno Y, et al., 2022 |
| AR Recruitment to Enhancer Regions | Different pattern | Different pattern | ChIP | The differential gene expression is likely due to distinct AR binding to DNA.[6] | Kanno Y, et al., 2022 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in their replication.
Myogenic Differentiation of C2C12 Myoblasts
-
Cell Culture: Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Differentiation Induction: To induce differentiation, the growth medium is replaced with DMEM containing 2% horse serum. Cells are then treated with either YK-11 (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control.[1][2]
-
Analysis of Myogenic Regulatory Factors (MRFs): After a set incubation period (e.g., 48-72 hours), total RNA is extracted from the cells. The mRNA expression levels of MyoD, Myf5, and myogenin are quantified using quantitative real-time PCR (qRT-PCR).
-
Follistatin Neutralization Assay: To confirm the role of follistatin, cells are co-treated with YK-11 and an anti-follistatin antibody. The effect on myogenic differentiation is then assessed by measuring MRF expression.[1][2]
Osteoblast Proliferation and Differentiation of MC3T3-E1 Cells
-
Cell Culture: Mouse MC3T3-E1 osteoblast precursor cells are maintained in a suitable growth medium.
-
Proliferation Assay (MTS Assay): Cells are seeded in 96-well plates and treated with YK-11 (e.g., 0.5 µM), DHT (e.g., 0.01 µM), or a vehicle control. Cell proliferation is measured at various time points using an MTS assay.[4][5]
-
Differentiation Assay: To induce differentiation, cells are cultured in an osteogenic differentiation medium. They are then treated with YK-11 or DHT.
-
Analysis of Osteoblast Markers: After a specified period, RNA is isolated, and the expression of osteoprotegerin and osteocalcin is quantified by RT-qPCR.[4]
-
Akt Phosphorylation Analysis: To investigate signaling pathways, cells are treated with YK-11 or DHT for a short duration (e.g., 15 minutes). Cell lysates are then prepared, and the levels of phosphorylated Akt are determined by Western blotting.[4]
Androgen Receptor (AR) Activity in MDA-MB-453 Cells
-
Cell Culture: Human breast cancer MDA-MB-453 cells, which are positive for the androgen receptor, are used.
-
AR-Mediated Transactivation Assay: Cells are transfected with a luciferase reporter plasmid containing an androgen response element (ARE). Following transfection, cells are treated with YK-11 or DHT. The activation of the androgen receptor is quantified by measuring luciferase activity.[6]
-
Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to determine the specific regions of DNA to which the androgen receptor binds after being activated by YK-11 or DHT. This helps in understanding the gene-selective action of YK-11.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes discussed in the published YK-11 research.
References
- 1. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 6. Differential DNA-binding and cofactor recruitment are possible determinants of the synthetic steroid this compound-dependent gene expression by androgen receptor in breast cancer MDA-MB 453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of YK-11: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary diagnostic or therapeutic use. [1]
The proper disposal of the selective androgen receptor modulator (SARM) YK-11 is a critical component of laboratory safety and environmental responsibility. As an experimental compound, YK-11's full toxicological and environmental impact profile is not yet completely understood, necessitating a cautious and compliant approach to its waste management.[1][2] This guide provides essential information and procedural guidance for researchers, scientists, and drug development professionals to handle and dispose of YK-11 safely.
Chemical and Safety Data Overview
A thorough understanding of a compound's properties is the foundation of safe handling and disposal. Below is a summary of key data for YK-11.
| Property | Value | Reference |
| CAS Number | 1370003-76-1 | [1] |
| Molecular Formula | C25H34O6 | [1][3] |
| Molecular Weight | 430.5 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [1][3] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and acetonitrile (approx. 1 mg/ml). Insoluble in water. | [1][3] |
| Storage | Store at -20°C for long-term stability (≥4 years). | [1] |
| Hazard Classification | Not classified as hazardous according to the Globally Harmonized System (GHS). However, it should be considered hazardous until more information is available. | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Core Principles of YK-11 Disposal
Given that YK-11 is an investigational drug and not approved for human consumption, and its long-term effects are not fully known, a conservative approach to disposal is paramount.[4][5][6] The primary goal is to prevent its release into the environment and to comply with all relevant local, state, and federal regulations concerning chemical waste.
Key considerations:
-
Regulatory Compliance: All disposal methods must adhere to institutional guidelines and local, state, and federal regulations for chemical waste.
-
Consult Safety Data Sheets (SDS): The SDS is the primary source of information for handling and disposal. Always review the complete SDS before use.[1]
-
Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the definitive resource for specific disposal protocols.
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the proper disposal of YK-11. This should be adapted to the specific requirements of your institution.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling YK-11 waste.
2. Waste Segregation:
-
Solid Waste:
-
Unused or expired YK-11 powder.
-
Contaminated materials such as weigh boats, pipette tips, and empty vials.
-
Contaminated PPE (gloves, etc.).
-
-
Liquid Waste:
-
Solutions of YK-11 in organic solvents.
-
Contaminated solvents from cleaning glassware.
-
3. Waste Collection and Labeling:
-
Solid Waste:
-
Collect all solid waste in a designated, sealable, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name "YK-11," and any other information required by your institution.
-
-
Liquid Waste:
-
Collect all liquid waste in a designated, sealed, and compatible hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name "YK-11," the solvent(s) used, and their approximate concentrations.
-
4. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Disposal Request and Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of YK-11 down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of YK-11.
Experimental Protocols
While specific "experiments" for disposal are not applicable, the procedural steps outlined above serve as the protocol for safe waste management. The key is adherence to established hazardous waste management practices.
Disclaimer: This information is intended as a general guide. All chemicals may pose unknown hazards and should be used with caution. It is the user's responsibility to develop proper methods of handling and personal protection based on the actual conditions of use and to comply with all applicable regulations. Always consult your institution's EHS department for specific guidance.
References
Essential Safety and Operational Protocols for Handling YK-11
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like YK-11. This document provides crucial safety information, operational guidelines, and disposal procedures to minimize risk and ensure procedural clarity. YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) and should be handled with care as a potentially hazardous compound.[1]
Immediate Safety and Personal Protective Equipment (PPE)
Given that the full toxicological profile of YK-11 is not yet known, a cautious approach to handling is essential. The following personal protective equipment is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles should be worn at all times in the laboratory.
-
Protective Clothing: A laboratory coat is required to protect against spills.
-
Hand Protection: Chemical-resistant gloves are essential. Given that YK-11 is often dissolved in organic solvents like ethanol, methanol, and acetonitrile, nitrile gloves are a suitable choice.[1] Always check the glove manufacturer's specifications for compatibility with the solvents being used.
-
Respiratory Protection: While a safety data sheet may indicate that respiratory protection is not required for small quantities, it is best practice to handle the powdered form of YK-11 in a fume hood to prevent inhalation.
Quantitative Data and Physical Properties
A summary of the key physical and chemical properties of YK-11 is provided below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₂₅H₃₄O₆ | [2][3][4] |
| Molecular Weight | 430.5 g/mol | [1][2][3] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in ethanol, methanol, and acetonitrile (approx. 1 mg/ml) | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Experimental Protocols: Handling and Disposal
Adherence to standardized laboratory procedures is critical for both safety and experimental integrity.
Handling YK-11 Powder:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Weighing: Conduct all weighing of YK-11 powder within a certified chemical fume hood to minimize the risk of inhalation.
-
Aliquotting: When preparing stock solutions, carefully add the solvent to the YK-11 powder to avoid generating dust. YK-11 is soluble in organic solvents such as ethanol, methanol, and acetonitrile.[1]
-
Cleaning: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1]
Disposal Plan:
Proper disposal of YK-11 and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials that have come into contact with YK-11, including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
Solid Waste: Dispose of solid waste, such as contaminated gloves and weighing paper, in a designated hazardous waste container.
-
Liquid Waste: Unused or waste solutions of YK-11 should be collected in a clearly labeled hazardous waste container for organic solvents.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for YK-11 involves its role as a partial agonist of the androgen receptor and a potent inhibitor of myostatin.[5][6] This is achieved by increasing the production of follistatin, a myostatin-inhibiting protein.[5][7]
Caption: YK-11 signaling pathway leading to muscle growth.
The following diagram outlines the standard workflow for handling YK-11 in a laboratory setting, from receipt to disposal.
Caption: Standard laboratory workflow for handling YK-11.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. YK-11 | C25H34O6 | CID 119058028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. GSRS [precision.fda.gov]
- 5. YK-11 - Wikipedia [en.wikipedia.org]
- 6. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 7. This compound | 1370003-76-1 | VEC00376 | Biosynth [biosynth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
